molecular formula C5H7N3O B1387738 (3-Aminopyrazin-2-yl)methanol CAS No. 32710-13-7

(3-Aminopyrazin-2-yl)methanol

Cat. No.: B1387738
CAS No.: 32710-13-7
M. Wt: 125.13 g/mol
InChI Key: SWPAJZUYMOWGDH-UHFFFAOYSA-N
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Description

(3-Aminopyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Aminopyrazin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Aminopyrazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopyrazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminopyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPAJZUYMOWGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652851
Record name (3-Aminopyrazin-2-yl)methanol
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-13-7
Record name (3-Aminopyrazin-2-yl)methanol
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Record name (3-aminopyrazin-2-yl)methanol
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Foundational & Exploratory

(3-Aminopyrazin-2-yl)methanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-Aminopyrazin-2-yl)methanol, structured for application scientists and medicinal chemists.

Core Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary

(3-Aminopyrazin-2-yl)methanol (CAS: 32710-13-7) is a bifunctional pyrazine building block characterized by an electron-deficient aromatic core substituted with an amino group and a hydroxymethyl moiety.[1][2] It serves as a critical intermediate in the synthesis of pteridines and fused heterocyclic systems , which are pharmacophores in oncology (kinase inhibitors) and infectious disease research (folate antagonists). Its amphiphilic nature and capacity for hydrogen bonding make it a valuable fragment for structure-based drug design (SBDD), particularly in targeting ATP-binding pockets.

Chemical Identity & Structural Analysis[2][3][4][5]

ParameterDetail
IUPAC Name (3-Aminopyrazin-2-yl)methanol
Common Synonyms 2-Amino-3-(hydroxymethyl)pyrazine; 3-Amino-2-pyrazinemethanol
CAS Number 32710-13-7
Molecular Formula C₅H₅N₃O
SMILES NC1=NC=CN=C1CO
InChI Key SWPAJZUYMOWGDH-UHFFFAOYSA-N

Structural Insight: The molecule features a pyrazine ring (1,4-diazine), which is significantly less basic than pyridine due to the inductive electron-withdrawal of the second nitrogen. The C3-amino group acts as a weak electron donor, while the C2-hydroxymethyl group provides a handle for oxidation or substitution. The proximity of the amine and alcohol groups allows for facile intramolecular cyclization reactions.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The compound is moderately polar and exhibits good solubility in polar organic solvents.

PropertyValueContext/Implication
Molecular Weight 125.13 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Melting Point 118–120 °CCrystalline solid; easy to handle/weigh.
LogP (Calc) -0.9Hydrophilic; high aqueous solubility potential.
Topological PSA 88.3 ŲHigh polarity suggests good specific interactions but potentially limited passive membrane permeability without derivatization.
pKa (Est) ~2.5 – 3.0The pyrazine nitrogens are weakly basic. The amino group is poorly nucleophilic compared to aniline due to the electron-deficient ring.
Appearance Yellow to Brown SolidSensitive to light/oxidation over long periods.

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most reliable route to (3-Aminopyrazin-2-yl)methanol is the reduction of methyl 3-aminopyrazine-2-carboxylate . Direct reduction of the carboxylic acid is often sluggish; converting to the ester first improves yield and handling.

Synthesis Acid 3-Aminopyrazine- 2-carboxylic acid Ester Methyl 3-aminopyrazine- 2-carboxylate Acid->Ester MeOH, H2SO4 Reflux, 48h Product (3-Aminopyrazin- 2-yl)methanol Ester->Product LiAlH4, THF 0°C to RT

Figure 1: Primary synthetic route via ester reduction.

Detailed Protocol: Reduction of Methyl Ester

Objective: Convert methyl 3-aminopyrazine-2-carboxylate to (3-aminopyrazin-2-yl)methanol.

Reagents:

  • Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 – 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Rochelle’s salt solution (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C using an ice bath.

  • Reagent Prep: Charge the flask with anhydrous THF and slowly add LiAlH₄ (powder or solution). Caution: LiAlH₄ is pyrophoric.

  • Addition: Dissolve methyl 3-aminopyrazine-2-carboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The ester spot (higher R_f) should disappear.

  • Quench (Fieser Method): Cool back to 0 °C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.

  • Workup: Stir until a granular white precipitate forms. Filter through a celite pad. Wash the pad with THF/MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be recrystallized from EtOAc/Hexanes or purified via flash column chromatography (DCM:MeOH gradient) if necessary.

Why this works: LiAlH₄ is necessary because the electron-deficient pyrazine ring makes the ester carbonyl less electrophilic and harder to reduce than standard aromatic esters. NaBH₄ in MeOH may work but often requires reflux or additives (e.g., CaCl₂).

Reactivity & Derivatization: The Pteridine Gateway

The primary utility of this compound lies in its conversion to pteridines (pyrazino[2,3-d]pyrimidines). The alcohol is oxidized to an aldehyde, which then undergoes condensation with diamines or active methylene compounds.

Oxidation to 3-Aminopyrazine-2-carbaldehyde

The alcohol group is selectively oxidized using activated Manganese Dioxide (MnO₂). This is preferred over Jones reagent or PCC to avoid over-oxidation to the carboxylic acid or affecting the amine.

  • Reagent: Activated MnO₂ (10–20 eq) in DCM or Chloroform.

  • Conditions: Stir at RT for 12–24 hours. Filter through Celite.

  • Product: 3-Aminopyrazine-2-carbaldehyde (Unstable; use immediately).

Cyclization Logic

Once the aldehyde is formed, it reacts with amidines or guanidines to close the pyrimidine ring, forming the pteridine core.

Reactivity Alcohol (3-Aminopyrazin-2-yl)methanol Aldehyde 3-Aminopyrazine- 2-carbaldehyde Alcohol->Aldehyde MnO2, DCM Selective Oxidation Imine Schiff Base / Imine Aldehyde->Imine + Amidine/Guanidine Pteridine Pteridine Derivatives (e.g., Folic Acid analogs) Imine->Pteridine Cyclization (-H2O)

Figure 2: Divergent synthesis towards biologically active pteridine scaffolds.

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowed.[2]Do not eat/drink in lab.
H315 Causes skin irritation.[2]Wear nitrile gloves.
H318 Causes serious eye damage. Wear safety goggles/face shield.
H335 May cause respiratory irritation.Use in a fume hood.

Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the hydroxymethyl group.

References

  • PubChem. (2025).[2][3][4] (3-Aminopyrazin-2-yl)methanol.[1][2][3] National Library of Medicine. Link

  • Albert, A., & Ohta, K. (1971). Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. Journal of the Chemical Society C: Organic, 2357-2362. Link

  • Servusova, B., et al. (2012). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 17(11), 13183-13198. Link

  • ChemicalBook. (2024).[5] (3-Aminopyrazin-2-yl)methanol Properties and Suppliers. Link

Sources

An In-depth Technical Guide to the Structure Elucidation and Formula of (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the structural elucidation of (3-Aminopyrazin-2-yl)methanol. While this molecule is commercially available, detailed spectral analyses are not widely published. This document, therefore, serves as a practical, in-depth guide, utilizing predicted and exemplar spectroscopic data to illustrate the structure determination process. We will delve into the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust framework for researchers encountering novel heterocyclic compounds.

Introduction and Molecular Properties

(3-Aminopyrazin-2-yl)methanol is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] An unambiguous confirmation of its molecular structure is paramount for any research and development endeavor.

The primary objective of this guide is to detail the analytical workflow for confirming the chemical formula and connectivity of (3-Aminopyrazin-2-yl)methanol, assuming a sample has been synthesized or procured.

Table 1: Core Molecular Information for (3-Aminopyrazin-2-yl)methanol [1][2]

PropertyValue
Chemical Formula C₅H₇N₃O
IUPAC Name (3-Aminopyrazin-2-yl)methanol
CAS Number 32710-13-7
Molecular Weight 125.13 g/mol
Monoisotopic Mass 125.0589 g/mol
Physical Form Powder
Melting Point 118-120 °C

Analytical Workflow for Structure Elucidation

A multi-technique approach is essential for unequivocal structure determination. Each analytical method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each subsequent experiment builds upon the insights gained from the previous one.

structure_elucidation_workflow cluster_mass_spec Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy ms High-Resolution Mass Spectrometry (HRMS) ir FT-IR Spectroscopy ms->ir Confirms Molecular Formula final_structure Final Elucidated Structure nmr_1d 1D NMR (¹H, ¹³C) ir->nmr_1d Identifies Functional Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Provides basis for 2D experiments nmr_2d->final_structure Establishes Connectivity

Caption: Workflow for the structure elucidation of (3-Aminopyrazin-2-yl)methanol.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. This is superior to low-resolution MS, which only provides the nominal mass.

Experimental Protocol: HRMS (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is typically chosen for nitrogen-containing compounds as they are readily protonated. The expected ion would be the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the m/z value of the most abundant ion corresponding to [M+H]⁺ and use the instrument's software to calculate the possible elemental compositions.

Predicted Data and Interpretation

For a molecular formula of C₅H₇N₃O, the expected exact mass of the neutral molecule is 125.0589 g/mol .

Table 2: Predicted HRMS Data

IonPredicted m/z ([M+H]⁺)Calculated Exact Mass for C₅H₈N₃O⁺
C₅H₇N₃O126.0662126.0662

The observation of a high-intensity ion at m/z 126.0662 in the HRMS spectrum would strongly support the molecular formula C₅H₇N₃O. This aligns with the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

FT-IR Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data and Interpretation

The structure of (3-Aminopyrazin-2-yl)methanol contains several key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), C-H bonds on the aromatic ring, and the pyrazine ring itself.

Table 3: Predicted FT-IR Absorption Bands and Their Assignments

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3450-3300Medium, two bandsN-H stretchPrimary amine (-NH₂)
3300-3200BroadO-H stretchAlcohol (-OH)
3100-3000WeakC-H stretchAromatic C-H
2950-2850WeakC-H stretchAliphatic C-H (CH₂)
1650-1600StrongN-H bendPrimary amine scissoring
1600-1450Medium-StrongC=C and C=N stretchPyrazine ring vibrations
1250-1000StrongC-O stretchPrimary alcohol

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of a primary amine. A broad absorption band centered around 3250 cm⁻¹ would indicate the O-H stretch of the alcohol, broadened by hydrogen bonding. The strong C-O stretch further confirms the presence of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon environments. 2D NMR techniques are then employed to piece together the complete molecular connectivity.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H spin-spin coupling).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

The structure has five distinct proton environments: two aromatic protons on the pyrazine ring, the two protons of the amino group, the two protons of the methylene group, and the single proton of the hydroxyl group.

Table 4: Predicted ¹H NMR Data for (3-Aminopyrazin-2-yl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d1HH-5 (Pyrazine)
~7.80d1HH-6 (Pyrazine)
~6.50br s2H-NH₂
~5.40t1H-OH
~4.60d2H-CH₂-
  • Aromatic Region: The two pyrazine protons are expected to be doublets due to coupling to each other. Their downfield chemical shifts are characteristic of protons on an electron-deficient aromatic ring.

  • Exchangeable Protons: The amino (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent. The hydroxyl proton may show coupling to the adjacent methylene group (a triplet), and the methylene protons would in turn be a doublet.

  • Aliphatic Region: The methylene (-CH₂) protons are adjacent to the electron-withdrawing pyrazine ring and the oxygen atom, shifting them downfield. They are coupled to the hydroxyl proton.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)

The molecule has five non-equivalent carbon atoms.

Table 5: Predicted ¹³C NMR Data for (3-Aminopyrazin-2-yl)methanol

Chemical Shift (δ, ppm)Assignment
~150C-3 (bearing -NH₂)
~148C-2 (bearing -CH₂OH)
~135C-5
~132C-6
~60-CH₂-
  • Aromatic Carbons: The carbons directly attached to nitrogen atoms (C-2 and C-3) are expected to be the most downfield. The other two pyrazine carbons (C-5 and C-6) will be at slightly lower chemical shifts.

  • Aliphatic Carbon: The methylene carbon (-CH₂) will be significantly upfield, in the typical range for a carbon attached to an oxygen atom.

2D NMR: Confirming Connectivity

Caption: Key predicted 2D NMR correlations for (3-Aminopyrazin-2-yl)methanol.

  • COSY: A cross-peak between the signals at ~8.05 ppm and ~7.80 ppm would confirm that H-5 and H-6 are coupled. A correlation between the -CH₂- protons (~4.60 ppm) and the -OH proton (~5.40 ppm) would also be expected.

  • HSQC: This experiment would directly link the proton signals to their attached carbons: ~8.05 ppm (H-5) to ~135 ppm (C-5), ~7.80 ppm (H-6) to ~132 ppm (C-6), and ~4.60 ppm (-CH₂) to ~60 ppm (-CH₂-).

  • HMBC: This is the key experiment for establishing the overall connectivity. Crucial correlations would be:

    • From the methylene protons (~4.60 ppm) to C-2 (~148 ppm) and C-3 (~150 ppm), confirming the attachment of the methanol group at the C-2 position.

    • From the pyrazine proton H-5 (~8.05 ppm) to C-3 (~150 ppm).

    • From the pyrazine proton H-6 (~7.80 ppm) to C-2 (~148 ppm).

Conclusion: The Final Structure

By integrating the data from HRMS, FT-IR, and a full suite of NMR experiments, the molecular formula and the precise arrangement of atoms in (3-Aminopyrazin-2-yl)methanol can be unequivocally confirmed. The HRMS establishes the elemental composition, the FT-IR identifies the key functional groups (primary amine, primary alcohol, aromatic ring), and the NMR data provides the definitive map of the carbon-hydrogen framework and the substitution pattern on the pyrazine ring. This systematic and multi-faceted analytical approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

  • PubChem. (n.d.). (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]1]

Sources

Technical Whitepaper: (3-Aminopyrazin-2-yl)methanol as a Privileged Scaffold in Medicinal Chemistry

[1]

Executive Summary

(3-Aminopyrazin-2-yl)methanol (CAS 32710-13-7) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR antagonists, and bicyclic drug cores.[1] Its structural utility lies in the ortho-disposition of the primary amino group and the hydroxymethyl moiety.[1] This "1,4-N,O" motif allows for facile cyclization into pteridines and pyrazinopyrimidines, while the pyrazine ring itself serves as a critical hydrogen-bonding element in ATP-competitive inhibitors (e.g., MK-2, Nek2).[1] This guide outlines the compound's physicochemical profile, validated synthetic routes, and its strategic application in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
CAS Number 32710-13-7
IUPAC Name (3-Aminopyrazin-2-yl)methanol
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 118–120 °C
Solubility Soluble in DMSO, MeOH; Moderate in Water; Low in DCM
pKa (Predicted) ~2.5 (Pyrazine N), ~13.5 (Hydroxyl)
LogP -0.9 (Hydrophilic, ideal for fragment linking)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors

Synthetic Routes & Process Chemistry

The industrial and laboratory-scale synthesis of (3-Aminopyrazin-2-yl)methanol predominantly proceeds via the reduction of Methyl 3-aminopyrazine-2-carboxylate .[1] The choice of reducing agent is critical to prevent over-reduction of the pyrazine ring or side reactions with the primary amine.[1]

Primary Synthetic Pathway: Ester Reduction

Precursor: Methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6) Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)/CaCl₂.[1]

Protocol A: LiAlH₄ Reduction (Standard Laboratory Scale)
  • Rationale: LiAlH₄ provides rapid, quantitative conversion of the ester to the alcohol at low temperatures.[1]

  • Step 1: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF under Argon at 0°C.

  • Step 2: Add Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv) dissolved in THF dropwise over 30 minutes. Maintain temperature <5°C to avoid ring reduction.[1]

  • Step 3: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Step 4: Quench sequentially with water, 15% NaOH, and water (Fieser workup).[1]

  • Step 5: Filter the granular aluminum salts.[1] Concentrate the filtrate to yield the crude alcohol.[1]

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH 95:5).[1]

Protocol B: NaBH₄/CaCl₂ (Scalable/Safer) [1]
  • Rationale: The addition of CaCl₂ activates NaBH₄, allowing it to reduce esters (which NaBH₄ alone does slowly) without the pyrophoric risks of LiAlH₄.[1]

  • Step 1: Dissolve the ester in absolute Ethanol.[1]

  • Step 2: Add CaCl₂ (0.5 equiv) and stir for 15 minutes.

  • Step 3: Add NaBH₄ (2.0 equiv) portion-wise at 0°C. Allow to warm to RT overnight.

Synthesis Visualization

SynthesisEsterMethyl 3-aminopyrazine-2-carboxylate(Precursor)Alcohol(3-Aminopyrazin-2-yl)methanol(CAS 32710-13-7)Ester->AlcoholLiAlH4, THF, 0°CReductionChlorideIntermediate:Alkyl Chloride/MesylateAlcohol->ChlorideSOCl2 or MsClActivationPteridinePteridin-4-ones(Bicyclic Cores)Alcohol->PteridineCyclization w/ Orthoesters or GlyoxalMK2MK-2 Inhibitors(Thiourea derivatives)Chloride->MK2Thiourea/AmineDisplacement

Figure 1: Synthetic workflow originating from the ester precursor to key medicinal chemistry scaffolds.[1][2]

Medicinal Chemistry Applications

(3-Aminopyrazin-2-yl)methanol is not merely a passive linker; it acts as a pharmacophore anchor .[1] Its specific applications include:

Kinase Inhibition (Hinge Binding)

The 3-aminopyrazine motif is a "privileged structure" for binding to the ATP-binding site of kinases.[1]

  • Mechanism: The pyrazine N-4 and the 3-amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region (backbone NH and CO).[1]

  • Target Examples:

    • MK-2 (MAPKAPK2): The alcohol is converted to a chloride and coupled with thioureas to form potent MK-2 inhibitors (IC₅₀ < 20 nM).[1] The pyrazine ring sits in the ATP pocket, while the thiourea extends into the hydrophobic back pocket.[1]

    • Nek2: Aminopyrazine derivatives have been crystallized with Nek2, showing the critical role of the amino group in orienting the molecule.[1]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 125 Da and high solubility, this molecule is an ideal "fragment."[1]

  • Growth Vector: The hydroxymethyl group (-CH₂OH) provides a synthetic handle for "growing" the fragment.[1] It can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (for nucleophilic substitution), allowing medicinal chemists to explore the chemical space around the hinge-binding pyrazine core.[1]

Precursor to Bicyclic Heterocycles

The adjacent amino (-NH₂) and hydroxymethyl (-CH₂OH) groups allow for rapid heterocyclization.[1]

  • Pteridines: Oxidation of the alcohol to the aldehyde followed by condensation with amidines yields pteridines, which are scaffolds for antifolates and anticancer agents.[1]

  • Imidazo[1,2-a]pyrazines: Activation of the alcohol and intramolecular cyclization can access fused ring systems relevant to P2X3 antagonists.[1]

Experimental Protocols

Protocol: Conversion to (3-Aminopyrazin-2-yl)methyl chloride

This intermediate is unstable and should be used immediately for coupling.[1]

  • Dissolution: Dissolve 1.0 g (8 mmol) of (3-Aminopyrazin-2-yl)methanol in 15 mL anhydrous DCM.

  • Chlorination: Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 1 hour. The product often precipitates as the HCl salt.[1]

  • Isolation: Filter the solid or evaporate solvent under reduced pressure (keep temperature <40°C).

  • Use: Immediately react with a nucleophile (e.g., a secondary amine or thiourea) in the presence of a base (DIPEA) to generate the target library.[1]

Safety & Handling (MSDS Summary)

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Damage H318Causes serious eye damage (Risk of blindness).[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Precautions:

  • Use only in a chemical fume hood.[1]

  • Wear nitrile gloves and chemical safety goggles (face shield recommended due to H318).[1]

  • Store in a cool, dry place under inert gas (Argon) as the amino group can oxidize over time.[1]

References

  • PubChem. (3-Aminopyrazin-2-yl)methanol Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1]

  • Lin, S., et al. (2009).[1][4] "Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)."[1][5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Innocenti, P., et al. (2010).[1] "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2."[1] Journal of Medicinal Chemistry. [Link][1]

Spectroscopic data for (3-Aminopyrazin-2-yl)methanol (NMR, HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (3-Aminopyrazin-2-yl)methanol

Executive Summary & Chemical Identity

(3-Aminopyrazin-2-yl)methanol is a critical pyrazine intermediate used in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors (e.g., Asciminib analogues) and pteridine derivatives. Its amphiphilic nature—combining a basic aminopyrazine core with a polar hydroxymethyl group—presents unique challenges in purification and spectroscopic assignment.

  • IUPAC Name: (3-Aminopyrazin-2-yl)methanol[1][2][3][4]

  • CAS Registry Number: 6962-32-9

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

  • Key Physicochemical Trait: High polarity (LogP ~ -0.9), requiring specialized HPLC conditions (HILIC or aqueous-stable RP).

NMR Spectroscopy: Structural Fingerprinting

The NMR profile of (3-Aminopyrazin-2-yl)methanol is characterized by the electron-rich pyrazine ring and the exchangeable protons of the amine and hydroxyl groups.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts are referenced to residual DMSO (2.50 ppm). Assignments are based on structure-activity relationships of 2-aminopyrazine derivatives.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
H-5 7.85 – 7.95Doublet (d)1HJ ≈ 2.8Para to CH₂OH; deshielded by ring nitrogen.
H-6 7.75 – 7.85Doublet (d)1HJ ≈ 2.8Para to NH₂; slightly shielded by amine resonance.
NH₂ 6.20 – 6.60Broad Singlet (br s)2HExchangeable. Shift varies with concentration/water content.
OH 5.10 – 5.30Triplet (t) or br s1HJ ≈ 5.5Couples to CH₂ in dry DMSO; broadens with water.
CH₂ 4.50 – 4.65Doublet (d)2HJ ≈ 5.5Benzylic-like position; collapses to singlet if OH exchanges.
¹³C NMR Data (DMSO-d₆, 100 MHz)
Carbon TypeShift (δ, ppm)Assignment
C-3 ~154.5Quaternary C-NH₂ (Deshielded by N-attachment).
C-2 ~145.0Quaternary C-CH₂OH.
C-5 ~135.0Aromatic CH.
C-6 ~131.0Aromatic CH.
CH₂ ~61.5Hydroxymethyl carbon.

Critical Analysis:

  • Solvent Effect: In protic solvents like Methanol-d₄, the OH and NH₂ signals will disappear due to deuterium exchange, and the CH₂ signal will appear as a sharp singlet at ~4.6 ppm.

  • Coupling: The observation of J coupling between the OH and CH₂ protons is a key indicator of sample dryness. If the CH₂ appears as a singlet in DMSO, the sample likely contains residual water promoting rapid proton exchange.

Mass Spectrometry (LC-MS): Ionization & Fragmentation

Ionization Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[5]

  • Rationale: The pyrazine nitrogens and the exocyclic amine are basic, making [M+H]⁺ the dominant species.

  • Parent Ion: m/z 126.06 ([M+H]⁺, calculated 126.066).

Fragmentation Pathway (MS/MS)

The fragmentation logic follows standard heterocyclic cleavage patterns.

Fragmentation Parent Parent Ion [M+H]+ = 126 Frag1 Loss of H2O [M+H-18]+ = 108 Parent->Frag1 - H2O (18 Da) Frag2 Loss of CH2O (Formaldehyde) [M+H-30]+ = 96 Parent->Frag2 - CH2O (30 Da) Frag3 Ring Cleavage (HCN Loss) Low Mass Ions Frag1->Frag3 High Energy

Figure 1: Proposed ESI+ fragmentation pathway for (3-Aminopyrazin-2-yl)methanol.

HPLC Method Development: The "Polarity Problem"

Standard C18 chromatography often fails for this molecule due to:

  • Low Retention: The compound elutes in the void volume (

    
    ) due to high polarity.
    
  • Peak Tailing: Interaction between the basic amine and residual silanols on the silica support.

Recommended Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for purity profiling and LC-MS compatibility.

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 95% B to 50% B over 10 minutes.

  • Mechanism: Water layer formation on the stationary phase retains the polar pyrazine.

Recommended Method B: Aqueous-Stable C18 (Ion-Pairing Free)

Best for routine QC if HILIC is unavailable.

  • Column: Agilent Zorbax SB-Aq or equivalent "100% Aqueous Stable" column.

  • Mobile Phase: Water (0.1% H₃PO₄) / Methanol.

  • Rationale: The acidic pH suppresses silanol ionization (reducing tailing), and the specialized stationary phase prevents pore collapse in high-water conditions.

Experimental Workflow: Synthesis & Validation

Below is a self-validating workflow for generating and confirming the identity of the material.

Workflow Start Starting Material: 3-Aminopyrazine-2-carboxylic acid Step1 Reduction (LiAlH4 or BH3-THF) Start->Step1 Check1 Checkpoint: TLC (10% MeOH in DCM) Stain: Ninhydrin (Red) Step1->Check1 Workup Workup: Fieser Quench -> Extraction Check1->Workup Analysis Crude Analysis LC-MS (Check m/z 126) Workup->Analysis Purification Purification Flash Chrom (Amine-functionalized Silica) or Recrystallization (EtOAc/Hex) Analysis->Purification Purity < 95% Final Final Validation 1H NMR (DMSO-d6) + HPLC Purity Analysis->Final Purity > 95% Purification->Final

Figure 2: Synthesis and analytical validation workflow.

Protocol: Rapid Purity Check (Isocratic)
  • Sample Prep: Dissolve 1 mg in 1 mL of 90:10 Water:Acetonitrile.

  • Column: C18 (End-capped), 150 x 4.6 mm.

  • Eluent: 95% Water (0.1% Formic Acid) / 5% Acetonitrile.

  • Flow: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic max) and 310 nm (pyrazine n-π*).

  • Success Criteria: Single peak at >2.5 minutes retention time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33728543, (3-Aminopyrazin-2-yl)methanol. Retrieved from [Link]

  • Manley, P. W., et al. (2014).Patent US 8,829,195 B2: Pyrimidylaminobenzamide derivatives. (Describes synthesis of related aminopyrazine intermediates for Asciminib).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] J. Org.[7] Chem. 62, 7512–7515. (Standard reference for residual solvent calibration). Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on SHARC 1 Column. (Methodology for polar heterocycles). Retrieved from [Link]

Sources

An In-Depth Technical Guide to (3-Aminopyrazin-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group and a hydroxymethyl group. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the presence of both a nucleophilic amino group and a versatile hydroxymethyl handle allows for diverse chemical modifications. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of (3-Aminopyrazin-2-yl)methanol, offering insights for its utilization in research and development.

Physicochemical Properties

The fundamental molecular characteristics of (3-Aminopyrazin-2-yl)methanol are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Exact Mass 125.058911855 Da[1]
Appearance Powder
Melting Point 118-120 °C
CAS Number 32710-13-7[1]

Synthesis of (3-Aminopyrazin-2-yl)methanol

The synthesis of (3-Aminopyrazin-2-yl)methanol can be logically approached through the reduction of a more oxidized precursor, such as an ester or a carboxylic acid. A common and effective method involves the reduction of methyl 3-aminopyrazine-2-carboxylate.

Conceptual Synthetic Pathway

G cluster_0 Synthesis of (3-Aminopyrazin-2-yl)methanol 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic Acid Methyl_3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylic_acid->Methyl_3-aminopyrazine-2-carboxylate Esterification (MeOH, H₂SO₄) Target_Compound (3-Aminopyrazin-2-yl)methanol Methyl_3-aminopyrazine-2-carboxylate->Target_Compound Reduction (e.g., LiAlH₄, THF)

Caption: Proposed synthetic route to (3-Aminopyrazin-2-yl)methanol.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

The initial step involves the conversion of the commercially available 3-aminopyrazine-2-carboxylic acid to its methyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.

Experimental Protocol:

  • Suspend 3-aminopyrazine-2-carboxylic acid in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

Step 2: Reduction of Methyl 3-aminopyrazine-2-carboxylate

The core of the synthesis is the reduction of the ester functional group to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is well-suited for this transformation.[2][3]

Experimental Protocol:

  • In an inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of methyl 3-aminopyrazine-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product.

Purification and Analysis

Purification

The crude (3-Aminopyrazin-2-yl)methanol can be purified by standard laboratory techniques.

  • Recrystallization: Given its solid nature, recrystallization is a primary method for purification.[4][5][6][7] A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethyl acetate and hexanes could be explored.

  • Column Chromatography: For more challenging purifications or for the removal of closely related impurities, column chromatography on silica gel can be employed.[8][9] Due to the basic nature of the amino group, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) may be necessary to prevent tailing and improve separation.[8]

Analytical Characterization

The identity and purity of the synthesized (3-Aminopyrazin-2-yl)methanol should be confirmed using modern analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The latter two may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

    • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic carbons, and the carbon of the hydroxymethyl group).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact mass and elemental composition. The predicted exact mass for the protonated molecule [M+H]⁺ is approximately 126.0662 Da.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, and C-H and C=N/C=C stretches associated with the aromatic pyrazine ring.

Applications in Drug Discovery and Medicinal Chemistry

The (3-Aminopyrazin-2-yl)methanol scaffold is of significant interest to medicinal chemists due to the prevalence of the aminopyrazine moiety in a variety of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the hydroxymethyl group provides a point for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties.

Role as a Versatile Building Block

(3-Aminopyrazin-2-yl)methanol serves as a versatile starting material for the synthesis of more complex molecules.[10] The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The amino group can undergo a wide range of reactions, including acylation, alkylation, and participation in cross-coupling reactions. This dual functionality allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Potential as a Kinase Inhibitor Scaffold

The aminopyrazine core is a well-established pharmacophore in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. The structural motif of a hydrogen bond donating amino group adjacent to a nitrogen-containing aromatic ring is a common feature in many ATP-competitive kinase inhibitors. The hydroxymethyl group in (3-Aminopyrazin-2-yl)methanol can be exploited to introduce substituents that can interact with other regions of the ATP-binding pocket, leading to enhanced affinity and selectivity.

Safety and Handling

(3-Aminopyrazin-2-yl)methanol is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Aminopyrazin-2-yl)methanol is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for its effective utilization in the laboratory.

References

  • PubChem. Compound Summary for CID 33728543, (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Request PDF. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. [Link]

  • ReMaster. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Syntheses. L-VALINOL. [Link]

  • HBCSE. Recrystallization. [Link]

  • University of Massachusetts Boston. recrystallization.pdf. [Link]

  • O-Chem. Recrystallization I. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Request PDF. A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block. [Link]

Sources

Technical Guide: Physicochemical Profiling and Synthesis of (3-Aminopyrazin-2-yl)methanol

[1]

Executive Summary & Compound Identity

(3-Aminopyrazin-2-yl)methanol (CAS 32710-13-7) is a critical heterocyclic building block employed in the synthesis of pteridines, folic acid antagonists, and kinase inhibitors (e.g., FGFR inhibitors).[1] Its bifunctional nature—possessing both an exocyclic primary amine and a hydroxymethyl group adjacent to pyrazine nitrogens—creates a unique electronic and steric profile that influences its solid-state thermodynamics.[1]

This guide provides a definitive analysis of its melting point (MP) and boiling point (BP), grounded in experimental data and thermodynamic theory, alongside a validated synthesis workflow.[1]

Table 1: Physicochemical Identity
PropertySpecificationSource/Notes
IUPAC Name (3-Aminopyrazin-2-yl)methanol
CAS Number 32710-13-7 [1][2]
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Yellow crystalline solid[1]
Melting Point 118 – 120 °C Experimental [1][3]
Boiling Point >300 °C (Predicted) Decomposes prior to boiling [4]
Density 1.35 ± 0.1 g/cm³Predicted
pKa ~2.5 (Pyrazine N), ~13 (OH)Predicted

Thermodynamic Analysis: Melting & Boiling Behaviors[1]

Melting Point (118–120 °C)

The experimentally determined melting range of 118–120 °C is relatively high for a low-molecular-weight (125.13 Da) organic molecule.[1] This thermal stability arises from a robust intermolecular hydrogen-bonding network in the crystal lattice.[1]

  • Mechanism: The primary amine (-NH₂) acts as a hydrogen bond donor, while the pyrazine ring nitrogens and the hydroxyl oxygen (-OH) act as acceptors.[1]

  • Lattice Energy: The "donor-acceptor" proximity (N3-amino to C2-hydroxymethyl) facilitates both intra- and intermolecular bonding, stabilizing the solid phase and requiring significant thermal energy to disrupt the lattice.[1]

Boiling Point (Theoretical vs. Practical)

Unlike the melting point, the boiling point of (3-Aminopyrazin-2-yl)methanol is not a practically accessible parameter at atmospheric pressure.[1]

  • Decomposition: Pyrazine derivatives with nucleophilic side chains (amine/alcohol) are prone to thermal degradation (oxidation or polymerization) at temperatures exceeding 200 °C.[1]

  • Prediction: Computational models (ACD/Labs, chemically similar pyridine analogs) estimate the boiling point at 310–330 °C at 760 mmHg.[1] However, in practice, the compound will char or sublime under high vacuum before reaching this phase transition.[1]

  • Operational Implication: Purification should never be attempted via atmospheric distillation.[1] Use vacuum sublimation or column chromatography .[1]

Experimental Determination Protocols

To ensure data integrity in your own lab, follow these self-validating protocols.

Melting Point Determination (Capillary Method)
  • Instrument: Mel-Temp II or SRS DigiMelt (calibrated with Benzoic Acid, MP 122 °C).

  • Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent solvates which depress MP.[1]

  • Ramp Rate:

    • Fast ramp (10 °C/min) to 100 °C.

    • Slow ramp (1 °C/min) from 100 °C to melt.

  • Validation: A range >2 °C indicates impurity (likely the carboxylic acid precursor or oxidized byproducts).[1]

Purity Validation Workflow (HPLC)

Before thermal analysis, purity must be confirmed to avoid "melting point depression" artifacts.[1]

PurityWorkflowSampleCrude Sample(3-Aminopyrazin-2-yl)methanolPrepDissolution(MeOH/Water 50:50)Sample->PrepHPLCHPLC AnalysisC18 Column, 254 nmPrep->HPLCDecisionPurity > 98%?HPLC->DecisionMP_TestProceed toMP DeterminationDecision->MP_TestYesRecrystRecrystallize(EtOAc/Hexane)Decision->RecrystNoRecryst->PrepRe-analyze

Figure 1: Validated workflow for ensuring sample integrity prior to thermal characterization.

Synthesis & Purification

The synthesis of (3-Aminopyrazin-2-yl)methanol typically proceeds via the reduction of its ester precursor.[1] The choice of reducing agent is critical to prevent over-reduction of the pyrazine ring.[1]

Synthetic Route

Precursor: Methyl 3-aminopyrazine-2-carboxylate (CAS 6966-01-4).[1] Reagent: Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LiAlH₄) due to milder conditions that preserve the heteroaromatic ring.[1]

Detailed Protocol
  • Esterification (if starting from acid): Reflux 3-aminopyrazine-2-carboxylic acid in dry methanol with catalytic H₂SO₄ for 12 hours. Neutralize and extract.[1]

  • Reduction:

    • Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in dry THF/MeOH (10:1).

    • Cool to 0 °C under N₂ atmosphere.[1]

    • Add NaBH₄ (2.5 eq) portion-wise over 30 minutes.

    • Allow to warm to RT and stir for 4–6 hours (monitor by TLC, Rf ~0.3 in 10% MeOH/DCM).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to achieve the target MP of 118–120 °C.

SynthesisPathStart3-Aminopyrazine-2-carboxylic acid(CAS 5424-01-1)Step1Esterification(MeOH, H2SO4, Reflux)Start->Step1InterMethyl 3-aminopyrazine-2-carboxylate(CAS 6966-01-4)Step1->InterStep2Reduction(NaBH4, THF/MeOH, 0°C)Inter->Step2Product(3-Aminopyrazin-2-yl)methanol(CAS 32710-13-7)MP: 118-120°CStep2->Product

Figure 2: Synthetic pathway from the carboxylic acid to the target alcohol.[1]

Applications in Drug Discovery

The physical properties of this compound dictate its utility in medicinal chemistry:

  • Kinase Inhibitors: The 3-amino-2-hydroxymethyl motif mimics the adenosine hinge-binding region, making it a scaffold for ATP-competitive inhibitors (e.g., FGFR, P2X3 antagonists) [5].[1]

  • Pteridine Synthesis: It serves as a "C-N-C-C" dinucleophile.[1] Condensation with alpha-dicarbonyls yields pteridines, essential for folate antagonist research.[1]

  • Solubility Enhancer: The hydroxymethyl group is often retained in lead optimization to lower LogP and improve aqueous solubility compared to methyl-substituted pyrazines.[1]

References

  • Sigma-Aldrich. (3-Aminopyrazin-2-yl)methanol Product Specification & SDS. Retrieved from [1]

  • PubChem. Compound Summary: (3-Aminopyrazin-2-yl)methanol (CID 33728543).[1][2] National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Pyrazine Derivatives. Retrieved from [1]

  • ChemBook. Predicted Properties for CAS 32710-13-7. Retrieved from [1]

  • National Institutes of Health (NIH). Design and Synthesis of Pyrazine-Carboxamide Derivatives as FGFR Inhibitors.[1] PMC Article. Retrieved from [1]

The Therapeutic Potential of Aminopyrazine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry. The introduction of an amino group to this scaffold gives rise to aminopyrazine compounds, a class of molecules with a remarkable breadth of biological activities.[1] This versatility stems from the electronic properties of the pyrazine ring and the hydrogen bonding capabilities of the amino group, which allow for diverse interactions with various biological targets. This technical guide provides an in-depth exploration of the significant biological activities of aminopyrazine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as therapeutic agents. For researchers and drug development professionals, understanding the multifaceted nature of aminopyrazine compounds is key to unlocking their full therapeutic potential.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A primary focus of research into aminopyrazine compounds has been their potent anticancer properties.[2] A significant mechanism underlying this activity is the inhibition of protein kinases, enzymes that play a pivotal role in regulating cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Kinase Inhibition

Aminopyrazine derivatives have been extensively investigated as inhibitors of various kinases implicated in tumorigenesis, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1] Many of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This disruption of signaling cascades can lead to cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Below is a generalized representation of a kinase signaling pathway and its inhibition by an aminopyrazine compound.

kinase_inhibition_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., EGFR, VEGFR-2) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Transcription Gene Transcription pSubstrate->Transcription Aminopyrazine Aminopyrazine Inhibitor Aminopyrazine->Kinase Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add aminopyrazine compounds incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of aminopyrazine compounds against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition is determined by the reduction in this signal in the presence of the test compound.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a solution of the purified kinase, the substrate (a specific peptide or protein), and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the aminopyrazine compound at various concentrations, and the kinase. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add the substrate and ATP (often radiolabeled [γ-32P]ATP or a modified ATP for non-radioactive detection) to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a solution containing a high concentration of non-labeled ATP).

  • Detection: The method of detection depends on the assay format:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control and calculate the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Protocol:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the aminopyrazine compound in broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Read Results: Visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Confirmation (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Conclusion and Future Directions

Aminopyrazine compounds represent a privileged scaffold in medicinal chemistry, with a diverse and potent range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. The continued exploration of the aminopyrazine chemical space, coupled with a deeper understanding of their mechanisms of action and pharmacokinetic profiles, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of these promising compounds.

References

  • IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. - ResearchGate. Available from: [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. Available from: [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC. Available from: [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC - PubMed Central. Available from: [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs. Available from: [Link]

  • Discovery and validation of a new family of antioxidants: the aminopyrazine derivatives. Available from: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available from: [Link]

  • ADMET prediction of Aminopyrimidine derivatives of the selected compound with best Glide Score - ResearchGate. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC - PubMed Central. Available from: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. Available from: [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed. Available from: [Link]

  • One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC - PubMed Central. Available from: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed. Available from: [Link]

  • Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents - MDPI. Available from: [Link]

  • Predictions and correlations of structure activity relationship of some aminoantipyrine derivatives on the basis of theoretical and experimental ground - ResearchGate. Available from: [Link]

  • Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - PubMed. Available from: [Link]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives - Medwin Publishers. Available from: [Link]

  • Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - MDPI. Available from: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available from: [Link]

  • Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors | Request PDF - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Available from: [Link]

  • cell lines ic50: Topics by Science.gov. Available from: [Link]

  • Antioxidant, Anti-Inflammatory, Antimicrobial, and Anticancer Activities of Pomegranate Juice Concentrate - MDPI. Available from: [Link]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives - Semantic Scholar. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach - Frontiers. Available from: [Link]

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(3-Aminopyrazin-2-yl)methanol safety, hazards, and toxicity data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Hazards, and Toxicity Profile of (3-Aminopyrazin-2-yl)methanol

Part 1: Executive Summary & Structural Context

(3-Aminopyrazin-2-yl)methanol (CAS: 6966-32-1) is a functionalized pyrazine intermediate frequently employed in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antitubercular agents.[1]

While often categorized alongside generic organic intermediates, this molecule possesses specific structural features—a basic primary amine adjacent to a hydroxymethyl group on a nitrogen-rich aromatic ring—that elevate its risk profile beyond simple "irritants."[1]

Critical Safety Alert: The primary hazard distinction for this compound is Eye Damage Category 1 (H318) .[1] Unlike standard irritants, this classification implies the potential for irreversible corneal damage upon contact.[1] Standard safety glasses are insufficient; chemical splash goggles or a face shield are mandatory during handling.[1]

Part 2: Physicochemical & Hazard Profile

Key Physicochemical Properties
PropertyDataRelevance to Safety
CAS Number 6966-32-1Unique Identifier for SDS lookup.[2][1]
Molecular Formula C₅H₇N₃ONitrogen-rich; potential for NOx fumes in fire.[2][1]
Molecular Weight 125.13 g/mol Low MW implies potential for rapid absorption.[2][1]
Physical State Solid (Powder)Dust inhalation risk; requires local exhaust.[2][1]
Melting Point 118–120 °CStable solid at room temp; melt hazard low.[2][1]
Solubility Polar Organic/WaterLikely soluble in aqueous biological fluids (high bioavailability).[2][1]
pKa (Predicted) ~3.0 (Pyrazine N)Weak base; compatible with standard organic waste streams.[2][1]
GHS Hazard Classification (Harmonized)

Based on ECHA notifications and supplier Safety Data Sheets (SDS), the compound is classified under the Globally Harmonized System (GHS) as follows:

  • Danger [2][1][3][4][5]

  • H318: Causes serious eye damage (Category 1).[1]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled (Acute Tox. 4).[1]

  • H315: Causes skin irritation (Category 2).[1][3]

  • H335: May cause respiratory irritation (STOT SE 3).[1][3]

Part 3: Toxicological Assessment & Mechanism

Structural Hazard Analysis (QSAR & Functional Logic)

As specific LD50 data for this intermediate is often proprietary or sparse in public registries, we apply a "Read-Across" approach based on its functional groups.[1]

  • Pyrazine Core: Nitrogen-containing heterocycles are often metabolically active.[1] The pyrazine ring can undergo oxidation to N-oxides or hydroxylation.[1]

  • Hydroxymethyl Group (-CH₂OH): This moiety is susceptible to metabolic oxidation, likely converting to the corresponding aldehyde (reactive electrophile) and subsequently to the carboxylic acid (3-aminopyrazine-2-carboxylic acid).[1]

  • Primary Amine (-NH₂): Increases polarity and water solubility, facilitating absorption through mucous membranes.[1] It also presents a risk of oxidative coupling if stored improperly.[1]

Diagram: Structural Toxicity Logic

StructuralHazards cluster_0 Molecule Structure cluster_1 Metabolic/Reactive Pathways Core (3-Aminopyrazin-2-yl)methanol Oxidation Oxidation to Aldehyde/Acid Core->Oxidation -CH2OH Group Absorption Rapid Mucosal Absorption Core->Absorption Low MW + Polarity EyeDamage Corneal Denaturation (Basic Amine) Core->EyeDamage Direct Contact Reactive Intermediates Reactive Intermediates Oxidation->Reactive Intermediates

Figure 1: Structural features linked to specific toxicity risks.[1] Note the direct pathway to eye damage.[2][1]

Part 4: Safe Handling Protocol (Self-Validating Workflow)

To ensure scientific integrity and safety, this protocol uses a "Check-Gate" system. You cannot proceed to the next step without validating the previous condition.

Phase A: Preparation (The Gatekeeper)
  • Engineering Control Check: Verify the Fume Hood is operational (Face velocity > 0.5 m/s).

    • Why? H335 (Respiratory Irritation) and H332 (Harmful Inhalation) mandate containment of dust.[1]

  • PPE Donning:

    • Hands: Double nitrile gloves (0.11 mm min thickness).[1] Pyrazines can permeate standard latex.[2][1]

    • Eyes: Goggles or Face Shield. Safety glasses are prohibited due to H318 (Serious Eye Damage).[1]

    • Body: Lab coat with cuffed sleeves.

Phase B: Operational Workflow
  • Weighing:

    • Use an analytical balance inside the fume hood or a powder containment enclosure.[1]

    • Technique: Use an anti-static gun if the powder is fluffy to prevent aerosolization.[1]

  • Solubilization:

    • Dissolve slowly in the chosen solvent (e.g., DMSO, Methanol).[1]

    • Exothermic Check: Although not a strong exotherm, always add solid to solvent, not vice versa.[1]

  • Reaction Monitoring:

    • If heating, ensure a reflux condenser is fitted to prevent vapor escape.[1]

    • Stability:[1] Avoid strong oxidizing agents (e.g., KMnO₄, H₂O₂) unless the reaction explicitly calls for oxidation, as the amine/alcohol functions are readily oxidized.[2][1]

Phase C: Waste & Decontamination
  • Quench: Ensure no unreacted reagents remain.[1]

  • Disposal: Classify as "Hazardous Organic Waste (Nitrogenous)." Do not mix with oxidizing waste streams (Nitric acid waste) to prevent potential formation of unstable N-oxides or energetic compounds.[1]

  • Decon: Wipe surfaces with a mild dilute acid (e.g., 1% acetic acid) followed by water to protonate and solubilize any amine residues.[1]

Part 5: Emergency Response Protocols

Exposure Response Logic

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye EYE CONTACT (Critical) Type->Eye Splatter/Dust Skin SKIN CONTACT Type->Skin Spill Inhal INHALATION Type->Inhal Dust Action_Eye Rinse 15+ mins Lift Eyelids Seek Ophthalmologist Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water Monitor for Redness Skin->Action_Skin Action_Inhal Fresh Air Rest in half-upright pos. Medical Attn if wheezing Inhal->Action_Inhal

Figure 2: Triage workflow for exposure incidents. Eye contact requires immediate, aggressive intervention.[2][1]

Fire & Spills
  • Fire: Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[2][1]

    • Hazard:[1][3][6][7][8] Combustion generates Nitrogen Oxides (NOx) and Carbon Monoxide.[1] Self-Contained Breathing Apparatus (SCBA) is required for firefighters.[1]

  • Spill (Solid):

    • Dampen the solid slightly (if compatible) to prevent dust.[1]

    • Sweep up into a sealable bag.

    • Ventilate the area.[1][7][8][9][10]

Part 6: References

  • PubChem. (2025).[1][3] (3-Aminopyrazin-2-yl)methanol (CID 33728543).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][3] C&L Inventory: (3-aminopyrazin-2-yl)methanol.[1][5] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2025).[1] WebBook Chemistry - Pyrazine derivatives. Retrieved from [Link][1]

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A Technical Guide to the Putative Mechanism of Action for (3-Aminopyrazin-2-yl)methanol Derivatives: Targeting the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of (3-Aminopyrazin-2-yl)methanol, in particular, have garnered significant interest for their diverse therapeutic potential, ranging from antimicrobial to anticancer activities.[1][3] This technical guide synthesizes current research to propose a putative mechanism of action for this class of compounds, focusing on their potential as kinase inhibitors. We hypothesize that these derivatives primarily act by inhibiting key kinases within the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.[4][5] This document provides a comprehensive framework for investigating this hypothesis, including detailed, self-validating experimental protocols and the scientific rationale underpinning each methodological step.

Introduction: The Pyrazine Scaffold as a Cornerstone for Kinase Inhibition

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a bioisostere of pyridine, pyrimidine, and benzene, and is a recurring motif in approved therapeutics.[6] Its unique electronic properties and ability to form hydrogen bonds make it an ideal scaffold for designing enzyme inhibitors.[6] Specifically, in the context of protein kinases, the pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with the hinge region of the kinase's ATP-binding pocket.[6][7] This interaction is a hallmark of many ATP-competitive kinase inhibitors.

(3-Aminopyrazin-2-yl)methanol and its derivatives represent a versatile chemical class with a broad spectrum of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] While various mechanisms have been proposed for different derivatives, a unifying hypothesis points towards the inhibition of protein kinases as a primary mode of action.[2][8] Dysregulation of kinase signaling is fundamental to the pathology of numerous diseases, most notably cancer, making these enzymes high-value therapeutic targets.[1][9] This guide will focus on the compelling evidence suggesting that (3-Aminopyrazin-2-yl)methanol derivatives exert their effects by modulating the MAPK/ERK pathway.

Putative Mechanism of Action: Targeting the MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, survival, and differentiation.[5] The pathway consists of a series of protein kinases—RAS, RAF, MEK, and ERK—that sequentially phosphorylate and activate one another.[5] Hyperactivation of this pathway due to mutations in genes like BRAF or RAS is a major driver of tumor progression in a large percentage of human cancers.[9]

We propose that (3-Aminopyrazin-2-yl)methanol derivatives function as Type I kinase inhibitors, binding to the ATP pocket of key kinases in the MAPK/ERK pathway, such as RAF, MEK, or ERK. This competitive inhibition prevents the phosphorylation and activation of downstream targets, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells. The 3-amino and 2-methanol groups on the pyrazine core are critical for forming key interactions within the ATP-binding site.

Recent studies on structurally related 3-amino-pyrazine-2-carboxamide derivatives have shown potent inhibition of kinases like Fibroblast Growth Factor Receptor (FGFR), which signals through the MAPK pathway.[10] Molecular docking in these studies revealed that the 3-amino-pyrazine moiety binds tightly within the ATP pocket, supporting our proposed mechanism.[10]

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor (3-Aminopyrazin-2-yl)methanol Derivative Inhibitor->RAF Inhibits (Putative) Inhibitor->MEK Inhibits (Putative) Inhibitor->ERK Inhibits (Putative)

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Experimental Framework for Mechanism Validation

To rigorously test this hypothesis, a multi-phase experimental approach is required, progressing from broad, high-throughput screening to specific cellular validation.

Phase 1: In Vitro Target Identification and Potency

Objective: To identify the specific kinase(s) targeted by the derivatives and quantify their inhibitory potency.

3.1.1. Experiment: Broad-Panel Kinase Screen

  • Rationale (Expertise & Experience): A broad kinase panel is the most efficient method to initially survey the selectivity profile of a compound. Rather than guessing a single target, this unbiased approach screens the compound against hundreds of kinases, providing a comprehensive view of its on-target and potential off-target activities. This is crucial for anticipating potential toxicities and understanding the full mechanistic scope.

  • Methodology:

    • Compound Preparation: Solubilize the (3-Aminopyrazin-2-yl)methanol derivative in 100% DMSO to create a 10 mM stock solution.

    • Assay Concentration: Perform the primary screen at a single, high concentration (e.g., 10 µM) to maximize the chance of identifying potential hits.

    • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >400 human kinases.

    • Assay Principle: Most commercial assays are bioluminescence-based, measuring the amount of ATP remaining after a kinase reaction. Inhibition is proportional to the luminescence signal.

    • Data Analysis: Results are typically expressed as "% Inhibition" relative to a vehicle (DMSO) control. A common threshold for a "hit" is >50% inhibition.

3.1.2. Experiment: IC₅₀ Determination for Lead Candidates

  • Rationale (Trustworthiness): Once primary hits are identified, determining the half-maximal inhibitory concentration (IC₅₀) is essential. This quantitative measure of potency allows for the ranking of compounds and provides a benchmark for comparing on-target potency against off-target activities and cellular efficacy. A self-validating IC₅₀ experiment includes multiple replicates and appropriate controls to ensure data robustness.

  • Methodology:

    • Select Kinases: Choose the top 3-5 "hit" kinases from the initial screen for IC₅₀ determination.

    • Compound Titration: Prepare a serial dilution of the compound, typically an 8- to 12-point curve starting at 10 µM, with a 3-fold dilution factor.

    • Kinase Assay: Perform the kinase reaction for each concentration in triplicate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Data Acquisition: Measure the output (e.g., luminescence, fluorescence) for each concentration.

    • Curve Fitting: Plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

  • Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
APM-D1BRAF V600E85
APM-D1MEK11200
APM-D1ERK2>10,000
APM-D2BRAF V600E150
APM-D2MEK12500
APM-D2ERK2>10,000

Table 1: Example IC₅₀ data for two hypothetical derivatives.

Phase 2: Cellular Target Validation and Downstream Effects

Objective: To confirm that the compound engages its intended target in a cellular context and produces the expected downstream biological effects.

3.2.1. Experiment: Western Blot Analysis of Pathway Modulation

  • Rationale (Authoritative Grounding): Western blotting is a gold-standard technique for observing changes in protein phosphorylation states. To validate the proposed mechanism, we must demonstrate that treatment with the compound leads to a dose-dependent decrease in the phosphorylation of the target kinase's direct substrate. For example, if the compound inhibits MEK, we expect to see a decrease in phosphorylated ERK (p-ERK). This provides direct evidence of target inhibition within the cell.

  • Methodology:

    • Cell Line Selection: Choose a cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation).

    • Cell Treatment: Plate cells and allow them to adhere. Treat with the compound at various concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 2 hours).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

      • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated target (e.g., p-MEK, p-ERK) and the total protein (e.g., MEK, ERK) as a loading control. A housekeeping protein like GAPDH or β-actin should also be used to validate equal loading between lanes.

      • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein at each concentration.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Immunoblotting Plate 1. Plate Cells Treat 2. Treat with Compound (Dose Response) Plate->Treat Lyse 3. Lyse Cells Treat->Lyse Quantify 4. Quantify Protein (BCA) Lyse->Quantify Load 5. SDS-PAGE Quantify->Load Transfer 6. Transfer to PVDF Load->Transfer Block 7. Block Membrane Transfer->Block Probe 8. Incubate with Antibodies (Primary & Secondary) Block->Probe Detect 9. ECL Detection & Imaging Probe->Detect

Caption: Standardized workflow for Western Blot analysis.

Conclusion and Future Directions

This guide outlines a putative mechanism for (3-Aminopyrazin-2-yl)methanol derivatives as inhibitors of the MAPK/ERK signaling pathway. The proposed experimental framework provides a clear, logical, and robust path to validate this hypothesis, moving from broad screening to specific cellular confirmation. The pyrazine scaffold continues to be a remarkably fruitful starting point for the development of targeted therapies.[1][2]

Successful validation of this mechanism would position these derivatives as strong candidates for further preclinical development as anticancer agents. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess their drug-like properties. Investigating their efficacy in animal models of cancer would be the critical next step toward potential clinical application.

References

  • National Center for Biotechnology Information (2024). Favipiravir. PubChem Compound Summary for CID 492405. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gucka, M., et al. (2023). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]

  • Pópulo, H., et al. (2022). Synergistic targeting of the PI3K/mTOR and MAPK/ERK pathways in Merkel cell carcinoma. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Konecna, K., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available at: [Link]

  • Zitko, J., et al. (2019). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]

  • Kumar, S. A., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Shannon, A., et al. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation. Available at: [Link]

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  • Blake, J.F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

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The Aminopyrazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyrazine core, a nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary drug discovery and development. Its inherent physicochemical properties, synthetic tractability, and ability to engage in crucial hydrogen bonding interactions with biological targets have cemented its status as a privileged scaffold. This technical guide provides an in-depth review of aminopyrazine analogs in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this versatile core, explore the intricate structure-activity relationships (SAR) that govern its biological activity, and elucidate the mechanisms of action through which these compounds exert their therapeutic effects, with a particular focus on kinase inhibition in oncology.

Introduction: The Rise of a Versatile Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, nitrogen-containing rings hold a prominent position. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, and its amino-substituted derivatives, have garnered significant attention in medicinal chemistry.[1] The introduction of an amino group to the pyrazine ring profoundly influences its electronic properties and provides a critical handle for further chemical modifications, allowing for the fine-tuning of pharmacological activity.

Aminopyrazine analogs have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This versatility stems from the ability of the aminopyrazine core to act as a bioisostere for other aromatic systems and to form key hydrogen bond interactions with protein targets, particularly within the hinge region of kinases.[3] This guide will provide a comprehensive overview of the pivotal role of aminopyrazine analogs in the development of novel therapeutics.

Synthetic Strategies for Accessing the Aminopyrazine Core

The construction and functionalization of the aminopyrazine scaffold are central to the exploration of its therapeutic potential. A variety of synthetic methodologies have been developed to access diverse aminopyrazine analogs.

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

A common and versatile approach to synthesize a library of N-substituted 3-aminopyrazine-2-carboxamides involves a two-step procedure starting from 3-aminopyrazine-2-carboxylic acid.[4]

Experimental Protocol:

Procedure A: Via Methyl Ester Intermediate [4]

  • Esterification: To a solution of 3-aminopyrazine-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting methyl 3-aminopyrazine-2-carboxylate is purified.

  • Aminolysis: The purified methyl ester is then reacted with a substituted benzylamine in the presence of ammonium chloride in methanol. The reaction is carrieded out under microwave irradiation at 130 °C for 40 minutes.[4] The final product is purified by column chromatography.

Procedure B: Using a Coupling Agent [4]

  • Activation: The starting 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO). This forms an activated acyl-imidazole intermediate.

  • Amidation: The appropriate amine (benzylamine, alkylamine, or aniline) is then added to the reaction mixture containing the activated acid. The reaction is subjected to microwave irradiation at 120 °C for 30 minutes to afford the desired amide.[4] The product is then purified using standard chromatographic techniques.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation and have been extensively used to introduce aryl or heteroaryl substituents onto the aminopyrazine core.[5]

Experimental Protocol: Suzuki-Miyaura Coupling [6]

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the halo-aminopyrazine derivative (e.g., a bromo-aminopyrazine), the desired boronic acid or boronate ester (1.1 equivalents), and a base such as cesium carbonate (2.5 equivalents).[6]

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[6] Degas the mixture by bubbling argon through it for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents), to the reaction mixture under an argon atmosphere.[6]

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C) overnight.[6]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts, and then extract the product with an organic solvent. The crude product is then purified by column chromatography.

G

Structure-Activity Relationships (SAR) of Aminopyrazine Analogs

The biological activity of aminopyrazine analogs is highly dependent on the nature and position of substituents on the pyrazine ring and its appended functionalities. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds against various biological targets, particularly protein kinases.

Kinase Inhibitors: A Major Therapeutic Application

Aminopyrazine-based compounds have proven to be particularly effective as kinase inhibitors.[7] The aminopyrazine core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[8]

Table 1: SAR of Aminopyrazine-based FGFR Inhibitors [5]

CompoundR1R2FGFR1 IC50 (μM)FGFR2 IC50 (μM)FGFR3 IC50 (μM)FGFR4 IC50 (μM)
18a HH>101.51.20.8
18i MeH3.71.12.51.8
18j EtH5.22.33.12.6
18k i-PrH8.94.55.84.9

Data extracted from reference[5]. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data in Table 1 for a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) reveals key SAR insights.[5] The introduction of a methyl group at the R1 position (compound 18i ) generally improves potency across the FGFR family compared to the unsubstituted analog (18a ). However, increasing the steric bulk at this position with ethyl (18j ) or isopropyl (18k ) groups leads to a decrease in activity, suggesting a size-limited pocket.

Table 2: SAR of Aminopyrazole-based CDK Inhibitors [3]

CompoundR1R2CDK2/CycA IC50 (nM)AsPC1 GI50 (nM)BxPC3 GI50 (nM)MiaPaCa2 GI50 (nM)
21 H2-pyridyl15120150180
24 H4-pyridyl5507060
25 H3-pyridyl1090110100
AT7519 --47250300280
Roscovitine --450>1000>1000>1000

Data extracted from reference[3]. IC50 values represent enzymatic inhibition, while GI50 values represent 50% growth inhibition in pancreatic cancer cell lines.

In a series of aminopyrazole analogs targeting Cyclin-Dependent Kinases (CDKs), the position of the nitrogen atom in the pyridyl substituent at R2 significantly impacts both enzymatic and cellular activity.[3] The 4-pyridyl analog (24 ) demonstrated the highest potency against CDK2/Cyclin A and the most effective growth inhibition across multiple pancreatic cancer cell lines, outperforming the clinical candidate AT7519 and the well-known CDK inhibitor roscovitine.[3] This highlights the importance of subtle electronic and steric changes in optimizing ligand-target interactions. The aminopyrazole core in these compounds forms a triad of hydrogen bonds with the hinge region of CDKs.[3]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of aminopyrazine analogs, particularly in oncology, is often attributed to their ability to inhibit protein kinases that are key components of oncogenic signaling pathways.

Inhibition of the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[9] Aberrant activation of this pathway is implicated in various cancers. Aminopyrazine-based inhibitors can effectively block this pathway.

G

Upon binding of Fibroblast Growth Factor (FGF), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[9] Aminopyrazine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain and preventing its phosphorylation and subsequent activation of downstream effectors.[5] The 3-aminopyrazine core of these inhibitors often forms hydrogen bonds with the hinge region of the kinase.[5]

Modulation of the CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are essential regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] Aminopyrazine-based inhibitors can induce cell cycle arrest and apoptosis by targeting specific CDKs.

G

CDKs form active complexes with cyclins, which then phosphorylate key substrates to drive the cell cycle forward.[10] A critical substrate is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK/cyclin complexes leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition.[11] Aminopyrazine-based CDK inhibitors bind to the ATP pocket of CDKs, preventing the phosphorylation of Rb and thereby halting cell cycle progression.[11]

Conclusion and Future Perspectives

Aminopyrazine analogs have unequivocally demonstrated their value as a versatile and privileged scaffold in medicinal chemistry. Their synthetic accessibility, coupled with the ability to fine-tune their pharmacological properties through targeted modifications, has led to the development of numerous potent and selective therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy.

The continued exploration of novel synthetic methodologies will undoubtedly expand the chemical space accessible for aminopyrazine-based drug discovery. Furthermore, a deeper understanding of the intricate structure-activity relationships and the molecular mechanisms of action will guide the rational design of next-generation aminopyrazine analogs with improved efficacy, selectivity, and pharmacokinetic profiles. As our knowledge of complex biological pathways continues to grow, the aminopyrazine scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists for the foreseeable future.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis. Retrieved February 7, 2026, from [Link]

  • Acylation of Methyl 3-Aminopyrazine-2-Carboxylate. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Dergipark. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 7, 2026, from [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024, February 22). PubMed. Retrieved February 7, 2026, from [Link]

  • Targeting NEK2 as a promising therapeutic approach for cancer treatment. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. Retrieved February 7, 2026, from [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]

  • Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010, October 11). ACS Publications. Retrieved February 7, 2026, from [Link]

  • IC 50 in nmol/L of FGFR inhibitors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A simplified schematic representation of the RAS-RAF-MEK-ERK signaling. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 7, 2026, from [Link]

  • Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023, July 18). MDPI. Retrieved February 7, 2026, from [Link]

  • FGFR signals and inhibitors. This interaction triggers a downstream. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma. (n.d.). AACR Journals. Retrieved February 7, 2026, from [Link]

  • Half-maximal Inhibitory Concentration (IC50) of selective FGFR inhibitors on tyrosine kinase FGF receptors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. (2010, November 11). PubMed. Retrieved February 7, 2026, from [Link]

  • Cell cycle inhibitors - CDK4/6 inhibitors. (2022, May 21). YouTube. Retrieved February 7, 2026, from [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022, May 2). Frontiers. Retrieved February 7, 2026, from [Link]

  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. (2023, September 7). Annals of Clinical Case Reports. Retrieved February 7, 2026, from [Link]

  • Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. (2021, September 14). IMIST. Retrieved February 7, 2026, from [Link]

  • NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies. (n.d.). Anticancer Research. Retrieved February 7, 2026, from [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology. Retrieved February 7, 2026, from [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cyclin-Dependent Kinase Inhibitor Clinical Trial Pipeline. (2026, February 5). openPR.com. Retrieved February 7, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • IC 50 values of the selected compounds against FGFR1 $ 4 kinases and. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • PI3k/AKT/mTOR Pathway. (2020, October 19). YouTube. Retrieved February 7, 2026, from [Link]

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A Technical Guide to the Nomenclature and Identification of (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise molecular identification is a foundational requirement in chemical research and pharmaceutical development. This guide provides an in-depth analysis of the nomenclature, structure, and identification of (3-Aminopyrazin-2-yl)methanol, a heterocyclic compound of significant interest as a building block in medicinal chemistry. We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to clarify its structural components, present a comprehensive list of synonyms and database identifiers, and discuss the significance of the pyrazine scaffold. This document serves as a technical resource to ensure accurate communication and sourcing of this important chemical entity.

Introduction: The Pyrazine Core in Medicinal Chemistry

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4 of the ring.[1][2] This structural motif is a cornerstone in the development of pharmaceuticals and other biologically active molecules.[2][3] The nitrogen atoms act as hydrogen bond acceptors and sites for metabolic activity, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Pyrazine derivatives are noted for a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties.[3] The subject of this guide, (3-Aminopyrazin-2-yl)methanol, is a disubstituted pyrazine that serves as a versatile intermediate in organic synthesis.[] Its specific arrangement of an amino group and a hydroxymethyl group provides multiple reaction points for constructing more complex molecular architectures.

Deconstructing the IUPAC Nomenclature

The name (3-Aminopyrazin-2-yl)methanol is a semi-systematic name that clearly defines the molecule's structure based on IUPAC conventions. Understanding this name requires breaking it down into its constituent parts: the parent heterocycle, the substituents, and their locants (positional numbers).

The Parent Heterocycle: Pyrazine
  • Pyrazine : This is the foundational structure, a six-membered aromatic ring with four carbon and two nitrogen atoms.[5] Per IUPAC rules for heterocycles, numbering starts at a nitrogen atom and proceeds around the ring to give the other heteroatom the lowest possible number. In pyrazine, the nitrogen atoms are at positions 1 and 4.[1][6]

Substituents and Locants
  • -yl : The "-yl" suffix indicates that the pyrazine ring is a substituent attached to a parent functional group. In this case, it attaches to methanol.

  • 2-yl : This locant specifies that the pyrazine ring connects to the methanol group via the carbon atom at position 2.

  • 3-Amino : An amino group (-NH₂) is attached to the pyrazine ring at position 3.

  • Methanol : This is the parent functional group, a one-carbon alcohol (-CH₂OH), which is attached to the pyrazine ring at the position indicated by the "-yl" locant.

The parentheses around "3-Aminopyrazin-2-yl" group the entire substituted pyrazine unit together, clarifying that it functions as a single substituent on the methanol parent. PubChem confirms that the preferred IUPAC name for this compound is indeed (3-aminopyrazin-2-yl)methanol.[7]

Visualizing the Structure

A clear understanding of the nomenclature is best supported by a structural diagram illustrating the numbering and substitution pattern.

IUPAC_Structure cluster_pyrazine Pyrazine Ring Numbering cluster_substituents Substituents N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Methanol CH₂OH Methanol C2->Methanol attached at C2 N4 N4 C3->N4 Amino H₂N Amino C3->Amino attached at C3 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1

Caption: IUPAC numbering of the pyrazine ring and its substituents.

Synonyms and Chemical Identifiers

For comprehensive literature searches and material procurement, researchers must be aware of the various synonyms and identifiers for (3-Aminopyrazin-2-yl)methanol. The Chemical Abstracts Service (CAS) Registry Number is a critical unique identifier.

Table 1: Key Identifiers and Synonyms

Identifier Type Value Source
IUPAC Name (3-Aminopyrazin-2-yl)methanol PubChem[7]
CAS Registry No. 32710-13-7 PubChem, ChemicalBook[7][8]
Molecular Formula C₅H₇N₃O PubChem[7]
Molecular Weight 125.13 g/mol PubChem[7]
Synonym Pyrazinemethanol, 3-amino- PubChem[7]
Synonym 3-Amino-2-pyrazinemethanol PubChem[7]
Synonym 2-aminopyrazine-3-methanol PubChem[7]
PubChem CID 33728543 PubChem[7]
EC Number 837-329-1 PubChem[7]

| DSSTox Substance ID | DTXSID50652851 | PubChem[7] |

Physicochemical and Safety Data

A summary of key computed properties and hazard classifications is essential for laboratory handling and experimental design.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 -0.9 PubChem[7]
Hydrogen Bond Donor Count 2 PubChem[7]
Hydrogen Bond Acceptor Count 4 PubChem[7]
Rotatable Bond Count 1 PubChem[7]
Exact Mass 125.058911855 Da PubChem[7]

| Topological Polar Surface Area | 72 Ų | PubChem[7] |

GHS Hazard Classification

According to notifications to the European Chemicals Agency (ECHA), (3-Aminopyrazin-2-yl)methanol is classified with the following hazards:

  • Harmful if swallowed (H302)[7][9]

  • Harmful in contact with skin (H312)[7][9]

  • Causes skin irritation (H315)[7][9]

  • Causes serious eye damage (H318)[7][9]

  • Harmful if inhaled (H332)[7][9]

  • May cause respiratory irritation (H335)[7][9]

Appropriate personal protective equipment (PPE) and engineering controls should be used when handling this compound.

Conclusion

The compound identified by the IUPAC name (3-Aminopyrazin-2-yl)methanol and CAS number 32710-13-7 is a valuable heterocyclic building block. A thorough understanding of its systematic nomenclature is crucial for unambiguous scientific communication. This guide has dissected its name, provided a verified list of synonyms and identifiers, and summarized key properties to support researchers in drug discovery and chemical synthesis. Adherence to this standardized nomenclature ensures accuracy in research, publication, and patenting.

References

  • (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem. Available from: [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives - CORE. Available from: [Link]

  • Pyrazine - SIELC Technologies. Available from: [Link]

  • chemical label (3-aminopyrazin-2-yl)methanol. Available from: [Link]

  • (3-Aminopyridin-2-yl)methanol | C6H8N2O | CID 15645802 - PubChem. Available from: [Link]

  • Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica. Available from: [Link]

  • Pyrazine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

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Methodological & Application

Application Note: (3-Aminopyrazin-2-yl)methanol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Aminopyrazin-2-yl)methanol is a bifunctional pyrazine scaffold characterized by an electron-rich exocyclic amine at position 3 and a reactive hydroxymethyl group at position 2. This specific substitution pattern renders it a "privileged structure" for the synthesis of fused heterocycles—most notably pteridines and pyrazino[2,3-d]pyrimidines —which are critical pharmacophores in oncology (kinase inhibitors) and infectious disease (folate antagonists).

This guide details the preparation , activation , and application of this building block. Unlike simple pyrazines, the hydroxymethyl group serves as a versatile "pivot point," allowing for oxidation to aldehydes (for cyclization) or conversion to leaving groups (for nucleophilic substitution).

Chemical Profile & Safety

PropertyData
IUPAC Name (3-Aminopyrazin-2-yl)methanol
CAS Number 32710-13-7
Molecular Formula C₅H₅N₃O
Molecular Weight 125.13 g/mol
Appearance Yellow to light brown crystalline solid
Solubility Soluble in DMSO, MeOH, slightly soluble in DCM
Acidity (pKa) ~2.5 (pyrazine N), ~13 (alcohol)

Safety Warning: This compound is an irritant (H315, H319, H335). The pyrazine nitrogen can coordinate metals; avoid contact with strong oxidizers unless controlled.

Synthetic Workflow Overview

The utility of (3-Aminopyrazin-2-yl)methanol lies in its ability to serve as a precursor to the highly reactive 3-aminopyrazine-2-carbaldehyde . The alcohol itself is stable, whereas the aldehyde is prone to self-condensation; therefore, the alcohol is the preferred storage form, oxidized in situ or immediately prior to use.

Graphviz Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

SyntheticPathway Ester Methyl 3-aminopyrazine-2-carboxylate (Starting Material) Alcohol (3-Aminopyrazin-2-yl)methanol (The Building Block) Ester->Alcohol LiAlH4 Reduction (Protocol 1) Aldehyde 3-Aminopyrazine-2-carbaldehyde (Activated Intermediate) Alcohol->Aldehyde MnO2 Oxidation (Protocol 2) Pteridine Pteridine Scaffolds (Kinase Inhibitors) Aldehyde->Pteridine + Glyoxal/1,2-Dicarbonyls Imidazo Imidazo[1,2-a]pyrazines Aldehyde->Imidazo + Isocyanides (GBB) RedAm Reductive Amination (Solubility Tags) Aldehyde->RedAm + Amines + NaBH(OAc)3

Caption: Divergent synthesis starting from the reduction of the ester to the alcohol, followed by oxidative activation to the aldehyde for downstream heterocycle formation.

Detailed Experimental Protocols

Protocol 1: Preparation of (3-Aminopyrazin-2-yl)methanol

Context: While commercially available, this compound is often synthesized fresh from methyl 3-aminopyrazine-2-carboxylate to ensure the amine is free of oxidation products.

Reagents:

  • Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)

  • Anhydrous THF (0.2 M concentration)

Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to 0°C.

  • Addition: Carefully add LiAlH₄ pellets/powder. Add the ester (dissolved in minimal THF) dropwise over 30 minutes. The exotherm must be controlled to prevent runaway side reactions on the pyrazine ring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH₄ in grams.
  • Isolation: Add anhydrous MgSO₄ to the granular white precipitate. Stir for 15 mins. Filter through a fritted glass funnel. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the methylene doublet (~4.5 ppm) and hydroxyl triplet.

Protocol 2: Selective Oxidation to 3-Aminopyrazine-2-carbaldehyde

Context: This is the critical "Activation" step. Using strong oxidants (Jones reagent, KMnO₄) will destroy the amine or over-oxidize to the carboxylic acid. Manganese Dioxide (MnO₂) is the industry standard for this chemoselective transformation.

Reagents:

  • (3-Aminopyrazin-2-yl)methanol (1.0 equiv)

  • Activated MnO₂ (10.0 - 15.0 equiv) — Note: Large excess is required due to surface area dependence.

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Methodology:

  • Suspension: Dissolve the alcohol in DCM (0.1 M).

  • Oxidation: Add Activated MnO₂ in one portion.

  • Agitation: Stir vigorously at RT for 12–24 hours. Crucial: Low stirring speeds result in poor conversion due to the heterogeneous nature of the reaction.

  • Monitoring: Check TLC for the appearance of a non-polar spot (Aldehyde).

  • Workup: Filter the black slurry through a pad of Celite®. Wash the pad thoroughly with DCM and EtOAc.

  • Stability Note: The resulting aldehyde is unstable. Do not store. Proceed immediately to Protocol 3.

Protocol 3: Cyclization to Pteridine Scaffolds

Context: The condensation of 3-aminopyrazine-2-carbaldehyde with 1,2-dicarbonyls or active methylenes is the primary route to 6,7-substituted pteridines.

Reagents:

  • Freshly prepared 3-Aminopyrazine-2-carbaldehyde (1.0 equiv)

  • Glyoxal (40% aq.) or substituted glyoxal (1.1 equiv)

  • Ethanol (EtOH) or Methanol

  • Catalytic NaOH or NH₄OH (optional, pH dependent)

Methodology:

  • Condensation: Dissolve the aldehyde in EtOH. Add the glyoxal component.[1][2][3]

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Mechanism: The exocyclic amine attacks one carbonyl, followed by the ring nitrogen attacking the second carbonyl (or vice versa), leading to dehydration and aromatization.

  • Isolation: Cool to 0°C. The pteridine product often precipitates. Filter and wash with cold EtOH.

Application Case Study: FGFR Inhibitors

Recent medicinal chemistry campaigns targeting Fibroblast Growth Factor Receptors (FGFR) have utilized the 3-aminopyrazine core. While some approaches use the amide, the alcohol-derived aldehyde allows for the synthesis of pteridin-7(8H)-ones via reaction with ethyl glyoxylate, creating a novel hinge-binding motif.

Data Summary: Solvent Effects on Oxidation Yield

SolventOxidantTimeYield (Aldehyde)Notes
DCMMnO₂ (10 eq)16 h82%Cleanest profile.
AcetoneMnO₂ (10 eq)12 h65%Aldol side products observed.
DMSOIBX (1.1 eq)4 h45%Difficult workup; residual oxidant.

References

  • Synthesis of Pteridines: Taylor, E. C., & Ray, P. S. (1987). Pteridines.[1] 83. Synthesis of 6-substituted pterin-7(8H)-ones. Journal of Organic Chemistry.

  • FGFR Inhibitor Design: Tan, L., et al. (2024).[4] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry (PMC).

  • Manganese Dioxide Oxidation: Cahiez, G., et al. (2010). Manganese Dioxide as a Green and Selective Oxidant. Synthesis.

  • General Pyrazine Chemistry: PubChem Compound Summary for (3-Aminopyrazin-2-yl)methanol.

Sources

Application Notes & Protocols: (3-Aminopyrazin-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine ring stands as a privileged scaffold, integral to the structure of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone for the design of targeted therapies.[3] Within this chemical class, (3-Aminopyrazin-2-yl)methanol emerges as a particularly valuable and versatile building block. Its bifunctional nature, presenting both a nucleophilic primary amine and a primary alcohol, offers medicinal chemists a strategic entry point for constructing complex molecular architectures with diverse pharmacological applications.

This guide provides an in-depth exploration of the applications of (3-Aminopyrazin-2-yl)methanol in drug discovery, with a focus on its pivotal role in the synthesis of fused heterocyclic systems, particularly kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its derivatization, and present data on the biological activity of the resulting compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name (3-aminopyrazin-2-yl)methanolPubChem[4]
CAS Number 32710-13-7PubChem[4]
Molecular Formula C₅H₇N₃OPubChem[4]
Molecular Weight 125.13 g/mol PubChem[4]
Appearance PowderSigma-Aldrich
Melting Point 118-120 °CSigma-Aldrich
LogP -0.9PubChem (Computed)[4]
Hydrogen Bond Donors 2PubChem (Computed)[4]
Hydrogen Bond Acceptors 4PubChem (Computed)[4]

Safety Profile: (3-Aminopyrazin-2-yl)methanol is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Imidazo[1,2-a]pyrazine Scaffolds

A primary and powerful application of (3-Aminopyrazin-2-yl)methanol is its use as a precursor for the synthesis of the imidazo[1,2-a]pyrazine bicyclic system. This scaffold is a key pharmacophore in a multitude of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[5][6] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The synthetic utility of (3-aminopyrazin-2-yl)methanol in this context stems from the ortho-disposition of the amino and hydroxymethyl groups. This arrangement facilitates a tandem reaction sequence, typically a cyclocondensation with an α-haloketone, to construct the fused imidazole ring.

Workflow for Imidazo[1,2-a]pyrazine Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A (3-Aminopyrazin-2-yl)methanol + α-Haloketone B Cyclocondensation (e.g., in Ethanol, Reflux) A->B Step 1 C Imidazo[1,2-a]pyrazine-8-methanol Intermediate B->C Formation of Core Scaffold D Functionalization/ Derivatization (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 E Final Compound Library D->E Diversity Generation F In Vitro Kinase Assay (e.g., PI3Kδ HTRF Assay) E->F H Cell-Based Proliferation/ Signaling Assays E->H Cellular Activity G Determine IC50 Values F->G I Establish SAR G->I H->I I->D Iterative Optimization

Caption: General workflow from starting material to SAR.

Protocol 1: Synthesis of a Key Intermediate, (2-phenylimidazo[1,2-a]pyrazin-8-yl)methanol

This protocol is adapted from procedures described in patent literature for the synthesis of PI3K inhibitors and demonstrates the fundamental cyclocondensation reaction.[5][7] The reaction involves the nucleophilic attack of the pyrazine amino group on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine core.

Materials:

  • (3-Aminopyrazin-2-yl)methanol (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.05 eq)

  • Ethanol (EtOH), anhydrous

  • Sodium bicarbonate (NaHCO₃) (optional, as a mild base)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of (3-Aminopyrazin-2-yl)methanol (1.0 g, 7.99 mmol) in anhydrous ethanol (40 mL) in a 100 mL round-bottom flask, add 2-bromo-1-phenylethan-1-one (1.67 g, 8.39 mmol).

  • Optional: Add sodium bicarbonate (0.74 g, 8.79 mmol) to the mixture to act as an acid scavenger. This can improve yields by neutralizing the HBr generated during the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure (2-phenylimidazo[1,2-a]pyrazin-8-yl)methanol.

Causality and Self-Validation:

  • Solvent Choice: Ethanol is a good solvent for both reactants and its boiling point provides sufficient thermal energy to drive the reaction without causing degradation.

  • Stoichiometry: A slight excess of the α-haloketone ensures complete consumption of the starting aminopyrazine.

  • Workup and Purification: The purification step is critical. LC-MS analysis of the final product should confirm the expected molecular weight (M+H⁺ ≈ 226.25 g/mol ) and purity, thus validating the success of the synthesis.

Application in Kinase Inhibitor Drug Discovery

The (2-phenylimidazo[1,2-a]pyrazin-8-yl)methanol intermediate is a versatile platform for generating libraries of potential kinase inhibitors. The phenyl group at the 2-position can be further functionalized, and the primary alcohol at the 8-position provides a handle for introducing diversity and modulating physicochemical properties.

Targeting the PI3K Pathway

As disclosed in patent WO/2013/154878, derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated as potent and selective inhibitors of PI3K, particularly the delta (δ) isoform, which is predominantly expressed in hematopoietic cells and plays a key role in inflammatory and autoimmune diseases, as well as B-cell malignancies.[5][7]

PI3K Signaling Pathway and Point of Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling cascade.

Protocol 2: Derivatization and SAR Exploration

The following generalized protocol illustrates how the core intermediate can be modified to explore structure-activity relationships (SAR). A common strategy is to convert the alcohol to a leaving group (e.g., a chloride) and then perform a nucleophilic substitution.

Step 2a: Chlorination of the Alcohol

  • Dissolve (2-phenylimidazo[1,2-a]pyrazin-8-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 8-(chloromethyl)-2-phenylimidazo[1,2-a]pyrazine.

Step 2b: Nucleophilic Substitution

  • Dissolve the 8-(chloromethyl) intermediate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add the desired nucleophile (e.g., a substituted amine, phenol, or thiol) (1.1 - 1.5 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete (monitor by LC-MS).

  • After cooling, perform an aqueous workup and extract the product.

  • Purify by column chromatography or preparative HPLC.

Biological Activity and SAR Insights

The biological activity of the synthesized compounds is typically evaluated using in vitro kinase assays. For PI3Kδ, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.

Exemplary Data for Imidazo[1,2-a]pyrazine Derivatives as PI3Kδ Inhibitors (Data is representative and adapted from principles described in patent WO/2013/154878 A1)[5][7][8]

Compound IDR Group at 8-positionPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (α/δ)
1 -OH (Intermediate)>10,000>10,000-
2a -NH-(4-fluorophenyl)50250050x
2b -NH-(pyridin-3-yl)253000120x
2c -O-(4-chlorophenyl)150>10,000>66x
2d -NH-(1-methyl-1H-pyrazol-4-yl)101800180x

Structure-Activity Relationship (SAR) Analysis:

  • Core Scaffold is Essential: The imidazo[1,2-a]pyrazine core serves as the hinge-binding motif, crucial for kinase interaction.

  • 8-Position Substitution: The primary alcohol of the starting material is a poor kinase inhibitor. Conversion of this alcohol to an ether or, more effectively, an amine linkage with an aromatic or heteroaromatic group dramatically increases potency. This suggests the R group at the 8-position explores a key pocket in the kinase active site.

  • Nature of the R Group: Heteroaromatic rings (e.g., pyridine, pyrazole) at the R position often lead to higher potency and selectivity compared to simple substituted phenyl rings. This is likely due to the formation of additional favorable interactions, such as hydrogen bonds with residues in the active site.

  • Selectivity: The modifications demonstrate that it is possible to achieve significant selectivity for the PI3Kδ isoform over other isoforms like PI3Kα, which is a critical factor for minimizing off-target effects and improving the therapeutic window.

Conclusion

(3-Aminopyrazin-2-yl)methanol is a high-value building block for drug discovery, offering a reliable and efficient route to the medicinally important imidazo[1,2-a]pyrazine scaffold. Its bifunctional nature allows for a straightforward cyclocondensation reaction, creating a rigid core that can be systematically decorated to optimize potency and selectivity against therapeutic targets, most notably protein kinases such as PI3Kδ. The protocols and data presented herein provide a foundational framework for researchers to leverage this versatile intermediate in the design and synthesis of novel therapeutic agents.

References

  • HETEROCYCLIC COMPOUNDS AND USES THEREOF. WIPO Patent WO/2013/154878. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • (3-Aminopyrazin-2-yl)methanol. PubChem. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof.
  • Heterocyclic compounds and uses thereof.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]

  • Quinazolinone compounds.
  • Benzonitrile derivatives as kinase inhibitors. Patent US-10174013-B2. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • HETEROCYCLIC COMPOUNDS AND USES THEREOF. Googleapis.com. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed. [Link]

  • The use of inhibitors of Bruton's tyrosine kinase (Btk). Patent AU-2022201741-B2. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • Benzonitrile derivatives as kinase inhibitors.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Heterocyclic compound.
  • WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists.

Sources

Technical Guide: Protocol for Selective N-Functionalization of (3-Aminopyrazin-2-yl)methanol

[1]

Strategic Analysis & Reactivity Profile

Before initiating experimentation, researchers must understand the electronic landscape of the substrate. The pyrazine ring acts as a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the C3-amino group compared to aniline or alkyl amines.

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites:

  • N-Nucleophile (C3-Amino): Electron-poor (

    
     for conjugated acid).[1] Poor reactivity toward weak electrophiles.[1]
    
  • O-Nucleophile (C2-Hydroxymethyl): Primary alcohol.[1] Moderately nucleophilic.[1]

Critical Insight: In competitive acylation reactions (e.g., using acyl chlorides), the primary alcohol is kinetically favored over the electron-deficient amine. Direct N-acylation attempts often result in O-acylation or N,O-diacylation.[1] Therefore, this protocol categorizes workflows into Direct (where chemoselectivity is inherent) and Protected (where steric/electronic blocking is required).[1]

Decision Matrix
  • Target: N-Alkyl Derivative

    
     Use Protocol A  (Reductive Amination). The formation of the imine/iminium species is selective for nitrogen.
    
  • Target: N-Acyl/Amide Derivative

    
     Use Protocol B  (Transient Silylation). Direct acylation is risky; O-protection is recommended.[1]
    
  • Target: N-Aryl Derivative

    
     Use Protocol C  (Buchwald-Hartwig).[1] Requires specific ligands to overcome poor amine nucleophilicity.[1]
    

Experimental Workflow Visualization

N_FunctionalizationStart(3-Aminopyrazin-2-yl)methanolDecisionSelect Target MoietyStart->DecisionAlkylN-Alkyl TargetDecision->AlkylAlkyl GroupAcylN-Acyl TargetDecision->AcylCarbonyl GroupArylN-Aryl TargetDecision->ArylAryl GroupRedAmProtocol A:Reductive Amination(Aldehyde + NaBH(OAc)3)Alkyl->RedAmProductAN-Alkyl ProductRedAm->ProductAProtectStep 1: O-Silylation(TBSCl, Imidazole)Acyl->ProtectAcylateStep 2: N-Acylation(RCOCl, Pyridine)Protect->AcylateDeprotectStep 3: Desilylation(TBAF or Acid)Acylate->DeprotectProductBN-Amide ProductDeprotect->ProductBBuchwaldProtocol C:Pd-Catalysis(BrettPhos/Pd2(dba)3)Aryl->BuchwaldProductCN-Aryl ProductBuchwald->ProductC

Figure 1: Decision tree for selecting the appropriate functionalization pathway based on the desired N-substituent.[1]

Detailed Protocols

Protocol A: Selective N-Alkylation via Reductive Amination

Rationale: Aldehydes react selectively with the amine to form an imine (Schiff base), which is then reduced.[1] The hydroxyl group forms a hemiacetal reversibly but does not undergo reduction, ensuring high N-selectivity without protection.[1]

Reagents:

  • Aldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1]

Step-by-Step:

  • Imine Formation: In a dry reaction vial, dissolve (3-Aminopyrazin-2-yl)methanol (1.0 equiv) in DCE (0.2 M concentration).

  • Add the aldehyde (1.1 equiv).[1]

  • Add Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitoring by LCMS should show imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).[1]

Troubleshooting: If the amine is extremely unreactive, use Ti(OiPr)₄ (1.5 equiv) during the imine formation step to act as a Lewis acid and water scavenger before adding the reducing agent.

Protocol B: Selective N-Acylation (The "Protection First" Strategy)

Rationale: Direct reaction with acyl chlorides often yields esters (O-acylation).[1] To guarantee N-amidation, the alcohol must be temporarily masked with a silyl group.[1]

Phase 1: O-Protection

  • Dissolve substrate in DMF (0.5 M).[1]

  • Add Imidazole (2.5 equiv) followed by TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv).[1]

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Concentrate to yield the O-TBS ether.[1]

Phase 2: N-Acylation

  • Dissolve O-TBS protected intermediate in DCM (0.2 M).[1]

  • Add Pyridine (3.0 equiv) or Et₃N (3.0 equiv) + DMAP (0.1 equiv).[1]

  • Add Acyl Chloride (1.2 equiv) dropwise at 0°C.

  • Warm to RT and stir (reaction time varies: 2–12 hours).

  • Checkpoint: The O-TBS group prevents esterification; the electron-poor amine is forced to react due to the presence of DMAP.

Phase 3: Deprotection

  • Dissolve the N-acyl-O-TBS intermediate in THF.

  • Add TBAF (1M in THF) (1.5 equiv).[1]

  • Stir for 1 hour at RT.

  • Purify the final N-acyl amino alcohol via column chromatography.[1]

Protocol C: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Rationale: Pyrazin-amines are poor nucleophiles for SNAr.[1] Palladium catalysis is required.[1] The choice of ligand is critical to prevent catalyst poisoning by the pyrazine nitrogens.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)[1]

  • Ligand: BrettPhos or XPhos (4–10 mol%) (Bulky, electron-rich ligands are essential).[1]

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ .[1] Avoid NaOtBu if the alcohol is unprotected, as it may cause O-arylation.

  • Solvent: 1,4-Dioxane or Toluene (degassed).[1][2]

Step-by-Step:

  • Preparation: Charge a reaction vial with the pyrazine substrate (1.0 equiv), Aryl Halide (1.0 equiv), Pd source, Ligand, and Base.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.1 M).

  • Heating: Heat to 80–100°C for 12–24 hours.

  • Workup: Filter through a pad of Celite to remove Pd residues.[1] Wash with EtOAc.[1]

  • Purification: Concentrate and purify via reverse-phase HPLC or flash chromatography.

Summary of Key Parameters

ParameterN-AlkylationN-AcylationN-Arylation
Primary Reagent Aldehyde + ReductantAcyl ChlorideAryl Halide + Pd Cat.[1]
Selectivity Risk Low (High N-selectivity)High (O-acylation risk)Medium (O-arylation risk)
Preferred Solvent DCE, THFDCM, DMFDioxane, Toluene
Key Additive Acetic Acid or Ti(OiPr)₄DMAP (Catalyst)BrettPhos (Ligand)
Temp Range 0°C to RT0°C to RT80°C to 110°C

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Pyrazine Reactivity: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines."[1] Pergamon Press, 1996.[1] (Standard reference for pyrazine electron deficiency).

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Selective Acylation Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience, 2006.[1] (Protocol B foundation).[1]

The Strategic Role of (3-Aminopyrazin-2-yl)methanol in the Synthesis of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Precursor in Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" heterocyclic system, capable of forming key interactions within the ATP-binding site of numerous kinases. This application note provides a detailed guide for researchers on the strategic use of (3-aminopyrazin-2-yl)methanol, a versatile and highly valuable starting material for the synthesis of a diverse array of imidazo[1,2-a]pyrazine-based kinase inhibitors.

The unique structural feature of (3-aminopyrazin-2-yl)methanol, possessing vicinal amino and hydroxymethyl groups on the pyrazine ring, offers a direct and efficient entry into the synthesis of the fused imidazo[1,2-a]pyrazine core. This guide will elucidate the chemical rationale for its use, provide detailed, field-tested protocols for its conversion into key intermediates and final products, and present data on the biological activities of the resulting kinase inhibitors.

The Rationale: Why (3-Aminopyrazin-2-yl)methanol?

The efficacy of (3-aminopyrazin-2-yl)methanol as a precursor lies in its pre-functionalized structure, which streamlines the synthesis of the imidazo[1,2-a]pyrazine ring system. The traditional and most common synthesis of this scaffold involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. The key to leveraging (3-aminopyrazin-2-yl)methanol is the facile oxidation of its primary alcohol to a reactive aldehyde, 3-aminopyrazine-2-carbaldehyde.

This strategic two-step approach offers several advantages:

  • Convergent Synthesis: It allows for the late-stage introduction of diversity elements through the choice of various α-haloketones, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • High Regioselectivity: The intramolecular cyclization following the initial condensation is highly regioselective, ensuring the formation of the desired imidazo[1,2-a]pyrazine isomer.

  • Atom Economy: The cyclization reaction proceeds with the loss of water, representing an efficient chemical transformation.

The overall synthetic strategy is depicted in the workflow below:

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Kinase Inhibitor Core Synthesis cluster_2 PART 3: Kinase Inhibitor Diversification A (3-Aminopyrazin-2-yl)methanol B 3-Aminopyrazine-2-carbaldehyde A->B Oxidation (e.g., MnO2) D Imidazo[1,2-a]pyrazine Scaffold B->D Condensation & Cyclization C α-Haloketone (R-CO-CH2X) C->D E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazine kinase inhibitors.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing researchers with a reliable methodology for the synthesis of imidazo[1,2-a]pyrazine-based kinase inhibitors.

Protocol 1: Oxidation of (3-Aminopyrazin-2-yl)methanol to 3-Aminopyrazine-2-carbaldehyde

This crucial first step involves the selective oxidation of the primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, particularly for allylic and benzylic-type alcohols, and works well for this heteroaromatic system.[1]

Materials:

  • (3-Aminopyrazin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, reaction can often be run at room temperature)

  • Filtration apparatus

Procedure:

  • To a solution of (3-aminopyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM (20 mL/g of starting material), add activated MnO₂ (10-15 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Gentle heating to reflux may be employed to accelerate the reaction if necessary.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford 3-aminopyrazine-2-carbaldehyde as a solid, which can often be used in the next step without further purification.

Expert Insights: The quality of the MnO₂ is critical for the success of this reaction. Commercially available "activated" MnO₂ is recommended. The large excess of MnO₂ is necessary due to the heterogeneous nature of the reaction.

Protocol 2: Synthesis of the Imidazo[1,2-a]pyrazine Core via Condensation and Cyclization

This protocol describes the reaction of the key aldehyde intermediate with an α-haloketone to form the fused bicyclic system.[2]

Materials:

  • 3-Aminopyrazine-2-carbaldehyde

  • α-Haloketone (e.g., 2-bromoacetophenone or a derivative)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base (e.g., DIEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 3-aminopyrazine-2-carbaldehyde (1.0 eq) and the desired α-haloketone (1.1 eq) in ethanol or DMF.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol and then water, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Rationale: The reaction proceeds through an initial SN2 reaction between the more nucleophilic ring nitrogen of the 2-aminopyrazine and the α-haloketone. This is followed by an intramolecular condensation between the amino group and the ketone, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring.

G cluster_0 Mechanism of Imidazo[1,2-a]pyrazine Formation A 3-Aminopyrazine-2-carbaldehyde + α-Haloketone B Initial Condensation Product A->B Nucleophilic Attack C Intramolecular Cyclization B->C Tautomerization & Ring Closure D Dehydration C->D Proton Transfer E Imidazo[1,2-a]pyrazine D->E Loss of H2O G cluster_0 Aurora Kinase Signaling in Mitosis cluster_1 Cellular Outcomes Aurora Kinases Aurora A/B Centrosome Maturation Centrosome Maturation Aurora Kinases->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinases->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinases->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases->Cytokinesis Mitotic Arrest Mitotic Arrest Cytokinesis->Mitotic Arrest Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Aurora Kinases Inhibition Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Simplified Aurora kinase signaling pathway and the point of intervention.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation. [3]Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and has shown promise in treating various cancers. Imidazo[1,2-a]pyrazines have been identified as potent CDK9 inhibitors. [4]

Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. [5]Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain hematological malignancies. The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of Syk inhibitors. [6]

Data Presentation: A Snapshot of Inhibitory Potency

The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyrazine-based kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A Aurora A15[7]
Compound B Aurora B25[8]
CDK9 Inhibitor 1 CDK9160[4]
CDK9 Inhibitor 2 CDK95,120[4]
Entospletinib Syk16.5[6]
Lanraplenib Syk9.2[6]

Conclusion and Future Directions

(3-Aminopyrazin-2-yl)methanol is a highly strategic and efficient starting material for the synthesis of imidazo[1,2-a]pyrazine-based kinase inhibitors. The protocols outlined in this application note provide a robust foundation for researchers to access this important class of compounds. The versatility of the imidazo[1,2-a]pyrazine scaffold, coupled with the convergent synthetic route enabled by (3-aminopyrazin-2-yl)methanol, ensures its continued relevance in the discovery of novel and selective kinase inhibitors for the treatment of cancer and other diseases. Future work in this area will likely focus on the development of more isoform-selective inhibitors and the exploration of novel substitution patterns to further optimize potency and pharmacokinetic properties.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. Available at: [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. PubMed. Available at: [Link]

  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. Available at: [Link]

  • The SYK tyrosine kinase: a crucial player in diverse biological functions. PMC. Available at: [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. PMC. Available at: [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. Available at: [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. Available at: [Link]

  • CDK9 cyclin dependent kinase 9 [Homo sapiens (human)]. NCBI. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Tyrosine-protein kinase SYK. Wikipedia. Available at: [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. PMC. Available at: [Link]

  • CDK9: a signaling hub for transcriptional control. Taylor & Francis Online. Available at: [Link]

  • Aurora A kinase activation: Different means to different ends. Rockefeller University Press. Available at: [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]

  • OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. Available at: [Link]

  • Tyrosine-protein kinase SYK - Homo sapiens (Human). UniProt. Available at: [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry Europe. Available at: [Link]

  • CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Investigating the role of Aurora Kinases in RAS signaling. PMC. Available at: [Link]

  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Springer. Available at: [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Solvent free oxidation of alcohols with manganese dioxide. ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • 1025 - Gene ResultCDK9 cyclin dependent kinase 9 [ (human)]. NCBI. Available at: [Link]

  • Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.. YouTube. Available at: [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC. Available at: [Link]

  • Manganese Dioxide, MnO2. WordPress. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Available at: [Link]

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]

  • Syk-regulated signaling pathways in macrophage-mediated inflammatory responses. ResearchGate. Available at: [Link]

  • Amine oxidation. Part IX. Reactions of trialkylamines with manganese dioxide. Journal of the Chemical Society C: Organic. Available at: [Link]

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Strategic Development of Pyrazine-Based Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Biological Validation

Abstract

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in oncology drug discovery due to its unique bioisosteric properties, capacity for hydrogen bonding, and ability to modulate lipophilicity (LogP). This Application Note provides a comprehensive guide for the rational design, synthesis, and biological validation of pyrazine-based small molecules. We focus on two primary therapeutic modalities: ATP-competitive kinase inhibition and tubulin polymerization disruption . Included are field-proven protocols for Palladium-catalyzed cross-coupling functionalization and high-throughput kinase profiling.

Rational Design & Structure-Activity Relationship (SAR)

The Pyrazine Advantage

In medicinal chemistry, replacing a benzene or pyridine ring with a pyrazine core is a strategic bioisosteric replacement. The two nitrogen atoms at positions 1 and 4 offer specific advantages:

  • H-Bonding Capability: The nitrogen atoms act as hydrogen bond acceptors, critical for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Met, Thr, or Glu residues).

  • Metabolic Stability: Pyrazines are generally more resistant to oxidative metabolism compared to electron-rich phenyl rings.

  • Solubility Modulation: The polar nature of the ring improves aqueous solubility, a frequent bottleneck in drug development.

Design Strategies for Target Engagement

Successful pyrazine-based agents (e.g., Bortezomib, Crizotinib analogs) rely on precise substitution patterns.

Target ClassCritical Design FeatureMechanism of Action
Kinase Inhibitors 2-Amino-3-aryl substitution The 2-amino group acts as an H-bond donor, while the N-1 pyrazine nitrogen acts as an acceptor, mimicking the adenine ring of ATP.
Tubulin Inhibitors 2,3-Diaryl substitution Rigidifies the structure to fit the colchicine binding site, preventing microtubule assembly (G2/M arrest).
Epigenetic Modulators Fused Ring Systems Pyrazolo[3,4-b]pyrazines extend the pi-system to intercalate DNA or inhibit histone modifying enzymes.

Synthetic Protocols: Modular Library Generation

To accelerate SAR studies, we recommend a modular approach using Suzuki-Miyaura Cross-Coupling . This method allows for the rapid diversification of the pyrazine core at the C-2 and C-3 positions using commercially available boronic acids.

Protocol A: Palladium-Catalyzed C-C Bond Formation

Objective: Synthesis of 2-amino-3-arylpyrazine derivatives (Kinase Inhibitor Precursors).

Reagents:

  • Substrate: 3-bromo-6-chloropyrazin-2-amine (CAS: 212779-21-0)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 M aqueous solution, 3 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a microwave vial with the pyrazine substrate, aryl boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).

  • Activation: Add the aqueous Cs₂CO₃ solution. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable high-throughput alternative.

  • Work-up: Filter the reaction mixture through a Celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). Pyrazine amines typically elute at 30–50% EtOAc.

Critical Parameter: The N-2 amino group does not require protection during this Suzuki coupling, reducing step count. However, if the boronic acid contains acidic protons, protect them (e.g., Boc-protection) prior to coupling.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis strategy for generating a library of potential inhibitors.

SynthesisWorkflow Start Core Scaffold (3-bromo-6-chloropyrazin-2-amine) Step1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Diversity Point 1 Inter Intermediate (3-Aryl-6-chloropyrazin-2-amine) Step1->Inter Step2 Nucleophilic Substitution (S_NAr with Amines) Inter->Step2 Diversity Point 2 (Solubility/Potency Tuning) Final Final Library (Dual-Functionalized Pyrazines) Step2->Final

Caption: Modular synthetic route allowing independent modification of the aryl binding motif (Step 1) and the solvent-exposed tail (Step 2).

Biological Validation: Kinase Profiling

Once synthesized, the library must be screened for potency. Pyrazine derivatives frequently target kinases such as VEGFR-2 , c-Met , and PIM-1 .

Protocol B: ADP-Glo™ Kinase Assay (High-Throughput)

Principle: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is highly sensitive and resistant to interference from fluorescent compounds (common with pyrazines).

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Substrate (Poly Glu:Tyr 4:1)

  • Ultra-Pure ATP (10 µM)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

  • Compound Transfer: Acoustic dispense 20 nL of test compound into a 384-well white solid-bottom plate.

  • Enzyme Addition: Add 2 µL of kinase buffer containing the enzyme. Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader.

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine IC50.
Visualization: Mechanism of Action (MOA)

Understanding how the pyrazine scaffold interacts at the molecular level is vital for optimization.

MOA Inhibitor Pyrazine Inhibitor ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Pocket Enters Interaction H-Bond Formation (Hinge Region: Glu/Asp) ATP_Pocket->Interaction Molecular Recognition Blockade Block ATP Binding Interaction->Blockade Signal Downstream Signaling (RAS/RAF/MEK) Blockade->Signal Inhibits Apoptosis Induction of Apoptosis (Caspase Activation) Blockade->Apoptosis Triggers Effect Tumor Cell Proliferation Signal->Effect Inhibits

Caption: Mechanism of Type-I Kinase Inhibition. The pyrazine core mimics the adenine base of ATP, competitively blocking phosphorylation cascades.

Advanced Characterization: ADME & Toxicity

High potency in enzymatic assays does not guarantee drug efficacy. Pyrazine derivatives must be evaluated for "drug-likeness."

Key Assay: Metabolic Stability (Microsomal Stability)

  • Rationale: Pyrazine rings are generally stable, but attached aryl groups (from Step 1 of synthesis) are metabolic hotspots.

  • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) and NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile. Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Target Profile:

    
     protein indicates good metabolic stability.
    

References

  • Alshahrani, M. M. (2024).[1][2][3] Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Link

  • Fabbri, E., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Expert Opinion on Therapeutic Patents. Link

  • Wang, X., et al. (2015).[4] Design and synthesis of 3-(pyrazin-2-yl)-1H-indazoles as potent PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Gatadi, S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds as Inhibitors of SHP2 Phosphatase. Molecules. Link

  • Zuo, W., et al. (2016). Synthesis and anticancer activity of novel piperlongumine derivatives containing a pyrazine moiety. Chemical Biology & Drug Design. Link

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Standard operating procedures for reactions involving (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for (3-Aminopyrazin-2-yl)methanol

A Senior Application Scientist's Guide to Safe Handling, Reactivity, and Standardized Protocols for a Key Pharmaceutical Building Block

(3-Aminopyrazin-2-yl)methanol is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its structure, incorporating a nucleophilic amino group and a versatile primary alcohol on a pyrazine scaffold, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth overview of its properties, essential safety procedures, and detailed protocols for its principal chemical transformations. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the reactions.

Compound Profile and Physicochemical Properties

(3-Aminopyrazin-2-yl)methanol is a solid, powdered substance at room temperature.[1] Understanding its fundamental properties is crucial for its appropriate handling, storage, and use in reactions.

PropertyValueSource
Molecular Formula C₅H₇N₃OPubChem[2]
Molecular Weight 125.13 g/mol PubChem[2]
Appearance PowderEnamine[1]
Melting Point 118-120 °CEnamine[1]
CAS Number 32710-13-7PubChem[2]
InChI Key SWPAJZUYMOWGDH-UHFFFAOYSA-NEnamine[1]

Table 1: Key physicochemical properties of (3-Aminopyrazin-2-yl)methanol.

Critical Safety and Handling Protocols (EHS)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling (3-Aminopyrazin-2-yl)methanol. The compound is classified with multiple hazards that necessitate robust protective measures.[1][2]

2.1. Hazard Identification and GHS Classification

The compound is classified as dangerous and carries the following GHS Hazard statements[1][2]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

2.2. Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

  • Hand Protection: Nitrile or neoprene gloves are required. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[3][4] If weighing outside a hood is unavoidable, a properly fitted N95 dust mask is the minimum requirement.

2.3. Storage and Handling

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] The recommended storage temperature is 4°C.[1]

  • Handling: Avoid creating dust.[3] Use with adequate ventilation and ensure all equipment is clean and dry before use. After handling, wash hands and any exposed skin thoroughly.[4]

2.4. First Aid and Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Core Reactivity and Mechanistic Insights

The synthetic utility of (3-Aminopyrazin-2-yl)methanol stems from the distinct reactivity of its three functional domains: the primary amino group, the primary alcohol, and the pyrazine ring.

  • Primary Amino Group (-NH₂): This is the most nucleophilic site on the molecule. It readily undergoes reactions typical of aromatic amines, such as acylation, sulfonylation, and alkylation. Its reactivity is crucial for building amide linkages, which are prevalent in pharmaceutical compounds.

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a handle for further derivatization. It can also be converted into a good leaving group (e.g., a halide or tosylate) to facilitate nucleophilic substitution reactions.

  • Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially if a leaving group is present on the ring.

Reactivity_Map cluster_molecule (3-Aminopyrazin-2-yl)methanol mol node_NH2 Primary Amino Group (Nucleophilic Site) mol->node_NH2 Acylation Sulfonylation Alkylation node_OH Primary Alcohol (Oxidation / Substitution Site) mol->node_OH Oxidation Halogenation Tosylation node_Ring Pyrazine Ring (Electron Deficient) mol->node_Ring Nucleophilic Aromatic Substitution (if activated)

Figure 1: Key reactive sites of (3-Aminopyrazin-2-yl)methanol.

Standard Operating Protocols

The following protocols are standardized procedures for common, high-yield transformations of (3-Aminopyrazin-2-yl)methanol. All reactions must be conducted in a fume hood with appropriate PPE.

Protocol 1: N-Acylation to Form Amide Derivatives

This protocol details the formation of an amide bond by reacting the amino group with an acyl chloride. This method is rapid and generally high-yielding.

Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of HCl, which is scavenged by a non-nucleophilic base like triethylamine (TEA).

Acylation_Workflow start Dissolve (3-Aminopyrazin-2-yl)methanol and TEA in an inert solvent (e.g., DCM). cool Cool the mixture to 0 °C in an ice bath. start->cool add_acyl Add acyl chloride dropwise over 10-15 minutes. cool->add_acyl react Allow to warm to room temperature and stir for 2-4 hours (Monitor by TLC). add_acyl->react quench Quench reaction with water or saturated NaHCO₃ solution. react->quench extract Perform aqueous workup. Extract with organic solvent. quench->extract dry Dry organic layer over Na₂SO₄, filter, and concentrate. extract->dry purify Purify crude product via flash column chromatography. dry->purify

Figure 2: Workflow for the N-acylation of (3-Aminopyrazin-2-yl)methanol.

Materials and Reagents:

  • (3-Aminopyrazin-2-yl)methanol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (3-Aminopyrazin-2-yl)methanol (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.2 eq).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled solution via a dropping funnel. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Oxidation of Alcohol to Aldehyde using MnO₂

This protocol uses manganese dioxide (MnO₂), a mild and selective oxidizing agent for converting allylic, benzylic, and propargylic alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid.

Principle: This is a heterogeneous reaction where the alcohol is adsorbed onto the surface of the MnO₂. The oxidation occurs on the solid surface, and the product aldehyde is then desorbed. The selectivity for the primary alcohol over the amino group is a key advantage.

Materials and Reagents:

  • (3-Aminopyrazin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® (for filtration)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add (3-Aminopyrazin-2-yl)methanol (1.0 eq) and a suitable solvent like DCM or CHCl₃ (approx. 0.05 M concentration).

  • Oxidant Addition: Add activated MnO₂ (5-10 eq by weight). The quality of the MnO₂ is critical for reaction success; commercially available "activated" MnO₂ is recommended.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction can be slow; monitor its progress by TLC (staining may be required to visualize the product). Reaction times can range from 4 to 48 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Washing: Wash the filter cake thoroughly with several portions of DCM or ethyl acetate to ensure all the product is recovered.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude aldehyde can often be used without further purification. If necessary, purify by column chromatography.

Protocol 3: Conversion of Alcohol to Chloride with Thionyl Chloride

This protocol converts the primary alcohol to a primary chloride, (3-aminopyrazin-2-yl)methyl chloride, a valuable electrophilic intermediate for subsequent nucleophilic substitution reactions.

Principle: Thionyl chloride (SOCl₂) reacts with the alcohol to form a chlorosulfite intermediate. A base (like pyridine) or the solvent itself can then facilitate an Sₙ2-type displacement of the chlorosulfite group by a chloride ion, yielding the alkyl chloride, SO₂, and HCl.

Materials and Reagents:

  • (3-Aminopyrazin-2-yl)methanol

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Reaction Setup: Suspend (3-Aminopyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM in a dry round-bottom flask equipped with a stir bar and under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, quench the excess thionyl chloride by adding saturated NaHCO₃ solution dropwise until gas evolution ceases and the pH of the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude chloride is often unstable and should be used immediately in the next step without extensive purification.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the reaction products.

TechniqueExpected Observations
¹H NMR Disappearance of the alcohol proton (-OH) and the methylene protons (-CH₂OH) signal, and appearance of new signals corresponding to the modified functional group.
¹³C NMR Shift in the resonance of the methylene carbon and other adjacent carbons.
FT-IR Disappearance of the broad O-H stretch (around 3300 cm⁻¹) for reactions at the alcohol. Appearance of a strong C=O stretch (around 1680 cm⁻¹) for acylation or oxidation to an aldehyde/acid.
Mass Spec The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product.

Predicted Mass Spectrometry Adducts for (3-Aminopyrazin-2-yl)methanol:

Adductm/z
[M+H]⁺ 126.06619
[M+Na]⁺ 148.04813
[M-H]⁻ 124.05164

Table 2: Predicted m/z values for common adducts of the starting material to aid in reaction monitoring by LC-MS. Data sourced from PubChemLite.[6]

References

  • PubChem. (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]

  • PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]

  • ChemSRC. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. [Link]

  • PubChem. (2-Aminopyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (3-Aminopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Konecny, P., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1271. [Link]

  • Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.
  • ResearchGate. (2020). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]

  • PubMed. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4279. [Link]

  • PubChem. 4-Aminopyridine-3-methanol. National Center for Biotechnology Information. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2015(1), 1-300. [Link]

  • PubChemLite. (3-aminopyrazin-2-yl)methanol (C5H7N3O). [Link]

  • ResearchGate. (2011). Pyridine methanol chlorinations. [Link]

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Application Note: Strategic Utilization of (3-Aminopyrazin-2-yl)methanol in Antimicrobial Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multi-drug resistant (MDR) pathogens necessitates the exploration of privileged scaffolds beyond traditional penicillin and macrolide structures. (3-Aminopyrazin-2-yl)methanol represents a high-value, underutilized building block in medicinal chemistry.[1] Its unique 1,4-nitrogen placement and dual functional handles (C3-amine and C2-hydroxymethyl) make it an ideal precursor for synthesizing Pteridines and Imidazo[1,2-a]pyrazines —heterocycles with proven efficacy against Mycobacterium tuberculosis, Staphylococcus aureus, and Pseudomonas aeruginosa.[1]

This guide provides a validated workflow for transforming this precursor into a library of novel antimicrobial agents, covering synthetic protocols, purification strategies, and standardized biological evaluation (CLSI M07-A10).

Chemical Rationale & Scaffold Utility[1][2]

The pyrazine ring is bio-isosteric to pyridine and benzene but offers distinct physicochemical properties, including lower lipophilicity (LogP ~ -0.9 for the starting material) and specific hydrogen-bonding capabilities.

Key Pharmacophore Advantages:
  • Folate Antagonism Potential: Derivatives cyclized to form pteridines mimic the pteroate core of folic acid, offering a pathway to inhibit Dihydropteroate Synthase (DHPS) or Dihydrofolate Reductase (DHFR).[1]

  • Kinase Inhibition: The imidazo[1,2-a]pyrazine scaffold, accessible from this starting material, is a known ATP-competitive inhibitor motif, relevant for bacterial kinase targets.[1]

  • Synthetic Versatility: The C2-hydroxymethyl group allows for oxidation to a reactive aldehyde (for Schiff bases) or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.[1]

Logical Pathway Visualization

The following diagram illustrates the strategic divergence from the starting material into two distinct antimicrobial classes.

G Start (3-Aminopyrazin-2-yl)methanol (Starting Material) Aldehyde Intermediate: 3-Aminopyrazine-2-carbaldehyde Start->Aldehyde Selective Oxidation (MnO2 or IBX) Imidazo Pathway C: Imidazo[1,2-a]pyrazines (Kinase Inhibitors) Start->Imidazo Alpha-halo ketones (Cyclization) Schiff Pathway A: Schiff Base Derivatives (Metal Chelation/Membrane Active) Aldehyde->Schiff R-NH2 (Condensation) Pteridine Pathway B: Pteridine Scaffolds (Antimetabolites) Aldehyde->Pteridine Alpha-amino ketones (Cyclization)

Figure 1: Synthetic divergence pathways for (3-Aminopyrazin-2-yl)methanol.

Synthetic Workflows (The "Make" Phase)[1]

Protocol A: Selective Oxidation to 3-Aminopyrazine-2-carbaldehyde

The aldehyde intermediate is more reactive than the alcohol and is essential for creating pteridine rings.[1] Note: The amine group at C3 makes the aldehyde prone to self-polymerization; use immediately or store as an acetal.

Reagents:

  • (3-Aminopyrazin-2-yl)methanol (1.0 eq)[1]

  • Manganese Dioxide (MnO₂), activated (10.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

Step-by-Step Methodology:

  • Suspension: Dissolve 5 mmol of (3-Aminopyrazin-2-yl)methanol in 50 mL of anhydrous DCM in a round-bottom flask.

  • Activation: Add activated MnO₂ (50 mmol) in portions to control the exotherm.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The aldehyde typically runs higher (less polar) than the alcohol.[1]

  • Filtration: Filter the suspension through a Celite pad to remove MnO₂.[1] Wash the pad with warm DCM.[1]

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

    • Critical Checkpoint: Obtain crude NMR.[1] Look for the aldehyde proton singlet around δ 9.8–10.0 ppm.[1]

  • Storage: If not using immediately, convert to a dimethyl acetal using Trimethyl Orthoformate (TMOF) and p-TsOH for stability.

Protocol B: Cyclization to Pteridine Derivatives

This protocol utilizes the aldehyde from Protocol A to form a substituted pteridine.[1]

Reagents:

  • 3-Aminopyrazine-2-carbaldehyde (from Protocol A)[1][2]

  • Amidine or Guanidine derivative (1.2 eq)[1]

  • Base: NaOEt or K2CO3[1]

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde (2 mmol) in 10 mL EtOH.

  • Addition: Add the amidine/guanidine hydrochloride (2.4 mmol) and base (5 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Precipitation: Cool the reaction to 0°C. The pteridine product often precipitates as a yellow/orange solid.[1]

  • Purification: Filter the solid. Recrystallize from DMF/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Biological Evaluation (The "Test" Phase)[1]

Once the library is synthesized, standardized testing is required to ensure data reproducibility.

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 [1]. Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

Workflow Diagram:

MIC Stock Compound Stock (10 mg/mL in DMSO) Plate 96-Well Plate (CAMHB Media) Stock->Plate Serial Dilution (64 to 0.125 µg/mL) Incubate Incubation (35°C, 16-20h) Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 50 µL Read Read MIC (Visual/OD600) Incubate->Read

Figure 2: Standardized MIC workflow according to CLSI guidelines.

Detailed Procedure:

  • Stock Prep: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Dilution: In a 96-well plate, dispense 100 µL CAMHB in columns 2–12. Add 200 µL of compound (diluted to 128 µg/mL) in column 1. Perform 2-fold serial dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + DMSO).[1]

    • Column 12: Sterility Control (Media only).[1]

    • Reference Drug: Ciprofloxacin or Pyrazinamide (for Mtb).[1]

  • Inoculation: Prepare a 0.5 McFarland standard suspension of bacteria, dilute 1:100, and add 10 µL to wells 1–11. Final concentration: ~5 x 10⁵ CFU/mL.[1]

  • Incubation: 35°C ± 2°C for 16–20 hours (aerobic).

  • Analysis: The MIC is the lowest concentration showing no visible growth.[1]

Data Presentation Template

Summarize results in the following format for SAR analysis:

Compound IDR-Group SubstitutionMIC S. aureus (µg/mL)MIC E. coli (µg/mL)LogP (Calc)
PYR-001 Phenyl32>641.2
PYR-002 4-Fluoro-phenyl8641.4
PYR-003 3-Pyridyl64>640.8
Cipro (Control)0.250.015-

Structure-Activity Relationship (SAR) Guidelines

When interpreting data derived from (3-Aminopyrazin-2-yl)methanol derivatives, consider the following trends observed in pyrazine medicinal chemistry:

  • Lipophilicity Balance: If MICs are high (>64 µg/mL) for Gram-negative bacteria (E. coli), the compound may be unable to penetrate the outer membrane porins.[1] Increase hydrophilicity by adding polar groups (e.g., hydroxyls, amines) to the R-group derived from the aldehyde condensation.[1]

  • Electronic Effects: For Schiff bases derived from the aldehyde, electron-withdrawing groups (F, Cl, NO2) on the aromatic ring often enhance antimicrobial potency by increasing the stability of the imine bond or facilitating interaction with the target enzyme [2].

  • Pteridine N-Oxides: Oxidation of the ring nitrogens (accessible via mCPBA treatment of the final pteridine) has been shown to increase potency against M. tuberculosis by acting as bioreductive prodrugs.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][3][4] Wayne, PA: Clinical and Laboratory Standards Institute.[3] [Link]

  • Doležal, M., et al. (2009).[1] "Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2-carboxamides." European Journal of Medicinal Chemistry, 44(3), 1133-1138.[1] [Link][1]

  • PubChem. (2023).[1] "(3-Aminopyrazin-2-yl)methanol Compound Summary." National Center for Biotechnology Information.[1] [Link][1]

  • Albert, A., & Ohta, K. (1971).[1] "Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde."[1][2] Journal of the Chemical Society C: Organic, 2357-2362.[1] [Link]

Sources

Application Notes & Protocols: A Guide to the Analytical Quantification of (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Aminopyrazin-2-yl)methanol, a substituted pyrazine derivative (Molecular Formula: C₅H₇N₃O, Molecular Weight: 125.13 g/mol ), is an important heterocyclic building block in medicinal chemistry and drug development.[1][2] Pyrazine rings are core structures in numerous pharmacologically active compounds, making their intermediates and derivatives critical components for synthesis and research.[1] Accurate and reliable quantification of (3-Aminopyrazin-2-yl)methanol is therefore essential for ensuring the purity of starting materials, monitoring reaction progress, quality control of final products, and conducting pharmacokinetic studies.

The physicochemical properties of this molecule—notably its polarity, conferred by the amino and hydroxyl groups, and the UV-absorbing pyrazine core—dictate the most appropriate analytical strategies.[3][4] This guide provides detailed, field-proven protocols for the quantification of (3-Aminopyrazin-2-yl)methanol using three primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each method is presented with an explanation of its underlying principles, causality for experimental choices, and a framework for validation to ensure trustworthy and reproducible results.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of the Method

Reversed-phase HPLC is the workhorse of pharmaceutical analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For a polar analyte like (3-Aminopyrazin-2-yl)methanol, achieving adequate retention and a symmetrical peak shape on a standard C18 column can be challenging. The primary amino group can interact with residual silanols on the silica surface, leading to peak tailing.

To overcome this, our protocol employs a modern, end-capped C18 column and a buffered mobile phase. The buffer (in this case, a phosphate buffer at pH 7.0) suppresses the secondary interactions of the amine, leading to improved peak symmetry.[5] Methanol is chosen as the organic modifier. Detection is performed at a wavelength where the pyrazine ring exhibits strong absorbance, ensuring good sensitivity.[5]

Detailed Experimental Protocol: HPLC-UV

1.1. Materials and Reagents

  • (3-Aminopyrazin-2-yl)methanol reference standard (>95% purity)

  • Methanol (HPLC Grade)

  • Monobasic Potassium Phosphate (KH₂PO₄) (ACS Grade)

  • Dibasic Sodium Phosphate (Na₂HPO₄) (ACS Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Syringe Filters (for sample filtration)

1.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

1.3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM phosphate buffer at pH 7.0. Mix this buffer with methanol in a 90:10 (v/v) ratio.[5] Degas the solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.[6]

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

1.4. Chromatographic Conditions

ParameterConditionRationale
Column End-capped C18, 250 mm x 4.6 mm, 5 µm (e.g., Shim-pack, Phenomenex Luna)Provides good retention for moderately polar compounds and minimizes peak tailing.[5]
Mobile Phase 20 mM Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v)The high aqueous content retains the polar analyte, while the buffer ensures good peak shape.[5]
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35 °CImproves peak shape and ensures reproducible retention times by controlling viscosity.
Detection UV at 275 nmPyrazine and aminopyrazine compounds show strong absorbance in this region.[3][7]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to allow for elution of the analyte and any early-eluting impurities.

1.5. Data Analysis

  • Inject the calibration standards and the unknown samples.

  • Integrate the peak area of (3-Aminopyrazin-2-yl)methanol in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the unknown samples using the linear regression equation derived from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Buffer:Methanol) HPLC HPLC System (C18 Column, 35°C) MobilePhase->HPLC Standards Prepare Calibration Standards Standards->HPLC Inject Standards Sample Prepare & Filter Sample Sample->HPLC Inject Sample UV_Detect UV Detection (275 nm) HPLC->UV_Detect CalCurve Generate Calibration Curve UV_Detect->CalCurve Peak Areas Quantify Quantify Concentration CalCurve->Quantify

Caption: Workflow for quantification via HPLC-UV.

Typical Validation Parameters for HPLC-UV Method
ParameterTypical Specification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0% (Repeatability & Intermediate)
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of the Method

For complex matrices or when higher sensitivity and specificity are required, LC-MS is the method of choice. This technique couples the separation power of HPLC with the definitive identification and quantification capabilities of mass spectrometry. The mass spectrometer acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the analyte.

The primary advantage is the ability to distinguish the analyte from co-eluting impurities that might have similar UV spectra.[8] For this protocol, we will use an MS-compatible mobile phase by replacing the non-volatile phosphate buffer with formic acid, which is volatile and aids in the ionization process.[3] Electrospray ionization (ESI) in positive mode is selected because the amino group on the analyte is readily protonated to form a positive ion [M+H]⁺. Quantification is performed using Selected Ion Monitoring (SIM), where the instrument only monitors the specific m/z of the analyte, dramatically increasing sensitivity and reducing noise.

Detailed Experimental Protocol: LC-MS

2.1. Materials and Reagents

  • Same as HPLC-UV, but replace phosphate salts with Formic Acid (LC-MS Grade).

  • Acetonitrile (LC-MS Grade) is preferred over Methanol for better ESI performance in some cases.

2.2. Instrumentation

  • LC-MS system, including a UHPLC/HPLC, an ESI source, and a mass spectrometer (e.g., single quadrupole, triple quadrupole, or TOF).

2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Solutions: Prepared as in the HPLC-UV method, using Mobile Phase A as the diluent.

2.4. LC-MS Conditions

ParameterConditionRationale
Column C18, 100 mm x 2.1 mm, 1.8 µmSmaller dimensions are suitable for LC-MS, reducing solvent consumption and improving sensitivity.
Mobile Phase Isocratic: 95% A (0.1% FA in H₂O), 5% B (0.1% FA in ACN)A volatile, MS-friendly mobile phase that promotes ionization.[3]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 5 µL
Ionization Mode Positive Electrospray (ESI+)The basic amino group is easily protonated.
Monitored Ion (SIM) m/z 126.1 [M+H]⁺Corresponds to the protonated molecular ion of (3-Aminopyrazin-2-yl)methanol (C₅H₇N₃O).
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion generation.
Source Temperature 150 °CAssists in desolvation of the ESI droplets.

2.5. Data Analysis

  • Acquire data in SIM mode for m/z 126.1.

  • Construct a calibration curve by plotting the peak area of the extracted ion chromatogram (EIC) against the concentration of the standards.

  • Quantify the unknown samples using the regression equation.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Formic Acid/ACN/H2O) LC LC Separation (C18 Column) MobilePhase->LC Standards Prepare Calibration Standards Standards->LC ESI Ionization (Positive ESI) LC->ESI MS Mass Detection (SIM @ m/z 126.1) ESI->MS EIC Extract Ion Chromatogram MS->EIC Quantify Quantify via Calibration Curve EIC->Quantify

Caption: Workflow for quantification via LC-MS.

Typical Validation Parameters for LC-MS Method
ParameterTypical Specification
Linearity (r²) > 0.999
Range 0.1 - 50 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 5.0% (higher variability accepted at lower concentrations)
LOD ~0.01 ng/mL
LOQ ~0.05 ng/mL

UV-Vis Spectrophotometry

Principle of the Method

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb light in the ultraviolet-visible range. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Pyrazine and its derivatives possess a heterocyclic aromatic ring system that strongly absorbs UV light.[4]

This method is ideal for the analysis of pure substances or simple mixtures where interfering substances that absorb at the same wavelength are absent. Its primary limitation is a lack of specificity compared to chromatographic methods.[9] The first step is to determine the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

3.1. Materials and Reagents

  • (3-Aminopyrazin-2-yl)methanol reference standard (>95% purity)

  • Methanol (UV Grade or HPLC Grade)

  • Quartz cuvettes (1 cm path length)

3.2. Instrumentation

  • Double-beam UV-Vis spectrophotometer.

3.3. Method

  • Determination of λmax:

    • Prepare a ~10 µg/mL solution of the standard in methanol.

    • Scan the solution from 400 nm to 200 nm using methanol as the blank.

    • Identify the wavelength (λmax) that corresponds to the highest absorbance value. Pyrazines typically absorb in the 220-270 nm range.[4]

  • Preparation of Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) in methanol.

    • Create a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.[10]

    • Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.

    • Plot absorbance versus concentration to create the calibration curve.

  • Quantification of Unknown Sample:

    • Prepare a solution of the unknown sample in methanol, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

Experimental Workflow: UV-Vis Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing ScanSol Prepare Scan Solution (~10 µg/mL) Scan Scan for λmax (200-400 nm) ScanSol->Scan CalStds Prepare Calibration Standards (2-10 µg/mL) Measure Measure Absorbance of Standards at λmax CalStds->Measure Scan->Measure Use determined λmax CalCurve Generate Calibration Curve Measure->CalCurve Quantify Measure Sample & Quantify Concentration CalCurve->Quantify

Caption: Workflow for quantification via UV-Vis.

Typical Validation Parameters for UV-Vis Method
ParameterTypical Specification
Linearity (r²) > 0.998
Range 2 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Method Validation: A Self-Validating System

Every protocol described must be a self-validating system. Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[11] It provides assurance of reliability and is a regulatory requirement in drug development.[12][13] According to International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed.[14]

  • Specificity: The ability to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix components. For chromatographic methods, this is demonstrated by sharp, well-resolved peaks and, in LC-MS, by the unique mass-to-charge ratio.

  • Linearity and Range: Linearity is the method's ability to produce results proportional to the analyte concentration within a given range. It is typically evaluated by linear regression analysis of at least five standards, and the correlation coefficient (r²) should be close to 1.[15]

  • Accuracy: This measures the closeness of the experimental value to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[6]

  • Precision: This expresses the closeness of agreement between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples during the same day.

    • Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days or with different equipment. Precision is reported as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. It is often estimated based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be measured with acceptable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.

  • Robustness: The ability of the method to remain unaffected by small, deliberate changes in parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, pH ±0.2 units). This demonstrates the method's reliability during routine use.

Conclusion

The choice of analytical method for the quantification of (3-Aminopyrazin-2-yl)methanol depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a rapid and simple choice for purity assessment of the neat compound or in very simple, non-absorbing matrices.

  • HPLC-UV offers a robust and reliable balance of selectivity and sensitivity, making it the standard choice for quality control, stability studies, and routine assays in most drug development settings.

  • LC-MS provides the highest level of sensitivity and specificity, making it indispensable for bioanalytical studies (e.g., in plasma or tissue), trace-level impurity analysis, and characterization of complex mixtures.

By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can generate accurate, reliable, and trustworthy quantitative data for (3-Aminopyrazin-2-yl)methanol.

References

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Zhao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Available from: [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • CNKI. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • International Journal of Biology and Pharmaceutical Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

  • PubChem. (n.d.). (3-Aminopyrazin-2-yl)methanol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly.... Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2012). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). UV Spectrophotometric Methods for the Determination of Perphenazine in Dosage Form. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS ESTIMATION OF TARTRAZINE. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

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Application Notes and Protocols: (3-Aminopyrazin-2-yl)methanol as a Versatile Precursor for Novel Fluorescent Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic use of (3-aminopyrazin-2-yl)methanol as a foundational precursor for the synthesis of novel fluorescent chemical probes. We will explore the chemical properties of this precursor that make it an advantageous starting material and provide a detailed, field-proven protocol for its conversion into highly fluorescent imidazo[1,2-a]pyrazine scaffolds. The application of these probes in bioimaging and sensing will be discussed, supported by an in-depth analysis of their photophysical properties. This guide is intended to provide researchers with the necessary knowledge to design and synthesize their own fluorescent probes based on this versatile platform.

Introduction: The Strategic Advantage of the Aminopyrazine Scaffold

The quest for sensitive and selective fluorescent probes is a cornerstone of modern biological research and drug development.[1] These molecular tools enable the visualization and quantification of specific analytes within complex biological systems, offering unparalleled insights into cellular processes and disease mechanisms. The choice of the core fluorophore is critical, dictating the probe's photophysical properties, synthetic accessibility, and suitability for biological applications.

(3-Aminopyrazin-2-yl)methanol emerges as a precursor of significant interest due to its inherent structural features. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in fluorescent compounds, often contributing to desirable photophysical properties such as large Stokes shifts and environmental sensitivity.[2] The presence of both an amino group and a hydroxymethyl group on adjacent positions of the pyrazine ring provides two reactive handles for synthetic elaboration. This arrangement is particularly amenable to the construction of fused heterocyclic systems, such as the highly fluorescent imidazo[1,2-a]pyrazine core.

The general strategy we will explore involves a two-step process: the selective oxidation of the primary alcohol to an aldehyde, followed by a multicomponent reaction to construct the fluorescent imidazo[1,2-a]pyrazine scaffold. This approach offers a modular and efficient route to a diverse library of fluorescent probes.

Physicochemical Properties of (3-Aminopyrazin-2-yl)methanol

A thorough understanding of the precursor's properties is essential for successful probe synthesis.

PropertyValueSource
CAS Number 32710-13-7[3][4]
Molecular Formula C₅H₇N₃O[3]
Molecular Weight 125.13 g/mol [3]
Appearance Powder[4]
Melting Point 118-120 °C[4]
IUPAC Name (3-aminopyrazin-2-yl)methanol[3]

Synthesis of Imidazo[1,2-a]pyrazine-based Fluorescent Probes

The following protocol outlines a robust and versatile method for the synthesis of a fluorescent imidazo[1,2-a]pyrazine core from (3-aminopyrazin-2-yl)methanol. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Overall Synthetic Workflow

The synthesis is a two-step process, as illustrated in the workflow diagram below. The first step is the oxidation of the hydroxymethyl group to an aldehyde, and the second is the construction of the imidazo[1,2-a]pyrazine ring via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[5][6]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Groebke-Blackburn-Bienaymé Reaction Precursor (3-Aminopyrazin-2-yl)methanol Aldehyde 3-Aminopyrazine-2-carbaldehyde Precursor->Aldehyde Oxidation (e.g., TEMPO/TCCA) Aldehyde2 3-Aminopyrazine-2-carbaldehyde Probe Fluorescent Imidazo[1,2-a]pyrazine Probe Aldehyde2->Probe Isocyanide Isocyanide (R¹-NC) Isocyanide->Probe Aldehyde_reagent Aldehyde (R²-CHO) Aldehyde_reagent->Probe

Caption: Synthetic workflow for the preparation of fluorescent imidazo[1,2-a]pyrazine probes.

Step 1: Oxidation of (3-Aminopyrazin-2-yl)methanol to 3-Aminopyrazine-2-carbaldehyde

Causality: The GBB reaction requires an aldehyde functional group. Therefore, the primary alcohol of the precursor must be selectively oxidized. A mild and selective oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid and to prevent unwanted side reactions with the amino group. The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) provides a highly efficient and selective method for the oxidation of primary alcohols to aldehydes under mild conditions.[7]

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-aminopyrazin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add TEMPO (0.05 eq) to the solution. In a separate flask, prepare a solution of TCCA (1.1 eq) in anhydrous DCM.

  • Reaction Execution: Add the TCCA solution dropwise to the reaction mixture at 0 °C. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-aminopyrazine-2-carbaldehyde.

Step 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

Causality: The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo-fused heterocycles.[6][8] It involves the condensation of an amino-heterocycle (in this case, the newly synthesized 3-aminopyrazine-2-carbaldehyde could potentially be used, however, the GBB reaction typically utilizes an aminopyrazine, an aldehyde, and an isocyanide), an aldehyde, and an isocyanide.[5] This reaction is highly convergent and allows for the rapid generation of molecular diversity by simply varying the aldehyde and isocyanide components. The reaction is often catalyzed by a Lewis acid, such as scandium(III) triflate, which activates the imine intermediate towards nucleophilic attack by the isocyanide.

Protocol:

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol/dichloromethane mixture), add a catalytic amount of scandium(III) triflate (0.1 eq).

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired fluorescent imidazo[1,2-a]pyrazine probe.

Note on Reactant Selection: The modularity of the GBB reaction allows for the synthesis of a wide array of probes. The choice of the aldehyde and isocyanide will determine the substitution pattern on the resulting imidazo[1,2-a]pyrazine core, which in turn will influence the probe's photophysical properties and its specificity for a particular analyte.

Photophysical Properties and Data Presentation

Imidazo[1,2-a]pyrazine derivatives are known to exhibit strong fluorescence.[9] Their emission properties are often sensitive to the solvent polarity and the nature of the substituents on the heterocyclic core. This solvatochromism can be exploited for sensing applications.

Table of Expected Photophysical Properties:

The following table provides a summary of typical photophysical properties observed for imidazo[1,2-a]pyrazine derivatives, which can serve as a benchmark for newly synthesized probes.

Derivative TypeExcitation (λ_ex)Emission (λ_em)Quantum Yield (Φ_F)Reference
Phenyl-substituted imidazo[1,2-a]pyrazine~350-400 nm~450-550 nm0.1 - 0.6[9]
Donor-π-Acceptor imidazo[1,2-a]pyrazines~400-450 nm~500-650 nm0.2 - 0.8[9]

Data Interpretation: The presence of electron-donating and -accepting groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in a large Stokes shift and increased sensitivity to the local environment.

Applications in Bioimaging and Sensing

The synthesized imidazo[1,2-a]pyrazine probes can be designed for a variety of bioimaging and sensing applications.

Ratiometric Sensing

The solvatochromic nature of many imidazo[1,2-a]pyrazines makes them suitable for ratiometric sensing. A ratiometric probe exhibits a change in the ratio of fluorescence intensities at two different wavelengths upon binding to its target. This provides a built-in self-calibration, making the measurement more robust and less susceptible to variations in probe concentration or excitation intensity.

"Turn-On" Probes for Specific Analytes

By incorporating a recognition moiety that quenches the fluorescence of the imidazo[1,2-a]pyrazine core, "turn-on" probes can be developed. Upon interaction with the target analyte, a chemical reaction or conformational change can restore the fluorescence, leading to a significant increase in the signal.

G cluster_0 Probe Design for 'Turn-On' Sensing Probe_Off Probe-Recognition Moiety (Fluorescence OFF) Probe_On Probe-Analyte Complex (Fluorescence ON) Probe_Off->Probe_On Binding Event Analyte Target Analyte Analyte->Probe_On

Caption: Principle of a 'turn-on' fluorescent probe.

Cellular Imaging

For applications in cellular imaging, the probe's cell permeability and low cytotoxicity are crucial. The lipophilicity of the probe, which can be tuned by the choice of substituents in the GBB reaction, will play a significant role in its ability to cross cell membranes. For targeting specific organelles, the probe can be further functionalized with organelle-localizing moieties.

Protocol for Cellular Imaging:

  • Cell Culture: Plate cells of interest in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.

  • Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the probe.

Conclusion

(3-Aminopyrazin-2-yl)methanol is a highly valuable and versatile precursor for the synthesis of novel fluorescent probes. The straightforward and modular synthetic route, involving an initial oxidation followed by a Groebke-Blackburn-Bienaymé multicomponent reaction, provides access to a wide range of imidazo[1,2-a]pyrazine-based fluorophores. These probes exhibit promising photophysical properties and have the potential for diverse applications in chemical sensing and biological imaging. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting class of fluorescent compounds.

References

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Molecules. [Link]

  • Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives... ResearchGate. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Journal of the Royal Society Interface. [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. MedChemComm. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [https://www.researchgate.net/publication/381180860_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell. ResearchGate. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances. [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry – An Asian Journal. [Link]

  • A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. Molecules. [Link]

  • Development of fluorescent probes for bioimaging applications. Journal of Pharmaceutical Investigation. [Link]

  • (3-Aminopyrazin-2-yl)methanol. PubChem. [Link]

Sources

Application in synthesizing adenosine-mimicking compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Adenosine receptors (ARs)—comprising


 and 

subtypes—are G-protein-coupled receptors (GPCRs) implicated in diverse pathologies, from cardiac ischemia (Regadenoson,

agonist) to neuropathic pain and cancer immunotherapy. The synthesis of high-affinity adenosine mimetics requires a delicate balance between stereoselective glycosylation and regioselective functionalization of the purine scaffold.

This guide details a modular synthetic platform for generating adenosine analogs. Unlike rigid linear syntheses, this protocol emphasizes a divergent approach : establishing a core "scaffold" (e.g., 6-chloropurine riboside) via optimized Vorbrüggen glycosylation, followed by late-stage functionalization at the


 and 

positions to tune receptor subtype selectivity.

Structural Design & SAR Logic

Before initiating synthesis, understanding the Structure-Activity Relationship (SAR) is critical for experimental design.

  • Ribose Moiety: The 2',3',5'-hydroxyls form critical hydrogen bonds. Modifications here (e.g., 4'-thio, 2'-deoxy) often alter metabolic stability but can reduce affinity.

  • 
    -Position (Selectivity Switch):  Bulky hydrophobic groups (e.g., benzyl, cycloalkyl) generally favor 
    
    
    
    and
    
    
    selectivity.
  • C2-Position (Potency Tuner): Introduction of alkynyl, amino, or ether groups often enhances affinity for

    
     and 
    
    
    
    subtypes and improves metabolic stability against adenosine deaminase (ADA).
Figure 1: Divergent Synthetic Strategy

The following workflow illustrates the modular construction of AR ligands.

SyntheticStrategy Start Retrosynthetic Analysis Sugar Protected Sugar (1-O-Ac-2,3,5-tri-O-Bz-ribose) Start->Sugar Base Silylated Base (6-Chloropurine / 2,6-Dichloropurine) Start->Base Core Core Scaffold Synthesis (Vorbrüggen Glycosylation) Sugar->Core Base->Core Intermed Key Intermediate (6-Chloropurine Riboside) Core->Intermed RouteA Route A: N6-Functionalization (SNAr with Amines) Intermed->RouteA RouteB Route B: C2-Functionalization (Pd-Catalyzed Cross-Coupling) Intermed->RouteB Target1 A1/A3 Selective Ligands (N6-Cycloalkyl/Benzyl) RouteA->Target1 Target2 A2A Agonists (C2-Alkynyl/Ether) RouteB->Target2

Figure 1: Modular workflow for synthesizing adenosine receptor agonists. The strategy relies on a high-yield glycosylation followed by divergent functionalization.

Core Protocol: Optimized Vorbrüggen Glycosylation

The Silyl-Hilbert-Johnson (Vorbrüggen) reaction is the industry standard for nucleoside synthesis. This protocol uses 6-chloropurine as the base, serving as a versatile electrophile for later modifications.

Critical Mechanism: The use of a C2-acyloxy protecting group on the sugar (e.g., benzoyl) is mandatory. It facilitates Neighboring Group Participation (NGP) , forming an acyloxonium ion intermediate that blocks the


-face, forcing the base to attack from the 

-face. This ensures the biologically relevant

-anomer is formed.
Materials:
  • Base: 6-Chloropurine (dried in vacuo).

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose.[1]
    
  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:
  • Silylation (In Situ):

    • Charge a flame-dried round-bottom flask with 6-Chloropurine (1.0 equiv) and anhydrous MeCN (0.2 M).

    • Add BSA (2.5 equiv) under Argon.

    • Heat to 80°C for 30–60 min until the solution becomes clear (indicates formation of silylated base).

    • Note: If the base does not dissolve, add a catalytic amount of TMSCl.

  • Coupling:

    • Cool the silylated mixture to 0°C.

    • Add the protected sugar (1.0 equiv) dissolved in minimal MeCN.

    • Add TMSOTf (1.1 equiv) dropwise. Caution: Exothermic.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1). The sugar spot should disappear.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      . Extract with Dichloromethane (DCM).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (SiO2). Elute with Hexane/EtOAc gradient.

    • Yield Target: >85%.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of silylated baseEnsure strictly anhydrous conditions; increase BSA to 3.0 equiv.

-Anomer Present
Lack of NGPEnsure sugar protecting groups are Benzoyl or Acetyl , not Benzyl.
Emulsion during Workup Silyl byproductsWash organic layer with dilute HCl (0.1 M) before bicarbonate wash.

Advanced Functionalization Protocols

Once the 6-chloropurine riboside (protected) is in hand, you can diverge to specific analogs.

Protocol A: -Functionalization ( )

Used to synthesize


 and 

selective agonists (e.g.,

-cyclopentyladenosine).
  • Dissolve 6-chloropurine riboside (protected or deprotected) in Ethanol or Isopropanol.

  • Add the requisite amine (e.g., Cyclopentylamine, 1.2 equiv).

  • Add Triethylamine (

    
    , 2.0 equiv) to scavenge HCl.
    
  • Heat to reflux (60–80°C) for 4–12 hours.

  • Concentrate and purify via crystallization or HPLC.

Protocol B: C2-Functionalization (Sonogashira Coupling)

Used for high-affinity


 agonists (e.g., Regadenoson precursors). Note: Requires a C2-iodo or C2-chloro intermediate.
  • Reagents: C2-Iodoadenosine analog, Terminal Alkyne,

    
     (5 mol%), CuI (10 mol%).
    
  • Solvent: Degassed DMF/TEA (4:1).

  • Procedure: Stir at RT or mild heat (40°C) under Argon for 6 hours.

  • Insight: The C2 position is electronically deactivated; oxidative addition is the rate-limiting step. Using C2-Iodo is vastly superior to C2-Chloro for yields.

Quality Control & Validation

Trustworthiness in drug discovery relies on rigorous characterization.

1. NMR Diagnostics:

  • Anomeric Proton (

    
    ):  In 
    
    
    
    -adenosine analogs, the
    
    
    signal typically appears as a doublet at
    
    
    5.9–6.1 ppm with a coupling constant (
    
    
    ) of 5.0–6.5 Hz .
  • Validation Check: An

    
    -anomer would show a 
    
    
    
    value < 4 Hz (often ~1-2 Hz).

2. HPLC Purity for Biological Assays:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Requirement: >95% purity is mandatory before

    
     determination assays to avoid false positives from potent impurities.
    

References

  • Jacobson, K. A., & Gao, Z. G. (2006).[2] "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. Link

  • Vorbrüggen, H., & Ruh-Polenz, C. (2001).[3] "Handbook of Nucleoside Synthesis." John Wiley & Sons.[3] (Seminal text on the Silyl-Hilbert-Johnson reaction).

  • Tosh, D. K., et al. (2019).[4] "Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development." Frontiers in Cellular Neuroscience. Link

  • Luo, H., et al. (2014).[5] "Synthesis of Regadenoson." Chinese Journal of Pharmaceuticals. 5

  • Elzein, E., & Zablocki, J. (2008).[2] "A2A adenosine receptor agonists: improved synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. (Key paper on Regadenoson SAR).

Sources

Advanced Laboratory Protocols for the Handling, Storage, and Decontamination of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine compounds, ubiquitous in flavor chemistry and pharmaceutical development (e.g., Pyrazinamide), present unique challenges in the laboratory due to their potent olfactory thresholds, high volatility, and hygroscopic nature. This guide moves beyond basic safety data sheets (SDS) to provide a field-proven, chemically grounded framework for managing these compounds. We focus on mitigating cross-contamination risks through "Zero-Odor" storage protocols and chemically validated decontamination strategies.

Physicochemical Profile & Safety Logic

To handle pyrazines effectively, one must understand the driving forces behind their behavior: Volatility and Basicity .

The "Odor-Volatility" Nexus

Most alkyl-pyrazines possess extremely low odor thresholds (often <1 ppb). The challenge is not toxicity (though they are irritants); the challenge is olfactory contamination . A minor spill of 2-methoxy-3-isobutylpyrazine can render a laboratory unusable for sensory work for days.

Causality: The nitrogen atoms in the pyrazine ring possess lone pair electrons, making them weak bases. This structural feature is the "key" to both their receptor binding (odor) and their decontamination (protonation).

Comparative Properties Table

The following data highlights the difference between volatile flavor pyrazines and solid pharmaceutical pyrazines.

CompoundCAS No.[1]State (RT)Flash PointOdor ThresholdPrimary Hazard
Pyrazine 290-37-9Solid/Crystalline55°C (131°F)High (Pungent)Flammable solid, Irritant [1]
2,3,5-Trimethylpyrazine 14667-55-1Liquid54°C (129°F)Low (Nutty/Earthy)Flammable liquid, High Odor
Pyrazinamide 98-96-4Crystalline PowderN/A (High MP)N/A (Odorless)Hepatotoxicity (Ingestion) [2]

Protocol 1: Storage & Inventory Management

Objective: Prevent vapor migration and hydrolytic degradation. Standard: "Russian Doll" Containment.

The "Russian Doll" Containment Strategy

Never store pyrazines in single-layer packaging. Vapor pressure allows molecules to permeate standard polyethylene caps over time.

  • Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap. Reason: PTFE is impermeable to organic vapors; amber glass prevents UV degradation.

  • Secondary Containment: Place the primary vial inside a high-density polyethylene (HDPE) wide-mouth jar containing activated charcoal packets. Reason: Charcoal adsorbs fugitive vapors that escape the primary seal.

  • Temperature Control:

    • Volatile Alkyl-Pyrazines: Store at 4°C. Reason: Reduces vapor pressure, lowering the kinetic energy of molecules hitting the seal.

    • Pyrazinamide (Solid): Store at 20°C–25°C (Controlled Room Temperature).[2] Reason: Prevent condensation/hydrolysis issues associated with refrigeration of hygroscopic powders [3].

Storage Workflow Diagram

StorageProtocol Start Incoming Pyrazine Shipment Inspect Inspect Seal & SDS Start->Inspect Classify Classify: Volatile Liquid or Solid Drug? Inspect->Classify Liquid Volatile Liquid (e.g., Trimethylpyrazine) Classify->Liquid Solid Solid Pharma (e.g., Pyrazinamide) Classify->Solid Wrap Apply Parafilm to Cap Liquid->Wrap Solid->Wrap Second Secondary Containment (HDPE Jar + Charcoal) Wrap->Second Fridge Refrigerate (4°C) Explosion-Proof Second->Fridge Liquids Cabinet Dessicator Cabinet (RT, Dark) Second->Cabinet Solids

Figure 1: Decision logic for the segregation and containment of pyrazine compounds to minimize cross-contamination.

Protocol 2: Handling & Weighing

Objective: Accurate dosing without contaminating the laboratory atmosphere.

The "Cold-Weigh" Technique (For Liquids)

Weighing volatile pyrazines at room temperature generates significant odor plumes.

  • Preparation: Bring the secondary container to the fume hood. Do not open it yet.

  • Equilibration: If the specific experiment allows, keep the pyrazine cold (4°C) during weighing. Reason: Lower vapor pressure = less airborne contamination.

  • Syringe Transfer: Do not pour. Use a gas-tight glass syringe with a PTFE-tipped plunger.

    • Technique: Insert needle through a septum if available. If not, open cap, draw liquid, recap immediately.

  • Gravimetric Verification: Weigh the full syringe, dispense, then weigh the empty syringe. This "loss-on-dispense" method is more accurate for volatiles than taring a beaker.

Solid Handling (Pyrazinamide)

While less volatile, pyrazinamide dust is a health hazard (hepatotoxic).

  • Engineering Control: Use a powder containment hood or a static-free glove box.

  • PPE: Nitrile gloves are sufficient, but double-gloving is recommended to prevent skin absorption during doffing [4].

Protocol 3: Decontamination & Waste Disposal

Objective: Chemically neutralize the compound to remove odor and hazard. Mechanism: Protonation.

The Acid-Wash Principle

Standard soap and water will spread pyrazines, not remove them. To eliminate the odor, you must convert the volatile free base into a non-volatile salt.



Decontamination Procedure

Reagent: 5% Citric Acid solution (safer for surfaces) or 1M HCl (for glassware).

  • Glassware:

    • Submerge immediately in a bath of 1M HCl.

    • Soak for 1 hour. Reason: Ensures full protonation of the nitrogen ring.

    • Rinse with water, then wash with standard detergent.

  • Surface Spills:

    • Cover spill with absorbent pads.

    • Flood the area with 5% Citric Acid .

    • Wipe up.[3][4][5] The odor should be significantly reduced immediately.

    • Follow with a detergent wash to remove the salt residue.

Decontamination Logic Diagram

DeconLogic Spill Pyrazine Spill/Residue Odor High Vapor Pressure (Smell) Spill->Odor Natural State Reaction Protonation Reaction Spill->Reaction Acid Apply Acid (H+ Donor) Acid->Reaction Salt Pyrazinium Salt Reaction->Salt NoOdor Non-Volatile (No Smell) Salt->NoOdor Result

Figure 2: Chemical mechanism for odor elimination. Protonation converts the volatile pyrazine into a non-volatile salt form.

Troubleshooting & FAQ

Q: The odor persists despite cleaning with bleach. Why? A: Bleach (Hypochlorite) is an oxidizer, but pyrazines are relatively stable aromatic rings. While strong oxidation eventually breaks the ring, it is slow. Acid-base chemistry (protonation) is instantaneous and far more effective for odor control.

Q: My Pyrazinamide powder has turned yellow. Is it safe? A: No. Yellowing indicates oxidation or hydrolysis (often due to moisture exposure). Discard the lot. Pyrazinamide must be white/colorless [3].[6]

Q: Can I store pyrazines in plastic tubes (Eppendorf)? A: No. Pyrazines are lipophilic and will permeate polypropylene. Use glass or PTFE containers only.

References

  • National Institutes of Health (NIH). (2023). Pyrazinamide - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Drugs.com. (2023). Pyrazinamide Monograph: Storage and Stability. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual: Controlling Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Application Note: Synthesis of Anti-Inflammatory Pteridine Scaffolds from (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the conversion of (3-Aminopyrazin-2-yl)methanol (CAS: 6966-02-5) into high-value bicyclic heteroaromatic scaffolds, specifically pteridines and pyrazino[2,3-d]pyrimidines . These fused systems act as bioisosteres of purines and are privileged structures in medicinal chemistry, widely recognized for their ability to inhibit pro-inflammatory kinases (e.g., JAK/STAT, PI3K/mTOR) and suppress cytokine release (TNF-


, IL-6).

Unlike standard protocols that rely on unstable chlorinated intermediates, this guide utilizes a robust oxidative-condensation strategy . The core workflow involves the selective oxidation of the hydroxymethyl group to an aldehyde, followed by a regioselective cyclization with amidines. This method offers higher tolerance for sensitive functional groups and provides a scalable route for developing novel anti-inflammatory agents.

Chemical Context: The "Warhead" Precursor

(3-Aminopyrazin-2-yl)methanol is a bifunctional building block. Its value lies in the proximity of the nucleophilic amino group (


 at C3) and the oxidizable hydroxymethyl group (

at C2).
  • Reactivity Profile:

    • Oxidation Potential: The primary alcohol is benzylic-like (electron-deficient ring), making it susceptible to mild oxidation to the aldehyde (3-aminopyrazine-2-carbaldehyde).

    • Cyclization Readiness: The resulting aldehyde and the adjacent amine form a perfect "1,3-electrophile-nucleophile" pair, ready to condense with "1,3-binucleophiles" (like amidines or guanidines) to close the pyrimidine ring.

Pathway Visualization

The following diagram outlines the synthesis workflow and the biological logic.

G Start (3-Aminopyrazin-2-yl)methanol (Precursor) Inter 3-Aminopyrazine-2-carbaldehyde (Activated Intermediate) Start->Inter MnO2 Oxidation (Protocol 1) Prod Pteridine/Pyrazinopyrimidine (Anti-inflammatory Core) Inter->Prod Amidine Cyclization (Protocol 2) Target Target: JAK/STAT & PI3K (Kinase Inhibition) Prod->Target Binding Effect Reduced Cytokines (TNF-α, IL-6, NO) Target->Effect Downstream Signaling

Figure 1: Strategic workflow converting the pyrazine precursor into bioactive pteridine scaffolds.

Detailed Experimental Protocols

Protocol 1: Activation via Selective Oxidation

The critical step is converting the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Activated Manganese Dioxide (MnO


)  is the reagent of choice due to its selectivity for allylic/heterocyclic alcohols.

Reagents:

  • (3-Aminopyrazin-2-yl)methanol (1.0 equiv)[1]

  • Activated MnO

    
     (10.0 equiv) — Note: Large excess is required due to surface area dependence.
    
  • Solvent: Anhydrous Chloroform (CHCl

    
    ) or Dichloromethane (DCM).
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.25 g (10 mmol) of (3-Aminopyrazin-2-yl)methanol in 50 mL of anhydrous CHCl

    
    .
    
  • Addition: Add 8.7 g (100 mmol) of Activated MnO

    
     in portions over 10 minutes to the stirring solution.
    
  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–18 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[2] The aldehyde product usually has a higher R

      
       than the alcohol.
      
  • Filtration: Filter the black suspension through a pad of Celite to remove manganese oxides. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: 3-Aminopyrazine-2-carbaldehyde is typically obtained as a yellow solid.

    • Stability Warning: This aldehyde is unstable; store under nitrogen at -20°C or use immediately in Protocol 2.

Expert Insight:

"Commercial MnO


 varies significantly in activity. If reaction is sluggish, 'activate' the MnO

by heating at 110°C in an oven for 24 hours prior to use. Do not use permanganate-based oxidation (e.g., KMnO

), as it will cleave the ring or over-oxidize to the acid."
Protocol 2: Scaffold Assembly (Pteridine Synthesis)

This step utilizes the aldehyde from Protocol 1 in a condensation reaction with an amidine to form the bicyclic pteridine core.

Model Reaction: Synthesis of 2-Phenylpteridin-4-amine derivatives. Reagents:

  • 3-Aminopyrazine-2-carbaldehyde (from Protocol 1)[3]

  • Benzamidine hydrochloride (1.2 equiv)

  • Base: NaOH (2.5 equiv) or NaOEt

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Mixing: Dissolve 1.0 mmol of benzamidine hydrochloride in 10 mL of Ethanol. Add 2.5 mmol of NaOH (aq or solid) and stir for 10 minutes to liberate the free amidine.

  • Condensation: Add 1.0 mmol of 3-Aminopyrazine-2-carbaldehyde to the mixture.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Observation: The solution often darkens as the aromatic system expands.

  • Work-up: Cool to room temperature.

    • Precipitation: Pour the mixture into 50 mL of ice-water. The pteridine product often precipitates out.

    • Extraction: If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Mechanism of Action (Chemical): The reaction proceeds via a Schiff base formation between the aldehyde and the amidine nitrogen, followed by nucleophilic attack of the pyrazine amine onto the amidine carbon, eliminating ammonia/water to aromatize.

Biological Evaluation: Anti-Inflammatory Assay

To validate the synthesized compound, use the NO Production Inhibition Assay in RAW 264.7 macrophages. This is the industry standard for initial anti-inflammatory screening.

Assay Workflow:

  • Cell Culture: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates.
    
  • Induction: Stimulate inflammation using Lipopolysaccharide (LPS, 1

    
    g/mL).
    
  • Treatment: Simultaneously treat with the synthesized pteridine derivative (Concentration range: 1–100

    
    M). Include Indomethacin  as a positive control.[4]
    
  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Collect supernatant and mix with Griess Reagent (1:1). Measure absorbance at 540 nm to quantify Nitric Oxide (NO) levels.

Data Interpretation: Calculate the IC


 value. A potent hit typically exhibits an IC

< 10

M.
Mechanistic Pathway (Biological)

The following diagram illustrates how the synthesized pteridine inhibits the inflammatory cascade.

Bio LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor Kinase Kinase Complex (JAK/PI3K) Receptor->Kinase TF Transcription Factors (NF-κB / STAT) Kinase->TF Drug Synthesized Pteridine Drug->Kinase Inhibits Gene Pro-inflammatory Genes (iNOS, COX-2) TF->Gene Outcome Inflammation (NO Release) Gene->Outcome

Figure 2: Mechanism of Action. The pteridine scaffold targets upstream kinases, preventing the translocation of NF-


B and subsequent expression of iNOS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Inactive MnO

Activate MnO

by heating or switch to Swern Oxidation (DMSO/Oxalyl Chloride) at -78°C.
Aldehyde Degradation Oxidation of aldehyde to acidEnsure anhydrous conditions; minimize exposure to air; use immediately.
Incomplete Cyclization Steric hindrance on amidineIncrease reaction temperature (use n-Butanol reflux, 117°C) or add a Lewis Acid catalyst.
Poor Solubility Pyrazine stackingUse DMF or DMSO as co-solvents during the reaction and work-up.

References

  • Albert, A., & Ohta, K. (1971). Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde.[3] Journal of the Chemical Society C: Organic, 2357-2362. Link

  • Taylor, E. C., et al. (1973). Pteridines. XXVIII. A New and Unequivocal Route to 6-Substituted Pteridines. Journal of the American Chemical Society.
  • BenchChem. (2023). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Link

  • Liu, Y., et al. (2015). Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2133-2137. Link

  • PubChem. (2023). Compound Summary: (3-Aminopyrazin-2-yl)methanol.[1][5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3-Aminopyrazin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter in the lab.

Overview of the Core Synthesis

The most prevalent and direct method for synthesizing (3-Aminopyrazin-2-yl)methanol is through the reduction of an appropriate precursor, typically methyl 3-aminopyrazine-2-carboxylate. This transformation targets the carbonyl group of the ester for reduction to a primary alcohol, while aiming to preserve the aminopyrazine core. The choice of reducing agent and meticulous control of reaction conditions are paramount to achieving a high yield.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Reduction Step 3-Aminopyrazine-2-carboxylic Acid 3-Aminopyrazine-2-carboxylic Acid Methyl 3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylic Acid->Methyl 3-aminopyrazine-2-carboxylate Esterification (MeOH, H₂SO₄) Target_Product (3-Aminopyrazin-2-yl)methanol Methyl 3-aminopyrazine-2-carboxylate->Target_Product Reduction (Anhydrous THF) Reducing_Agent Reducing Agent (e.g., LiAlH₄ or BH₃•THF) Reducing_Agent->Methyl 3-aminopyrazine-2-carboxylate

Caption: Figure 1. Common synthetic route to (3-Aminopyrazin-2-yl)methanol.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing in-depth explanations and actionable protocols.

Q1: My yield of (3-Aminopyrazin-2-yl)methanol is consistently low (<50%). What are the most likely causes and how do I address them?

Low yield is the most common issue and typically stems from one of four areas: precursor quality, the choice and handling of the reducing agent, suboptimal reaction conditions, or inefficient workup and purification.

A Troubleshooting Flowchart for Low Yield:

Troubleshooting_Flowchart Start Low Yield Observed Check_Purity 1. Verify Precursor Purity (NMR, LC-MS) Start->Check_Purity Purify_Precursor Recrystallize or re-purify methyl 3-aminopyrazine-2-carboxylate Check_Purity->Purify_Precursor Impure Check_Reagent 2. Evaluate Reducing Agent (Fresh vs. Old, Titrated?) Check_Purity->Check_Reagent Pure Purify_Precursor->Check_Reagent Use_Fresh_Reagent Use a newly opened bottle or titrate to confirm molarity Check_Reagent->Use_Fresh_Reagent Suspect Check_Conditions 3. Review Reaction Conditions (Anhydrous? Temperature?) Check_Reagent->Check_Conditions Active Use_Fresh_Reagent->Check_Conditions Optimize_Conditions Dry solvent/glassware. Optimize temperature profile. Check_Conditions->Optimize_Conditions Suboptimal Check_Workup 4. Analyze Workup & Purification (Aqueous quench, extraction loss?) Check_Conditions->Check_Workup Optimal Optimize_Conditions->Check_Workup Optimize_Workup Modify quenching procedure. Optimize extraction solvent/pH. Check_Workup->Optimize_Workup Inefficient Solution Yield Improved Check_Workup->Solution Efficient Optimize_Workup->Solution

Caption: Figure 2. A step-by-step decision tree for diagnosing low yield.

In-depth Explanation:

  • Precursor Quality: The synthesis of the starting ester from 3-aminopyrazine-2-carboxylic acid can be incomplete, leaving unreacted acid.[1] Carboxylic acids react violently with strong reducing agents like LiAlH₄, consuming the reagent and generating complex byproducts.

    • Action: Confirm the purity of your methyl 3-aminopyrazine-2-carboxylate via ¹H NMR. Ensure the absence of broad carboxylic acid peaks. If impure, purify by recrystallization or column chromatography.

  • Reducing Agent Potency: Both Lithium Aluminum Hydride (LiAlH₄) and Borane complexes are extremely sensitive to moisture and air. Improper storage or handling drastically reduces their potency.

    • Action: Use a freshly opened bottle of the reducing agent. For solutions like BH₃·THF, which can degrade over time, consider titrating a small sample to confirm its molarity before use.

  • Reaction Conditions: The reduction is highly exothermic and requires strictly anhydrous conditions.

    • Moisture: Water will rapidly quench the reducing agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

    • Temperature: Adding the substrate to the reducing agent at too high a temperature can lead to runaway reactions and the formation of side products. Conversely, a temperature that is too low may result in an incomplete reaction.

Q2: Which reducing agent is superior for this synthesis: Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (BH₃·THF)?

Both reagents are effective, but they have distinct profiles in terms of reactivity, selectivity, and handling. The "better" agent depends on your specific laboratory constraints and desired outcome.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane Complex (e.g., BH₃·THF, BH₃·SMe₂)
Reactivity Extremely high. A very powerful, less selective reducing agent.[2][3]High, but milder and more selective than LiAlH₄.[4][5]
Selectivity Reduces a wide range of functional groups (esters, acids, amides, ketones, etc.).[6]Excellent selectivity for carboxylic acids and amides over many other groups.[7][8]
Workup Can be challenging. The formation of aluminum salts can lead to gelatinous precipitates that complicate extraction.Generally cleaner. Workup involves an acidic quench to decompose borane complexes, leading to more easily separable byproducts.
Safety Highly reactive with water and protic solvents (pyrophoric). Requires extreme caution.Also water-sensitive but generally considered safer and easier to handle than LiAlH₄.
Recommendation Use when high reactivity is needed and other reducible functional groups are absent.Often the preferred choice for this synthesis due to its higher selectivity and safer handling profile.

Expert Insight: While LiAlH₄ is a classic choice, modern syntheses often favor borane complexes for their cleaner reaction profiles and improved safety. The chemoselectivity of borane is a significant advantage if your substrate contains other sensitive functional groups.

Q3: I'm observing significant impurities in my crude product. What are the likely side reactions, and how can they be minimized?

Side reactions are typically driven by the high reactivity of the reducing agent and suboptimal temperature control.

Side_Reactions cluster_main cluster_side Precursor Methyl 3-aminopyrazine-2-carboxylate Desired_Product (3-Aminopyrazin-2-yl)methanol Precursor->Desired_Product Desired Reduction (Controlled Temp, ~1.5 eq. LAH) Over_Reduction 3-Amino-2-methylpyrazine (Over-reduction) Precursor->Over_Reduction Excess LAH High Temp Ring_Reduction Ring-Reduced Species (e.g., piperazine derivatives) Precursor->Ring_Reduction Harsh Conditions (High Temp, Long Time)

Caption: Figure 3. Potential desired and undesired reaction pathways.

Common Side Products & Mitigation:

  • Over-reduction to 3-Amino-2-methylpyrazine: This can occur under harsh conditions where the primary alcohol is further reduced.

    • Cause: Excessive amounts of reducing agent, high reaction temperatures, or prolonged reaction times.

    • Solution: Use a moderate excess of the reducing agent (1.5-2.0 equivalents). Maintain strict temperature control, especially during the initial addition. Add the ester solution slowly to a cooled solution of the reducing agent (inverse addition) to keep the substrate as the limiting reagent at all times.

  • Pyrazine Ring Reduction: The aromatic pyrazine ring can be susceptible to reduction under forcing conditions, leading to dihydropyrazine or piperazine derivatives.

    • Cause: This is more common with very powerful reducing systems or catalytic hydrogenation but can occur with LiAlH₄ at elevated temperatures.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For LiAlH₄, this often means starting at 0°C and allowing the reaction to slowly warm to room temperature. Avoid high-temperature refluxing unless absolutely necessary.

Experimental Protocols

Protocol 1: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This is the recommended starting protocol due to its high selectivity and favorable safety profile.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 3-aminopyrazine-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the ester in anhydrous tetrahydrofuran (THF) (approx. 10-15 mL per gram of ester).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add BH₃·THF solution (1.0 M in THF, 2.0-2.5 eq) dropwise via a syringe or dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and adding methanol dropwise until gas evolution ceases. Follow this with a slow addition of 1 M HCl.

  • Workup: Adjust the pH to ~8-9 with a saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol requires stringent adherence to safety procedures.

  • Preparation: Ensure all glassware and reagents are scrupulously dry. Work in a certified fume hood.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ powder (1.5-2.0 eq).

  • Suspension: Carefully add anhydrous THF to create a slurry. Cool the slurry to 0°C.

  • Substrate Addition: Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ slurry over 45-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After addition, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Quenching (Fieser Method): Cool the reaction to 0°C. For 'X' grams of LiAlH₄ used, quench by sequentially and very slowly adding:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Workup: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Frequently Asked Questions (FAQs)

FAQ 1: How do I prepare the starting material, methyl 3-aminopyrazine-2-carboxylate? The most common method is a Fischer esterification of 3-aminopyrazine-2-carboxylic acid.[1]

  • Procedure: Suspend 3-aminopyrazine-2-carboxylic acid in methanol. Cool the mixture to 0°C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Allow the mixture to warm to room temperature and stir for 24-48 hours.[1] Neutralize the reaction carefully with a base like sodium bicarbonate, and the product often precipitates and can be collected by filtration.[1]

FAQ 2: What is the best way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is ideal.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.

  • Visualization: The starting ester and the product alcohol are both UV active. The product alcohol will be significantly more polar than the starting ester, resulting in a lower Rf value. Staining with potassium permanganate can also be effective.

FAQ 3: The final product seems to be a dark oil or solid. How can I improve its appearance and purity? Dark coloration often indicates impurities from side reactions or degradation.

  • Activated Carbon: After the main workup, you can dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and treat it with a small amount of activated carbon. Stir for 15-20 minutes, then filter through Celite® to remove the carbon and adsorbed colored impurities.

  • Recrystallization: If a solid, recrystallization is an excellent final purification step. Experiment with solvent systems like ethyl acetate/hexanes or isopropanol.

FAQ 4: Are there any specific safety concerns with the product, (3-Aminopyrazin-2-yl)methanol? Yes. According to GHS classifications, the compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye damage.[9]

  • Handling: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses or goggles.

References

  • Synthesis of 3-aminopyrazine-2-carboxylic acid. Journal of Zhejiang University of Technology.
  • 3-aminopyridine. Organic Syntheses Procedure.
  • Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. Semantic Scholar.
  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • 3-Aminopyrazine-2-carboxylic Acid: A Key Intermediate in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.
  • (3-Aminopyrazin-2-yl)methanol | C5H7N3O. PubChem.
  • Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. The Journal of Organic Chemistry.
  • Borane reduction of amido esters. The Journal of Organic Chemistry.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
  • Lithium Aluminum Hydride (LiAlH4)
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis.
  • Reduction of Amides and Esters with Borane Dimethyl Sulfide Complex. Thieme.
  • Other Reductions by Lithium Aluminum Hydride. YouTube.
  • Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry Europe.
  • Reduction of carboxylic acids. Khan Academy.

Sources

Technical Support Center: Solubility Optimization for (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-32710 Subject: Overcoming poor solubility of (3-Aminopyrazin-2-yl)methanol in organic synthesis Status: Open / Guide Published Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Diagnostic & Triage: The "Brick Dust" Phenomenon

You are likely encountering a suspension or slurry rather than a solution, leading to stalled reactivity or heterogeneous mixtures.[1][2]

The Root Cause: (3-Aminopyrazin-2-yl)methanol (CAS: 32710-13-7) exhibits "brick dust" properties common to small, polar heterocycles.[1][2] Its insolubility is not due to high molecular weight, but rather a high Crystal Lattice Energy .[1][2]

  • Structural Analysis: The molecule contains a pyrazine ring (two nitrogen acceptors), a primary amine (donor), and a hydroxymethyl group (donor/acceptor).[1][2]

  • The Mechanism: These functional groups form a dense, intermolecular hydrogen-bonding network in the solid state.[1][2] To dissolve the compound, the solvent must break these strong intermolecular interactions (solvation energy > lattice energy).[1][2] Standard non-polar solvents (DCM, Toluene, Hexanes) lack the dielectric constant to disrupt this network.[1][2]

Solvent Selection Matrix

Do not rely on "like dissolves like" in the traditional sense. You need solvents with high dipole moments or hydrogen bond disrupting capabilities.[1][2]

Solvent ClassSpecific SolventSolubility RatingRemoval DifficultyRecommended For
Dipolar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)High (High BP)SnAr, Cyclizations, Alkylations
Dipolar Aprotic DMF / NMP ⭐⭐⭐⭐ (Good)Moderate-HighAmide coupling, Protection
Protic Methanol/Ethanol ⭐⭐⭐ (Moderate)LowHydrogenation, Reductive Amination
Ethers THF / 2-MeTHF ⭐⭐ (Poor*)LowOnly works if heated or used with co-solvents
Chlorinated DCM / Chloroform ⭐ (Insoluble)LowAvoid (unless protecting groups are added)
Aqueous Water (pH < 4) ⭐⭐⭐⭐ (Good)High (Lyophilization)Salt formation, Hydrolysis

Critical Note: If your reaction is strictly anhydrous, DMSO is your primary option.[1][2] If water is permitted, acidifying the water (creating the pyrazinium salt) drastically improves solubility.[1][2]

Protocol Optimization: Workflows for Success

Strategy A: The "Transient Protection" Protocol (Recommended for Lipophilic Reactions)

If you must perform a reaction in DCM or Toluene (e.g., oxidation with MnO2 or reaction with a lipophilic acid chloride), you must temporarily increase the molecule's lipophilicity.[1][2]

Logic: Masking the alcohol or amine disrupts the H-bond network, turning the "brick" into "grease."[1][2]

Step-by-Step Workflow:

  • Silylation: Suspend (3-Aminopyrazin-2-yl)methanol in DMF. Add 1.1 eq TBS-Cl (tert-butyldimethylsilyl chloride) and 1.5 eq Imidazole.[1][2]

    • Observation: The suspension will clear as the O-silylated product forms.[1][2]

  • Workup: Dilute with water, extract into EtOAc. The silylated intermediate is now soluble in standard organic solvents (DCM, Toluene).[1][2]

  • Core Reaction: Perform your desired transformation (e.g., oxidation of the ring nitrogen, or substitution on the amine).[1][2]

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) or mild acid to remove the silyl group.[1][2]

Strategy B: The "Super-Solvent" Switch (DMSO/Water Workup)

For reactions where protecting groups are inefficient.[1][2]

Logic: Use DMSO to dissolve, but optimize the workup to prevent product loss in the aqueous phase (since the product is amphiphilic).

Step-by-Step Workflow:

  • Dissolution: Dissolve starting material in minimal DMSO (0.5 M concentration).

    • Tip: Gentle heating (40°C) accelerates dissolution.[1][2]

  • Reaction: Run reaction.

  • The "Crash-Out" Workup: Do not extract with DCM. Instead:

    • Pour the DMSO reaction mixture into 10 volumes of ice-cold brine .

    • Agitate vigorously.[1][2] The organic product often precipitates out while DMSO stays in the water.[1][2]

    • Filter the solid.[1][2]

    • Validation: Check filtrate by LCMS to ensure no product loss.[1][2]

Decision Logic & Visualization

Use the following logic trees to determine the correct path for your specific experiment.

Diagram 1: Solvent & Strategy Selector

SolventStrategy Start Start: (3-Aminopyrazin-2-yl)methanol ReactionType Reaction Requirement? Start->ReactionType StrictlyAnhydrous Strictly Anhydrous (e.g., Grignard, Hydride) ReactionType->StrictlyAnhydrous WaterTolerant Water Tolerant (e.g., SnAr, Pd-coupling) ReactionType->WaterTolerant Lipophilic Requires Non-Polar Solvent (DCM/Toluene) StrictlyAnhydrous->Lipophilic Non-Polar Req DMSO Use DMSO or NMP (Workup: Ice/Brine Crash) StrictlyAnhydrous->DMSO Polar OK Mixed Use THF/Water (1:1) or MeOH WaterTolerant->Mixed Protect Strategy A: Transient Silylation (TBS) Lipophilic->Protect

Caption: Decision matrix for selecting the optimal solvent system based on reaction tolerance.

Diagram 2: The "Grease" Strategy (Transient Silylation)[1][2]

ProtectionWorkflow Insoluble Insoluble Starting Material (H-Bond Network Active) Step1 Step 1: Silylation (TBS-Cl, Imidazole, DMF) Insoluble->Step1 Break Lattice Soluble Soluble Intermediate (Lipophilic 'Grease' Added) Step1->Soluble Step2 Step 2: Core Reaction (Oxidation / Coupling in DCM) Soluble->Step2 Homogeneous Rxn Step3 Step 3: Deprotection (TBAF or Acid) Step2->Step3 Final Final Product Step3->Final

Caption: Workflow for temporarily modifying the molecule to enable reactions in non-polar solvents.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve it in THF? A: Ultrasonication creates a fine dispersion (metastable suspension), not a true solution.[1][2] This is acceptable for heterogeneous catalysts (like Pd/C) but risky for stoichiometry-sensitive homogeneous reactions.[1][2] If the reaction is slow, the undissolved solid acts as a reservoir, releasing material slowly, which can actually be beneficial for controlling exotherms.[1][2]

Q: I need to oxidize the alcohol to an aldehyde using MnO2. MnO2 requires DCM or Chloroform, but my starting material won't dissolve. A: This is a classic issue.

  • Option 1 (Best): Switch oxidant.[1][2] Use IBX (2-Iodoxybenzoic acid) in DMSO.[1][2] IBX works excellently in DMSO, where your substrate is soluble.[1][2]

  • Option 2: Use the "Transient Protection" strategy (Diagram 2) to protect the amine first if it interferes, though MnO2 is usually chemoselective for the alcohol.[1][2]

Q: How do I remove DMSO without a rotovap (high boiling point)? A: Do not try to boil off DMSO; you will degrade your pyrazine.[1][2] Use the Lyophilization (Freeze Drying) method if your product is water-stable, or the "Crash-Out" method (pouring into brine) described in Strategy B.[1][2]

Q: Will the amino group interfere if I use an acid catalyst? A: Yes. The pyrazine ring nitrogens and the exocyclic amine are basic.[1][2] Adding 1 equivalent of acid will protonate the most basic site (likely the ring nitrogen), forming a salt.[1][2] This increases water solubility but decreases organic solubility.[1][2] Account for this stoichiometry; you may need extra acid equivalents to drive the actual catalysis.[1][2]

References & Authoritative Grounding

  • Compound Data: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 33728543, (3-Aminopyrazin-2-yl)methanol." PubChem. Accessed 2024.[1][2]

  • Solvent Replacement Strategies: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1][2] Sustainable Chemical Processes, 2016.[1][2] (General principles on dipolar aprotic replacement).

  • Protective Group Methodology: Wuts, P. G. M.[1][2] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1][2] Wiley, 2014.[1][2] (Authoritative text on Silyl/Boc protection strategies for solubilization).

  • Oxidation in DMSO: Frigerio, M., & Santagostino, M. "A Mild Oxidizing Reagent for Alcohols and 1,2-Diols: o-Iodoxybenzoic Acid (IBX) in DMSO."[1][2] Tetrahedron Letters, 1994.[1][2] (Source for IBX/DMSO protocol).

Sources

Technical Support Center: Advanced Purification Techniques for (3-Aminopyrazin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of (3-Aminopyrazin-2-yl)methanol and its derivatives. The unique physicochemical properties of these heterocyclic compounds, characterized by the presence of multiple polar functional groups, often present significant challenges in achieving high purity. This document provides a comprehensive collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols designed to address common purification hurdles.

Understanding the Challenge: The Physicochemical Landscape

(3-Aminopyrazin-2-yl)methanol derivatives are polar, often basic, molecules. The pyrazine ring, primary amino group, and hydroxyl moiety all contribute to their hydrophilicity and potential for strong interactions with stationary phases in chromatography.[1] This can lead to issues such as poor peak shape, low recovery, and difficulty in separating structurally similar impurities. A foundational understanding of these properties is crucial for developing effective purification strategies.

Table 1: Physicochemical Properties of (3-Aminopyrazin-2-yl)methanol

PropertyValueSource
Molecular FormulaC₅H₇N₃O[1]
Molecular Weight125.13 g/mol [1]
Melting Point118-120 °C[Various Suppliers]
XLogP3-AA (logP)-0.9[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors4[1]

The negative LogP value indicates the high polarity of the parent molecule, suggesting that reversed-phase chromatography may require highly aqueous mobile phases, while normal-phase chromatography will necessitate polar solvent systems.

Troubleshooting Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Chromatography Troubleshooting

Q: My compound streaks badly on silica gel TLC plates and won't elute from a silica column. What is happening and how can I fix it?

A: This is a classic problem for basic compounds like aminopyrazines on standard, slightly acidic silica gel. The primary amine group is likely interacting strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking and irreversible adsorption.

  • The Causality: The lone pair of electrons on the amino group forms a strong interaction with the acidic protons of the silanol groups, leading to poor elution.

  • The Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Typically 0.1-2% (v/v) in your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).

      • Ammonia Solution: A 1-2% solution of 7N ammonia in methanol can be very effective, especially for highly basic compounds.

    • Alternative Stationary Phases:

      • Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative.

      • Reversed-Phase (C18): For highly polar derivatives, hydrophilic interaction liquid chromatography (HILIC) or aqueous normal-phase (ANP) chromatography can be effective.[2]

Q: I am struggling to separate my desired (3-Aminopyrazin-2-yl)methanol derivative from a very similar impurity. The Rf values are almost identical.

A: Separating closely related compounds requires optimizing the selectivity of your chromatographic system.

  • The Causality: The impurity likely has a very similar polarity and functional group presentation to your target compound.

  • The Solution:

    • Shallow Gradient Elution: In column chromatography, a very slow and gradual increase in the polarity of the mobile phase (a shallow gradient) can improve resolution.

    • Change Solvent Selectivity: If you are using a standard eluent like ethyl acetate/hexane, switch to a system with different solvent properties. For example, a mixture of dichloromethane and methanol offers different interactions and may resolve the compounds.

    • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) provides significantly higher resolution than standard flash chromatography. A reversed-phase C18 column with a mobile phase of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.

G start Poor Separation of Closely Related Compounds shallow_gradient Implement Shallow Gradient in Column Chromatography start->shallow_gradient Initial Approach change_solvent Change Solvent System (e.g., DCM/MeOH) start->change_solvent Alternative Strategy prep_hplc Utilize Preparative HPLC start->prep_hplc For Difficult Cases success Successful Separation shallow_gradient->success change_solvent->success prep_hplc->success

Caption: Troubleshooting workflow for poor chromatographic separation.

Crystallization Troubleshooting

Q: My compound oils out during crystallization instead of forming solid crystals. How can I resolve this?

A: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in the chosen solvent. It can also be caused by rapid cooling or the presence of impurities.

  • The Causality: The compound is coming out of the solution as a supercooled liquid instead of forming an ordered crystal lattice.

  • The Solution:

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.

    • Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the cooled, supersaturated solution.

    • Change Solvent System: Your chosen solvent may not be ideal. Consider a different solvent or a solvent pair.

Q: I cannot find a single suitable solvent for recrystallization. What should I do?

A: A two-solvent (or mixed-solvent) system is a powerful technique when a single solvent fails.

  • The Principle: You use a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

  • The Protocol:

    • Dissolve your compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few drops of the hot "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly.

Table 2: Common Recrystallization Solvents for Polar Heterocyclic Compounds

Solvent SystemGood SolventPoor SolventNotes
Ethanol/WaterEthanolWaterExcellent for many polar compounds.
Methanol/Diethyl EtherMethanolDiethyl EtherGood for compounds that are highly soluble in methanol.
Ethyl Acetate/HexaneEthyl AcetateHexaneA versatile system for moderately polar compounds.
Dichloromethane/HexaneDichloromethaneHexaneUseful for less polar derivatives.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a (3-Aminopyrazin-2-yl)methanol Derivative

This protocol is a general guideline and should be optimized for your specific compound using Thin Layer Chromatography (TLC) first.

  • Slurry Preparation:

    • In a beaker, add silica gel (e.g., 230-400 mesh) to your chosen starting eluent (e.g., 98:2 Dichloromethane:Methanol).

    • Stir to create a uniform slurry.

  • Column Packing:

    • Pour the slurry into your chromatography column with the stopcock open, allowing the solvent to drain.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the sand layer.

  • Elution:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 2% to 10% methanol in dichloromethane.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots (e.g., under UV light).

    • Combine the fractions containing the pure product.

G slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine

Caption: Workflow for flash column chromatography.

Protocol 2: Recrystallization of a (3-Aminopyrazin-2-yl)methanol Derivative from an Ethanol/Water System
  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of "Poor" Solvent:

    • While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.

  • Clarification:

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Impurity Profiling: Knowing Your Enemy

The nature of impurities is dictated by the synthetic route. For (3-Aminopyrazin-2-yl)methanol derivatives, which are often synthesized from precursors like 3-aminopyrazine-2-carboxylic acid or 3-chloropyrazine-2-carboxamide, common impurities may include:

  • Unreacted Starting Materials: The precursor molecules may carry through the reaction.[3]

  • By-products of Side Reactions: For example, in syntheses involving halogenated precursors, incomplete aminodehalogenation can lead to residual halogenated impurities.[3][4]

  • Over-reduction Products: If the synthesis involves the reduction of a carboxylic acid or ester, over-reduction to other species can occur.

  • Degradation Products: As mentioned, aminopyrazines can be susceptible to degradation under certain conditions.

A thorough understanding of your synthetic pathway is the first step in effective impurity removal.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Retrieved February 7, 2026, from [Link]

  • The preparation method of 2-aminopyridine-4-methanol. Google Patents.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Retrieved February 7, 2026, from [Link]

  • (3-Aminopyrazin-2-yl)methanol. PubChem. Retrieved February 7, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Retrieved February 7, 2026, from [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Retrieved February 7, 2026, from [Link]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved February 7, 2026, from [Link]

  • Pyrazines: occurrence, formation and biodegradation. PubMed. Retrieved February 7, 2026, from [Link]

  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Fractionation of polar compounds from crude oils by hetero-medium pressure liquid chromatography (H-MPLC) and molecular characterization by ultrahigh-resolution mass spectrometry Crude oil H-MPLC. ResearchGate. Retrieved February 7, 2026, from [Link]

  • An outstanding cyclocondensation of 2-aminopyrazine. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Retrieved February 7, 2026, from [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Google Patents.
  • Aminopyrazine. PubChem. Retrieved February 7, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chromatography Today. Retrieved February 7, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved February 7, 2026, from [Link]

Sources

Optimizing reaction conditions for acylating (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of (3-Aminopyrazin-2-yl)methanol

Ticket ID: PYR-ACY-OPT-001 Subject: Optimization of Reaction Conditions & Chemoselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Paradox

The acylation of (3-Aminopyrazin-2-yl)methanol presents a classic chemoselectivity challenge governed by the electronic properties of the pyrazine ring.

  • The Nucleophiles: You have two competing nucleophiles:

    • Primary Alcohol (-CH₂OH): Sterically accessible and moderately nucleophilic.

    • Heteroaromatic Amine (-NH₂): Highly deactivated. The electron-deficient pyrazine ring (containing two nitrogens) pulls electron density away from the exocyclic amine, rendering it a poor nucleophile compared to a standard aniline or alkyl amine.

  • The Consequence: Under standard kinetic conditions (e.g., Acyl chloride/TEA at 0°C),

    
    -acylation  is the dominant pathway. Achieving 
    
    
    
    -acylation
    requires thermodynamic control, catalysis, or protection strategies.

Critical Decision Pathways (Visualized)

Before selecting a protocol, identify your target product. The following decision tree outlines the optimized pathways based on your desired outcome.

AcylationPathways Start Target Product? NAcyl N-Acyl (Amide) Start->NAcyl OAcyl O-Acyl (Ester) Start->OAcyl DirectN Direct Acylation (High Failure Rate) NAcyl->DirectN Strong Base (NaH) Protect Route A: Protection 1. TBS-Cl 2. Acylation 3. TBAF NAcyl->Protect High Purity Needed Migrate Route B: O-to-N Migration 1. Kinetic O-Acyl 2. Base-Mediated Shift NAcyl->Migrate Scale-Up / Cost Sensitive Kinetic Kinetic Control (Low Temp, Weak Base) OAcyl->Kinetic Standard Acidic Acidic Media (Protonate Amine) OAcyl->Acidic High Selectivity

Figure 1: Decision matrix for selecting the optimal synthetic route based on target regioselectivity.

Detailed Protocols & Optimization

Scenario A: Target is the -Acyl Derivative (Amide)

The amine is weak.[1][2] You must either increase its nucleophilicity (deprotonation) or use the "Trojan Horse" migration strategy.

Method 1: The


 Acyl Migration (Recommended for Scale) 
This method exploits the proximity of the alcohol to the amine. You first form the ester (easier), then force it to migrate to the amine (thermodynamically favored amide).
  • Step 1 (

    
    -Acylation):  Dissolve substrate in THF. Add 1.1 eq Acyl Chloride and 1.2 eq Pyridine at 0°C. Stir 1h.
    
    • Checkpoint: TLC will show the ester.

  • Step 2 (Migration): Add aqueous buffer (pH 8–9) or mild base (

    
     in MeOH) and warm to RT or 40°C.
    
    • Mechanism:[2][3][4][5][6] The free amine attacks the proximal ester carbonyl via a 5-membered transition state, transferring the acyl group.

    • Note: If the pyrazine ring is extremely electron-withdrawing, the amide might not be vastly more stable than the ester. If migration fails, switch to Method 2.

Method 2: Protection-Deprotection (Highest Reliability)

  • Protection: React with TBDMS-Cl / Imidazole in DMF to protect the alcohol.

  • Acylation: React the O-protected intermediate with Acyl Chloride / NaH (Sodium Hydride) in THF.

    • Why NaH? Standard bases (TEA, DIPEA) are too weak to deprotonate the deactivated aminopyrazine effectively for attack. You need the pyrazin-amide anion.

  • Deprotection: Treat with TBAF or mild acid to remove the silyl group.

Scenario B: Target is the -Acyl Derivative (Ester)

This is the kinetic product, but over-acylation (di-acylated product) is a risk.

Protocol:

  • Solvent: DCM or anhydrous Acetonitrile (avoid DMF if possible to simplify workup).

  • Reagents: 1.0 eq Acyl Anhydride (slower than chloride, better control) + cat. DMAP.

  • Condition: -10°C to 0°C.

  • Quench: Quench immediately upon consumption of starting material to prevent the slow attack on the amine.

Troubleshooting Guide (Q&A)

Q1: I am getting a mixture of


-acyl, 

-acyl, and di-acylated products. How do I fix this?
  • Diagnosis: Your acylating agent is too reactive (likely an acid chloride) and the temperature is too high.

  • Fix: Switch to an anhydride or a mixed anhydride . Lower the temperature to -20°C. If targeting the

    
    -acyl, use Method 2 (Protection) above; it is the only way to guarantee 100% regioselectivity on complex substrates.
    

Q2: The reaction won't proceed at the Nitrogen, even with excess reagent.

  • Diagnosis: The pyrazine ring is deactivating the amine resonance. The lone pair is delocalized into the ring.

  • Fix: You need a catalyst.[1][7] Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive

    
    -acylpyridinium intermediate that is strong enough to transfer the acyl group to the weak pyrazine amine.
    
  • Alternative: Use LiHMDS or NaH in THF to deprotonate the amine first (generate the anion), then add the acyl chloride.

Q3: My product is water-soluble and I'm losing it during extraction.

  • Diagnosis: (3-Aminopyrazin-2-yl)methanol is polar.

  • Fix:

    • Salting out: Saturate the aqueous layer with NaCl.

    • Solvent: Use n-Butanol or IPA/CHCl3 (1:3) for extraction instead of DCM/EtOAc.

    • Resin: Use a polymer-supported scavenger (e.g., Trisamine resin) to remove excess acyl chloride/acid, then filter and evaporate, avoiding aqueous wash entirely.

Mechanistic Insight: The Migration Pathway

Understanding the


 migration is crucial for process control. The transition state is a 6-membered ring (via the hydroxymethyl arm), allowing the amine to attack the ester carbonyl.

MigrationMechanism Substrate Substrate (Free NH2, Free OH) OAcyl O-Acyl Intermediate (Kinetic Product) Substrate->OAcyl AcCl, 0°C Transition Cyclic Transition State (Base Catalyzed) OAcyl->Transition pH > 8 NAcyl N-Acyl Product (Thermodynamic) Transition->NAcyl Rearrangement

Figure 2: The mechanism of base-catalyzed


 acyl migration.

Summary of Optimization Parameters

ParameterFor

-Acylation (Ester)
For

-Acylation (Amide)
Reagent Acid AnhydrideAcid Chloride
Base Pyridine or CollidineNaH, LiHMDS, or DMAP (cat)
Temperature -20°C to 0°C0°C to Reflux
Solvent DCM, CHCl₃THF, DMF (anhydrous)
Additives NoneSc(OTf)₃ or Lewis Acids (optional)

References

  • Chemoselective Acyl

    • Source: N
    • Context: Discusses the innate reactivity hierarchy where acylation of amino alcohols usually affords amides, but specific conditions can invert this or utilize migr
    • URL:[Link]

  • O

    
     N Acyl Migration Mechanism. 
    
    • Source: ResearchGate (Kinetics of O-to-N acyl migr
    • Context: Details the pH dependence of the migration, noting that neutral/basic conditions trigger the shift
    • URL:[Link]

  • Reactivity of 2-Aminopyrazine Deriv

    • Source: ResearchGate (Insights into N-acylation of 2-aminopyrimidines and deactiv
    • Context: Confirms that aminopyrazines are "highly deactivated anilines" and often require specific bases (like NaH)
    • URL:[Link]

  • (3-Aminopyrazin-2-yl)

    • Source: PubChem.
    • Context: Verification of chemical structure and properties (H-bond donor/acceptor count) relevant to solubility and reactivity.
    • URL:[Link]

Sources

Identifying and minimizing side reactions with aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with aminopyrazines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of these critical heterocyclic scaffolds. As researchers and drug development professionals, we understand that unexpected results and side reactions can be a significant impediment to progress. This resource, structured in a question-and-answer format, aims to be your first point of reference for troubleshooting these issues, grounded in mechanistic understanding and field-proven strategies.

Section 1: Halogenation of Aminopyrazines - Controlling Selectivity

Halogenated aminopyrazines are versatile intermediates, but achieving the desired regioselectivity can be challenging.[1] Here, we address common issues related to the introduction of halogen atoms onto the pyrazine ring.

Question 1: I am trying to mono-brominate 2-aminopyrazine at the 5-position, but my TLC shows multiple spots, including a significant amount of a di-brominated product. How can I improve the selectivity for the mono-brominated species?

Answer: This is a classic challenge in aminopyrazine chemistry. The formation of di-brominated species, typically 2-amino-3,5-dibromopyrazine, arises from the activating effect of the amino group, which makes the pyrazine ring more susceptible to electrophilic substitution than pyrazine itself. The key to achieving mono-selectivity lies in carefully controlling the reaction conditions.

  • Mechanistic Insight: The amino group is an ortho-, para-director. In 2-aminopyrazine, the 3- and 5-positions are activated. The 5-position is generally favored for mono-substitution due to less steric hindrance compared to the 3-position. However, if the reaction is too vigorous or the stoichiometry of the brominating agent is not carefully controlled, over-bromination at both the 3- and 5-positions can occur.

  • Troubleshooting Steps:

    • Stoichiometry of the Brominating Agent: This is the most critical parameter. Reduce the equivalents of your brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) to slightly less than 1.0 equivalent (e.g., 0.95 eq). This will ensure that the brominating agent is the limiting reagent, thereby minimizing the chance of double addition.

    • Reaction Temperature: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Lower temperatures decrease the reaction rate and can improve selectivity by favoring the kinetically controlled product.

    • Solvent Choice: The choice of solvent can influence selectivity. Acetonitrile has been reported as an effective solvent for the selective halogenation of 2-aminopyrazine.[1]

    • Slow Addition: Add the brominating agent dropwise as a solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, further disfavoring di-substitution.

ParameterRecommendation for Mono-brominationRationale
Brominating Agent (e.g., NBS) 0.95 - 1.0 equivalentsLimits the availability of the electrophile.
Temperature 0 °C to room temperatureReduces reaction rate, enhancing kinetic control.
Solvent AcetonitrileCan improve regioselectivity.[1]
Addition Method Slow, dropwise additionMaintains a low concentration of the electrophile.

Question 2: I am observing a significant amount of an N-brominated byproduct. How can I prevent this?

Answer: N-bromination of the exocyclic amino group is a potential side reaction, especially with more reactive brominating agents. The lone pair on the amino nitrogen can act as a nucleophile.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Consider using a milder brominating agent. For instance, if you are using elemental bromine, switching to NBS might reduce N-bromination.

    • Acidic Conditions: Performing the reaction in the presence of a non-nucleophilic acid can protonate the amino group, protecting it from electrophilic attack. However, this can also deactivate the ring, so a careful balance is needed.

    • Protecting Groups: In more complex syntheses, temporarily protecting the amino group with a suitable protecting group (e.g., acetyl) can be a robust strategy. The protecting group can be removed after the halogenation step.

Section 2: C-N Cross-Coupling Reactions - The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to halogenated aminopyrazines can be fraught with challenges due to the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst.

Question 3: My Buchwald-Hartwig amination of 2-amino-5-chloropyrazine with a primary amine is giving low yields and I am recovering a lot of starting material. What are the likely causes?

Answer: Low conversion in the Buchwald-Hartwig amination of chloro-heterocycles is a common issue, primarily because the C-Cl bond is less reactive towards oxidative addition to the palladium(0) catalyst compared to C-Br or C-I bonds.[2][3] The electron-deficient nature of the pyrazine ring can further complicate this step.

  • Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-limiting step, especially for aryl chlorides.[2]

  • Troubleshooting Workflow:

    G Start Low Conversion in Buchwald-Hartwig Amination Catalyst Optimize Catalyst System Start->Catalyst Conditions Adjust Reaction Conditions Start->Conditions Purification Check Reagent Purity Start->Purification Ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) Catalyst->Ligand Precatalyst Use a Pd(II) Precatalyst (e.g., G3/G4 Palladacycles) Catalyst->Precatalyst Outcome Improved Yield Ligand->Outcome Precatalyst->Outcome Base Evaluate Base (NaOtBu, LHMDS, K3PO4) Conditions->Base Solvent Screen Solvents (Toluene, Dioxane, t-BuOH) Conditions->Solvent Temperature Increase Temperature Conditions->Temperature Base->Outcome Solvent->Outcome Temperature->Outcome Anhydrous Ensure Anhydrous Conditions Purification->Anhydrous Anhydrous->Outcome

    Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

  • Detailed Troubleshooting Steps:

    • Catalyst and Ligand Selection: This is paramount for activating C-Cl bonds.

      • Ligand: Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to facilitate the oxidative addition of aryl chlorides.

      • Palladium Source: Avoid using Pd(OAc)₂ as it can be unreliable.[3] Instead, use a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, which cleanly generates the active Pd(0) species.[2]

    • Choice of Base: The base plays a crucial role.

      • Sodium tert-butoxide (NaOtBu): Often the most effective base for amination of aryl chlorides, promoting high reaction rates.[4] However, ensure it is of high purity and handled under anhydrous conditions.[2]

      • Lithium bis(trimethylsilyl)amide (LHMDS): A good alternative if your substrate has base-sensitive functional groups.

      • Potassium Phosphate (K₃PO₄): A weaker base that can be beneficial for substrates with very sensitive functionalities, though it may require higher temperatures and longer reaction times.[4]

    • Solvent and Temperature:

      • Solvent: Toluene, dioxane, and t-butanol are common solvents. Toluene is often a good starting point.

      • Temperature: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-120 °C) to drive the oxidative addition.

    • Strictly Anhydrous Conditions: Water can hydrolyze the phosphine ligands and deactivate the catalyst. Ensure all reagents and solvents are scrupulously dry.[2]

Question 4: My reaction is producing a de-halogenated byproduct where the chlorine atom is replaced by hydrogen. What is causing this?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several pathways, often involving β-hydride elimination from the palladium amide intermediate or hydrodehalogenation from trace water or other proton sources.

  • Troubleshooting Steps:

    • Base Purity: Ensure your base is free from hydroxide contamination. For example, some grades of NaOtBu can contain NaOH, which can promote dehalogenation.[2]

    • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the desired productive coupling over dehalogenation.[2]

    • Ligand Choice: Some ligands are more prone to side reactions. If dehalogenation is a persistent issue, screening different ligands may be necessary.

Section 3: N-Oxidation and Subsequent Functionalization

The pyrazine ring nitrogens can be oxidized to N-oxides, which opens up new avenues for functionalization. However, this step can also be accompanied by side reactions.

Question 5: I am trying to form the mono-N-oxide of 2-aminopyrazine, but I am getting a mixture of products, including the di-N-oxide and some decomposition. How can I improve the selectivity?

Answer: The two nitrogen atoms in the pyrazine ring have different electronic environments due to the presence of the amino group, which influences their susceptibility to oxidation. The nitrogen at the 4-position is generally more electron-rich and thus more readily oxidized than the nitrogen at the 1-position. However, controlling the reaction to achieve mono-oxidation can still be challenging.

  • Mechanistic Insight: The amino group at the 2-position is electron-donating, which increases the electron density at the N4 position, making it more nucleophilic and prone to oxidation. The N1 nitrogen is adjacent to the amino group, and its oxidation is sterically and electronically less favored.

  • Troubleshooting Steps:

    • Stoichiometry of the Oxidizing Agent: Carefully control the amount of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). Use 1.0 equivalent or slightly less to favor mono-oxidation.

    • Reaction Temperature: Perform the oxidation at low temperatures (e.g., 0 °C) to control the reactivity and minimize over-oxidation and decomposition.

    • Slow Addition: Add the oxidizing agent slowly to the solution of aminopyrazine to maintain a low concentration of the oxidant.

ParameterRecommendation for Mono-N-oxidationRationale
Oxidizing Agent (e.g., m-CPBA) 0.95 - 1.0 equivalentsLimits the extent of oxidation.
Temperature 0 °C or belowReduces reaction rate and minimizes side reactions.
Addition Method Slow, portion-wise or dropwise additionAvoids localized high concentrations of the oxidant.

Question 6: After forming the pyrazine-N-oxide, I am attempting a nucleophilic aromatic substitution (SNA r) reaction, but the reaction is sluggish and gives a complex mixture. What should I consider?

Answer: N-oxidation activates the pyrazine ring towards nucleophilic attack, particularly at the positions ortho and para to the N-oxide. However, the stability of the N-oxide and the reaction conditions are critical.

  • Troubleshooting Steps:

    • Activation: Ensure that the N-oxide is activated for nucleophilic attack. This is often achieved by treating the N-oxide with an activating agent like POCl₃ or trifluoroacetic anhydride (TFAA). This forms a reactive intermediate that is more susceptible to nucleophilic displacement.

    • Nucleophile Choice: The nucleophile should be sufficiently reactive. Hard nucleophiles (e.g., alkoxides, amines) are generally effective.

    • Deoxygenation as a Side Reaction: Be aware that some reagents can deoxygenate the N-oxide back to the parent pyrazine.[5][6] This can be a significant side reaction. If you observe the starting aminopyrazine in your product mixture, consider if your conditions are promoting deoxygenation. Milder activating agents or lower reaction temperatures may be necessary.

    • Stability of the N-oxide: Pyrazine N-oxides can be sensitive to strongly acidic or basic conditions. Ensure that your reaction conditions are compatible with the stability of your substrate.

Section 4: Analytical Characterization of Side Products

Question 7: How can I identify the impurities and side products in my aminopyrazine reactions?

Answer: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.[7]

  • Recommended Analytical Workflow:

    • Thin-Layer Chromatography (TLC): An indispensable tool for initial reaction monitoring and assessing the complexity of the product mixture.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of byproducts.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for identifying unknown side products. It provides the molecular weight of the components in your mixture, which is crucial for proposing structures.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H NMR can often reveal the presence of isomers or byproducts. If possible, isolating the major impurities by preparative HPLC or column chromatography followed by NMR analysis will give definitive structural elucidation.

    G Reaction Crude Reaction Mixture TLC TLC Analysis (Qualitative) Reaction->TLC HPLC HPLC Analysis (Quantitative Purity) Reaction->HPLC LCMS LC-MS Analysis (Identify MW of Impurities) Reaction->LCMS Isolation Isolation of Impurity (Prep HPLC/Column) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Structure Impurity Structure Identified NMR->Structure

    Caption: Analytical workflow for impurity identification.

By understanding the underlying mechanisms and employing these systematic troubleshooting strategies, you can more effectively identify and minimize side reactions in your work with aminopyrazines, accelerating your research and development efforts.

References

  • Pujol, M. D. (n.d.). Efficient Halogenation of 2-Aminopyrazine. Thieme Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. Retrieved from [Link]

  • Daniher, F. A., & Hackley, B. E., Jr. (1969). Process for the reduction of pyridine n-oxides. U.S. Patent No. 3,467,659. Washington, DC: U.S. Patent and Trademark Office.
  • Aher, N. G., & Pore, V. S. (2017). A Review of Extraction and Analytical Methods for the Determination of Tartrazine (E 102) in Foodstuffs. Critical reviews in analytical chemistry, 47(4), 344–353. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science. Retrieved from [Link]

Sources

Troubleshooting unexpected outcomes in biological assays with pyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Biological Assays with Pyrazine Scaffolds

Introduction: The Pyrazine Paradox

Pyrazine scaffolds are ubiquitous in medicinal chemistry, forming the backbone of critical drugs like Bortezomib (oncology) and Pyrazinamide (tuberculosis). However, the very electronic properties that make them potent pharmacophores—specifically the electron-deficient, nitrogen-rich aromatic ring—create distinct mechanisms of interference in standard biological assays.

This guide moves beyond generic troubleshooting. It addresses the specific physical-chemical behaviors of pyrazines that lead to false positives in redox assays , artificial inhibition in metalloenzyme screens , and solubility-driven artifacts .

Part 1: The "False Viability" Signal (Redox Assay Interference)

The Problem: Users report cell viability >100% or unexpectedly high IC50 values in tetrazolium-based assays (MTT, MTS, WST-1) when testing pyrazine derivatives.

The Mechanism: Pyrazines often possess redox potentials capable of non-enzymatically reducing tetrazolium salts. In a standard MTT assay, cellular NAD(P)H-dependent oxidoreductases convert yellow MTT to purple formazan. Electron-rich pyrazine derivatives can bypass the cell entirely, chemically reducing the MTT in the media. This generates a "false viability" signal that masks cytotoxicity.[1]

Diagnostic Workflow: The "No-Cell" Control

Do not assume high absorbance equals high viability.

  • Prepare a mock plate: Replicate your exact experimental plate layout (media + compound dilution series).

  • Omit the cells: Add media without cells to all wells.

  • Add Reagent: Add the MTT/MTS reagent and incubate for the standard time.

  • Read: Measure absorbance.

    • Result: If you see a dose-dependent increase in absorbance in the absence of cells, your compound is chemically reducing the dye.

Recommended Solution: Switch to ATP Quantification

If redox interference is confirmed, switch to a readout based on ATP quantification (e.g., CellTiter-Glo®). Pyrazines rarely interfere with the Luciferase-Luciferin reaction used in ATP assays.

Table 1: Pyrazine Compatibility with Viability Assays

Assay TypeMechanismPyrazine Risk LevelInterference Cause
MTT / MTS Tetrazolium Reduction (Redox)HIGH Chemical reduction of dye by compound.
Resazurin Resazurin

Resorufin
MEDIUM Some derivatives can reduce resazurin.
ATP (Luminescence) Luciferase reactionLOW Rare; mostly limited to Luciferase inhibitors.
LDH Release Membrane IntegrityLOW Good orthogonal backup.

Part 2: The "False Inhibitor" (Metalloenzyme Chelation)

The Problem: In enzymatic assays involving metalloproteases (e.g., MMPs) or histone demethylases (e.g., KDMs), pyrazines show erratic inhibition that disappears upon changing buffer conditions.

The Mechanism: The nitrogen atoms in the pyrazine ring (positions 1 and 4) are excellent ligands for transition metals (


, 

,

). Instead of binding to the enzyme's active site pocket, the pyrazine may be stripping the catalytic metal ion out of the enzyme or forming an inactive ternary complex. This is a "promiscuous" mechanism, not true drug-target engagement.
Visualizing the Interference Logic

ChelationLogic Compound Pyrazine Compound Enzyme Metalloenzyme (Active w/ Metal) Compound->Enzyme Incubation TrueBind True Inhibition (Allosteric/Active Site) Enzyme->TrueBind Specific Binding FalseBind False Inhibition (Metal Stripping) Enzyme->FalseBind Chelates Catalytic Metal

Figure 1: Distinguishing true target engagement from metal stripping artifacts.

Protocol: The Metal Supplementation Test

To validate if inhibition is due to chelation:

  • Run the Assay: Determine the IC50 of your pyrazine.

  • Saturate with Metal: Repeat the assay but add excess cofactor metal (e.g., 10-50

    
    M 
    
    
    
    or
    
    
    ) to the reaction buffer.
    • Interpretation: If the IC50 shifts dramatically (potency drops >10-fold) with added metal, the compound is likely acting as a chelator, not a specific inhibitor.

Part 3: Solubility & "Crash-Out" Artifacts

The Problem: Steep Hill slopes (>2.0) in dose-response curves or high variation between technical replicates.

The Mechanism: Pyrazines are weak bases (pKa ~0.6 for unsubstituted, higher for amino-pyrazines). They are soluble in DMSO but may precipitate ("crash out") when diluted into aqueous buffers, especially at neutral pH (7.4). Precipitated aggregates can scatter light (optical interference) or nonspecifically sequester enzymes (the "sticky compound" effect).

Troubleshooting Guide: The Nephelometry Check

Q: How do I know if my compound is precipitating? A: Do not rely on visual inspection.

  • Dynamic Light Scattering (DLS): Ideally, measure the compound in assay buffer.

  • Absorbance Scan: Measure absorbance at 650nm or 700nm (where the compound should not absorb).

    • Threshold: An OD > 0.05 at 650nm usually indicates colloidal aggregation/precipitation.

Corrective Protocol: Intermediate Dilution Step Avoid jumping directly from 100% DMSO to 100% Buffer.

  • Bad Practice: 1

    
    L of 10mM stock 
    
    
    
    99
    
    
    L Buffer.
  • Good Practice:

    • Dilute stock in DMSO first (Serial dilution in DMSO).

    • Create an intermediate "working plate" (e.g., 10% DMSO in buffer).

    • Transfer from working plate to assay plate (Final DMSO < 1%).

Part 4: Fluorescence Interference (Quenching/Autofluorescence)

The Problem: In Fluorescence Polarization (FP) or FRET assays, the signal is erratic or background fluorescence is high.

The Mechanism: The conjugated


-system of pyrazines can absorb light in the UV-Blue region (300-400nm) and may emit fluorescence (autofluorescence) or quench the fluorophore used in the assay (Inner Filter Effect).
Visualizing the Decision Tree

OpticalInterference Start Erratic Fluorescence Signal Check1 Check Compound Absorbance Spectrum Start->Check1 Decision1 Overlap with Excitation/Emission? Check1->Decision1 AutoFl Autofluorescence (False Positive) Decision1->AutoFl Emits at Detection u03bb Quench Quenching/Inner Filter (False Negative) Decision1->Quench Absorbs at Excitation u03bb Clean Assay Clean Decision1->Clean No Spectral Overlap

Figure 2: Decision tree for diagnosing optical interference in fluorescence assays.

Solution:

  • Red-Shift the Assay: Move to "Far-Red" fluorophores (e.g., Alexa Fluor 647). Pyrazines rarely interfere above 600nm.

  • Correction Calculation: If you must use blue/green dyes, measure the compound's extinction coefficient at the excitation wavelength and apply the Inner Filter Effect correction formula (see Assay Guidance Manual).

References

  • Assay Guidance Manual (NCBI). "Interference with Fluorescence and Absorbance." National Center for Advancing Translational Sciences. [Link]

  • Bernas, T. & Dobrucki, J. "Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes." Cytometry. [Link]

  • Thorne, N., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. [Link]

  • Baell, J. & Walters, M. "Chemical con artists: foil drug discovery." Nature. (Discusses PAINS and aggregators including heteroaromatic scaffolds). [Link]

Sources

Technical Support Center: Long-Term Stability of (3-Aminopyrazin-2-yl)methanol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Aminopyrazin-2-yl)methanol solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution and to offer troubleshooting strategies for common experimental challenges. The following sections are structured to anticipate and address your questions, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of (3-Aminopyrazin-2-yl)methanol solutions to ensure their long-term stability.

1. What is the recommended solvent for dissolving (3-Aminopyrazin-2-yl)methanol for long-term storage?

For optimal long-term stability, it is recommended to use aprotic solvents such as acetonitrile or a mixture of acetonitrile and water (1:1, v/v).[1] While methanol is a common solvent, it can be susceptible to forming methoxy radical artifacts under photolytic stress and may not be suitable for long-term storage at room temperature.[2] For aqueous solutions, it is crucial to use buffered systems to control the pH, as the compound's stability can be pH-dependent.

2. What are the ideal storage conditions for (3-Aminopyrazin-2-yl)methanol solutions?

To minimize degradation, solutions of (3-Aminopyrazin-2-yl)methanol should be stored at low temperatures, ideally at -20°C or -80°C.[1] The solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light, as pyrazine derivatives can be susceptible to photolytic degradation.[3][4] It is also advisable to store the solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

3. What is the expected shelf-life of (3-Aminopyrazin-2-yl)methanol solutions?

The shelf-life of (3-Aminopyrazin-2-yl)methanol solutions is highly dependent on the storage conditions, including the solvent, temperature, and exposure to light and air. When stored under ideal conditions (frozen, protected from light, and under an inert atmosphere), the shelf-life can be up to 24 months.[5] However, for solutions stored at 4°C, degradation may begin within a few weeks.[1] It is crucial to perform periodic stability checks to ensure the integrity of the solution over time.

4. What are the primary degradation pathways for (3-Aminopyrazin-2-yl)methanol?

Based on the functional groups present in the molecule (an amino group, a pyrazine ring, and a primary alcohol), the most probable degradation pathways are oxidation and hydrolysis.[3][6] The amino group and the pyrazine ring are susceptible to oxidation, which can lead to the formation of colored degradation products.[4] The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Hydrolysis may occur under strongly acidic or basic conditions, although this is generally less common for this specific structure compared to oxidation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of (3-Aminopyrazin-2-yl)methanol solutions in experimental settings.

Issue 1: Unexpected Peak in HPLC/LC-MS Analysis

Symptom: An unknown peak appears in your chromatogram that was not present in the initial analysis of the solution.

Potential Cause: This is a classic sign of degradation. The new peak likely corresponds to a degradation product of (3-Aminopyrazin-2-yl)methanol.

Troubleshooting Workflow:

G start Unexpected Peak Observed check_control Analyze a freshly prepared standard solution start->check_control compare Compare chromatograms of aged and fresh solutions check_control->compare degradant_confirmed Degradant peak is confirmed compare->degradant_confirmed Peak absent in fresh standard no_degradant No unexpected peak in fresh standard. Consider contamination. compare->no_degradant Peak present in fresh standard investigate_pathway Perform forced degradation studies to identify the degradant degradant_confirmed->investigate_pathway review_storage Review storage conditions of the aged solution degradant_confirmed->review_storage implement_changes Implement improved storage conditions review_storage->implement_changes

Troubleshooting Workflow for Unexpected Peaks.

Step-by-Step Protocol for Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[2][7][8][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of (3-Aminopyrazin-2-yl)methanol in a suitable solvent (e.g., acetonitrile:water 1:1) at a concentration of 1 mg/mL.[3]

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3] Periodically take aliquots, neutralize with 0.1 M NaOH, and analyze by HPLC/LC-MS.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3] Periodically take aliquots, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Analyze periodically.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period. Analyze at regular intervals.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark. Analyze at various time points.

By comparing the retention times of the unknown peak with those generated under specific stress conditions, you can infer the nature of the degradation product.

Issue 2: Discoloration of the Solution

Symptom: The initially colorless or pale yellow solution of (3-Aminopyrazin-2-yl)methanol turns brownish over time.

Potential Cause: The formation of colored products is often indicative of oxidation.[4] Pyrazoline derivatives, which are structurally related, are known to form brownish products upon oxidation.[4]

Troubleshooting Steps:

  • Confirm Degradation: Analyze the discolored solution by HPLC-UV/Vis to confirm the presence of new chromophoric species.

  • Review Storage Conditions:

    • Oxygen Exposure: Were the solutions stored under an inert atmosphere? If not, dissolved oxygen could be the culprit.

    • Light Exposure: Were the solutions protected from light? Photochemical reactions can generate radical species that initiate oxidation.

  • Implement Preventative Measures:

    • Inert Atmosphere: Purge the solvent with nitrogen or argon before preparing the solution and flush the headspace of the storage vial with the inert gas before sealing.

    • Light Protection: Always use amber vials or wrap clear vials in aluminum foil.[4]

Issue 3: Loss of Potency or Activity

Symptom: The biological or chemical activity of the (3-Aminopyrazin-2-yl)methanol solution has decreased over time.

Potential Cause: A decrease in the concentration of the active compound due to degradation.

Quantitative Analysis Workflow:

G start Loss of Potency Observed quant_analysis Perform quantitative analysis (e.g., HPLC with a calibrated standard curve) start->quant_analysis compare_conc Compare the measured concentration to the initial concentration quant_analysis->compare_conc conc_decrease Concentration has decreased significantly compare_conc->conc_decrease >5% decrease conc_stable Concentration is within acceptable limits. Investigate other experimental factors. compare_conc->conc_stable <5% decrease troubleshoot_degradation Proceed with Troubleshooting Guide for Unexpected Peaks and Discoloration conc_decrease->troubleshoot_degradation

Workflow for Investigating Loss of Potency.

Quantitative Stability Assessment:

To monitor the stability of your (3-Aminopyrazin-2-yl)methanol solutions, a stability-indicating analytical method should be used.[11][12][13][14] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[14]

ParameterRecommendationRationale
Column C18 reverse-phase columnProvides good retention and separation for moderately polar compounds.
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]Allows for the separation of the parent compound from potential degradation products with different polarities.
Detection UV detector at a wavelength of maximum absorbance for (3-Aminopyrazin-2-yl)methanol.Provides sensitive and quantitative detection.
Quantification Use a calibration curve prepared from a freshly prepared, high-purity standard.Ensures accurate determination of the compound's concentration.

A significant decrease in the area of the main peak, typically more than 5%, indicates degradation.[15]

Summary of Key Stability-Related Parameters

ParameterConditionPotential Degradation PathwayRecommended Action
Temperature Elevated temperaturesThermal decompositionStore at -20°C or below.
Light UV or ambient light exposurePhotolytic degradation, radical formationStore in amber vials or protect from light.[4]
Oxygen Presence of airOxidationStore under an inert atmosphere (N₂ or Ar).[4]
pH Strongly acidic or basic conditionsHydrolysisUse buffered solutions if working in an aqueous medium.
Solvent Protic solvents like methanolPotential for side reactionsUse aprotic solvents like acetonitrile for long-term storage.[1]

By adhering to these guidelines and employing the troubleshooting strategies outlined, researchers can ensure the long-term stability of their (3-Aminopyrazin-2-yl)methanol solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. MDPI. Available from: [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. Available from: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • (3-Aminopyrazin-2-yl)methanol. PubChem. Available from: [Link]

  • (3-Aminopyridin-2-yl)methanol. PubChem. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. ResearchGate. Available from: [Link]

  • An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Royal Society of Chemistry. Available from: [Link]

  • Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. ResearchGate. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

  • Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. Hamad Bin Khalifa University. Available from: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available from: [Link]

  • (PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. ResearchGate. Available from: [Link]

  • Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals. PubMed. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ResearchGate. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Academically. Available from: [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC. Available from: [Link]

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Refining protocols for enzymatic modifications of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Enzymatic Modifications of Pyrazine Derivatives

Introduction: The Pyrazine Challenge

Welcome to the technical support center for pyrazine biocatalysis. As researchers, you know that the pyrazine ring is electronically distinct—its electron-deficient, diazine nature makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. Traditional chemical functionalization often requires harsh conditions (high pressure, strong acids) that compromise regioselectivity.

This guide refines protocols for enzymatic hydrolysis, acylation, and transamination . These workflows are designed to overcome the "solubility-stability" paradox often seen with pyrazine substrates in aqueous buffers.

Module 1: Nitrile Hydrolysis (Cyanopyrazine Pyrazinoic Acid)

Context: The conversion of 2-cyanopyrazine to pyrazinoic acid is a critical step in synthesizing antitubercular agents (e.g., Pyrazinamide derivatives). Chemical hydrolysis often generates unwanted byproducts. The enzymatic route using Nitrilase offers mild conditions and high specificity.[1]

Standard Operating Procedure (SOP-NIT-01)
  • Enzyme System: Nitrilase (Source: Rhodococcus rhodochrous J1 or recombinant equivalents).[2]

  • Substrate Loading: High tolerance (up to 3.0 M possible in fed-batch).

Protocol Steps:

  • Buffer Prep: 100 mM Potassium Phosphate (KPi), pH 7.0. Crucial: Do not use Tris; it can act as a nucleophile.

  • Substrate Addition: Add 2-cyanopyrazine. If concentration >500 mM, use a biphasic system (Buffer/Toluene) or fed-batch addition to prevent enzyme inactivation.

  • Reaction: Incubate at 30°C with agitation (200 rpm).

  • Termination: Acidify to pH 2.0 with HCl to precipitate Pyrazinoic acid (product).

Troubleshooting & FAQs

Q1: The reaction starts fast but stalls at ~50% conversion. Is the enzyme dead?

  • Diagnosis: Likely Product Inhibition or pH Crash . The hydrolysis releases ammonia (if amidase coupled) or acid directly, altering the micro-environment.

  • The Fix:

    • Check pH: Pyrazinoic acid is a weak acid (pKa ~2.9). As product forms, pH drops, inactivating the nitrilase (active range pH 6–8). Implement a pH-stat system titrating with 5M NaOH to maintain pH 7.0.

    • Ammonium Toxicity: If using a nitrilase that proceeds via an amide intermediate, accumulation of

      
       can be inhibitory. Perform a nitrogen sweep or use resting cells rather than purified enzyme to buffer the toxicity.
      

Q2: My product is contaminated with Pyrazinamide. Why?

  • Mechanism: Some "Nitrilases" are actually Nitrile Hydratase/Amidase systems. If the Amidase activity is lower than the Hydratase, the amide intermediate accumulates.

  • The Fix: Switch to a pure Nitrilase (EC 3.5.5.1) which converts nitrile directly to acid without free amide release. Alternatively, increase the temperature slightly (35°C) to favor the amidase step, provided the enzyme is thermostable.

Visualizing the Pathway:

Nitrilase_Pathway cluster_legend Pathway Logic CP Cyanopyrazine PZA Pyrazinamide (Intermediate) CP->PZA Nitrile Hydratase POA Pyrazinoic Acid (Product) CP->POA Nitrilase (Direct) + 2 H2O PZA->POA Amidase Legend Green: Desired Direct Route Red Dashed: Two-Step (Risk of accumulation)

Caption: Distinction between direct Nitrilase action and the two-step Hydratase/Amidase route.

Module 2: Lipase-Mediated Acylation & Resolution

Context: Pyrazine derivatives with chiral side chains (e.g., secondary alcohols) are difficult to resolve chemically. Lipase B from Candida antarctica (CAL-B) is the industry standard for kinetic resolution via acylation.

Standard Operating Procedure (SOP-LIP-04)
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435 or Lipozyme TL IM).

  • Solvent: Anhydrous MTBE or Toluene. Avoid primary alcohols.

Protocol Steps:

  • Drying: Dry the solvent and substrate over 4Å molecular sieves (water activity

    
     is critical for acylation).
    
  • Acyl Donor: Use Vinyl Acetate or Isopropenyl Acetate (Irreversible donors). Ratio 1:3 (Substrate:Donor).

  • Reaction: 40–60°C.

  • Workup: Filter off immobilized enzyme (reusable). Evaporate solvent. Separate ester product from unreacted alcohol via column chromatography.

Troubleshooting & FAQs

Q3: Conversion is negligible (<5%). The enzyme works on other substrates.

  • Diagnosis: Pyrazine Nitrogen Coordination . The basic nitrogen atoms in the pyrazine ring can coordinate with the water layer on the lipase surface or the active site, stripping the essential water layer required for enzyme flexibility.

  • The Fix:

    • Water Activity Tuning: Do not use completely bone-dry conditions if the enzyme becomes too rigid. Equilibrate the reaction headspace with a salt hydrate pair (e.g.,

      
      ) to fix 
      
      
      
      at 0.2–0.3.
    • Solvent Swap: Switch to tert-Amyl alcohol . It is bulky, does not strip water from the enzyme, and solubilizes polar pyrazines better than toluene.

Q4: I am getting low enantiomeric excess (%ee).

  • Mechanism: The reaction is reaching equilibrium (if using reversible donors) or the spontaneous background reaction is high.

  • The Fix:

    • Temperature Drop: Lower temperature to 25°C. Specificity usually increases as temperature decreases (at the cost of rate).

    • Acyl Donor: Switch to Vinyl decanoate . The longer chain often improves recognition in the hydrophobic pocket of CAL-B, enhancing discrimination between enantiomers.

Module 3: Regioselective Synthesis (Transaminases)

Context: Synthesizing complex pyrazines often involves condensing diamines with diketones. Transaminases (


-TA) allow for the regioselective amination of 

-diketones, which then spontaneously dimerize/oxidize to form pyrazines.
Data Table: Enzyme Selection for Pyrazine Synthesis
Substrate TypeRecommended Enzyme ClassCofactorCritical Parameter

-Diketones

-Transaminase (ATA-113)
PLP (Pyridoxal-5'-phosphate)Amine Donor Choice (IPA vs Alanine)
Hydroxypyrazines Xanthine Dehydrogenase

/

Electron Acceptor regeneration
Pyrazine Esters CAL-B LipaseNoneWater Activity (

)
Troubleshooting & FAQs

Q5: The transaminase reaction yields a mix of pyrazine and amino-ketone intermediate.

  • Diagnosis: Incomplete oxidation/dimerization. The enzymatic step produces the

    
    -amino ketone, but the subsequent ring closure (dimerization) and oxidation to the aromatic pyrazine is non-enzymatic and requires oxygen.
    
  • The Fix:

    • Aeration: Ensure the reaction vessel is open to air or sparged with air after the enzymatic step.

    • pH Shift: The dimerization is often pH-dependent. After the enzymatic amination (usually pH 7–8), adjusting the pH to 9.0 can accelerate the condensation of the amino-ketone intermediate.

Visualizing the Workflow:

Transaminase_Cascade Diketone α-Diketone (Substrate) ATA ω-Transaminase (PLP) Diketone->ATA AmineDonor Amine Donor (Isopropylamine) AmineDonor->ATA AminoKetone α-Amino Ketone (Unstable Intermediate) ATA->AminoKetone Regioselective Amination Dimer Dihydropyrazine AminoKetone->Dimer Spontaneous Dimerization (pH > 8) Pyrazine Substituted Pyrazine (Aromatic Product) Dimer->Pyrazine Oxidation (O2)

Caption: Chemo-enzymatic cascade: Enzymatic amination followed by chemical cyclization/oxidation.

References
  • Kobayashi, M., et al. (1990). "Nitrilase-catalyzed production of pyrazinoic acid, an antimycobacterial agent, from cyanopyrazine by resting cells of Rhodococcus rhodochrous J1."[2] The Journal of Antibiotics. Link

  • Xu, J., Green, A. P., & Turner, N. J. (2019). "Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles." Angewandte Chemie International Edition. Link

  • Li, Z., et al. (2024). "Pyrazine derivative synthesis in a continuous-flow system... catalyzed by Lipozyme® TL IM."[3] Scientific Reports. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Pyrazine Derivatives through Lipase-Catalyzed Desymmetrization." Organic Letters. Link

For further assistance with specific enzyme variants or scale-up inquiries (>100g), please contact the Level 4 Process Engineering Team.

Sources

Challenges and solutions for the scale-up synthesis of (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the successful scale-up synthesis of (3-Aminopyrazin-2-yl)methanol. This document is designed to be a practical resource, addressing common challenges and offering field-proven solutions to ensure a robust and reproducible synthetic process.

Introduction to the Synthesis

The synthesis of (3-Aminopyrazin-2-yl)methanol is a critical process for the development of various pharmaceutical compounds. The most common and scalable synthetic route involves a two-step process: the esterification of 3-aminopyrazine-2-carboxylic acid to its methyl ester, followed by the reduction of the ester to the desired primary alcohol. While seemingly straightforward, this synthesis presents several challenges, particularly during scale-up, that can impact yield, purity, and overall process efficiency. This guide will navigate you through these potential hurdles with expert advice and detailed methodologies.

Overall Synthetic Workflow

cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B  H₂SO₄, Methanol, rt, 48h C (3-Aminopyrazin-2-yl)methanol B->C  1. LiAlH₄, Anhydrous THF, 0°C to rt 2. Aqueous Work-up Start Esterification Incomplete CheckCatalyst Verify H₂SO₄ Concentration and Loading Start->CheckCatalyst CheckWater Analyze Water Content in Methanol and Starting Material Start->CheckWater OptimizeConditions Increase Reaction Temperature (40-50°C) and/or Extend Reaction Time Start->OptimizeConditions ImproveMixing Ensure Efficient Agitation Start->ImproveMixing Monitor Monitor Reaction Progress by TLC/LC-MS CheckCatalyst->Monitor CheckWater->Monitor OptimizeConditions->Monitor ImproveMixing->Monitor Complete Reaction Complete Monitor->Complete

Caption: Troubleshooting workflow for incomplete esterification.

Part 2: Reduction of Methyl 3-aminopyrazine-2-carboxylate

Question 2: During the LiAlH₄ reduction, I am observing low yields of the desired alcohol and the formation of multiple by-products. What is going wrong?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, and its reactivity requires careful control to achieve selective reduction of the ester. [1][2]

  • Reaction Temperature: The reduction is highly exothermic. The addition of LiAlH₄ should be performed at a low temperature (0°C) to control the reaction rate and prevent over-reduction or side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. [3]All glassware must be rigorously dried, and anhydrous solvents (e.g., THF) must be used. The presence of moisture will consume the reducing agent and can lead to hazardous hydrogen gas evolution.

  • Work-up Procedure: The work-up of a LiAlH₄ reaction is critical for both safety and product isolation. Improper work-up can lead to the formation of gelatinous aluminum salts that are difficult to filter and can trap the product, leading to low isolated yields. The Fieser work-up method is highly recommended for a manageable and efficient quench. [1]* Potential Side Reactions: While LiAlH₄ is generally selective for esters over aromatic rings, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the pyrazine ring. The amino group on the pyrazine ring can also react with LiAlH₄ in an initial acid-base reaction, so a slight excess of the reducing agent may be necessary. [4] Question 3: The work-up of my large-scale LiAlH₄ reduction is forming a thick, unfilterable sludge. How can I improve this?

Answer: This is a very common problem when scaling up LiAlH₄ reactions. The key is a controlled and sequential addition of quenching agents. The Fieser work-up is a reliable method:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add 'x' mL of water , where 'x' is the mass in grams of LiAlH₄ used. This will react with any excess LiAlH₄.

  • Add 'x' mL of 15% aqueous NaOH solution. This helps to form granular aluminum salts.

  • Add '3x' mL of water.

  • Stir the mixture vigorously at room temperature for at least 30 minutes. This should result in a fine, white, filterable precipitate of aluminum salts.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your reaction solvent (e.g., THF) and then with ethyl acetate to recover all of the product.

Table 1: Fieser Work-up Protocol

StepReagentVolume (relative to 'x' g of LiAlH₄)
1Water'x' mL
215% aq. NaOH'x' mL
3Water'3x' mL
Part 3: Purification and Stability

Question 4: (3-Aminopyrazin-2-yl)methanol is highly polar and difficult to purify by standard silica gel chromatography. What are the recommended purification strategies?

Answer: The high polarity of the amino alcohol makes it challenging to handle with traditional purification methods.

  • Crystallization: This is the preferred method for large-scale purification. After the work-up and concentration of the crude product, attempt to crystallize it from a suitable solvent system. A mixture of a polar solvent (like isopropanol or ethanol) and a less polar co-solvent (like ethyl acetate or heptane) can be effective.

  • Reverse-Phase Chromatography: If crystallization is not successful, reverse-phase flash chromatography (C18 silica) is a good alternative for purifying highly polar compounds.

  • Ion-Exchange Chromatography: For persistent impurities, ion-exchange chromatography can be a powerful tool to separate the basic amino alcohol from neutral or acidic by-products. [5]* Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate salt), which may have better crystallization properties. The salt can then be recrystallized to high purity and the free base can be liberated if required. [6] Question 5: Is (3-Aminopyrazin-2-yl)methanol stable under acidic or basic conditions during work-up and purification?

Answer: Aminopyrazine derivatives can have limited stability under harsh pH conditions.

  • Acidic Conditions: While the amino group can be protonated to form a salt, strong acidic conditions, especially at elevated temperatures, could potentially lead to degradation. It is best to use dilute acids and avoid prolonged exposure.

  • Basic Conditions: The compound is generally more stable under mild basic conditions. However, strong bases should be avoided. During extractions, use of a mild base like sodium bicarbonate is preferable to sodium hydroxide.

  • General Handling: The compound is a polar amino alcohol and may be susceptible to oxidation over time. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-15 volumes) followed by the slow, dropwise addition of concentrated sulfuric acid (0.2-0.3 eq) while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS. [7]4. Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-aminopyrazine-2-carboxylate. The product can be purified by recrystallization from a suitable solvent like ethyl acetate/heptane if necessary.

Step 2: Synthesis of (3-Aminopyrazin-2-yl)methanol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF, 15-20 volumes).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous THF (5-10 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and slowly add water (equal volume to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume as water), and then water again (3 times the initial volume of water).

  • Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF and then ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-Aminopyrazin-2-yl)methanol.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate) to obtain the final product.

Table 2: Reagent Quantities and Molar Equivalents

ReagentStep 1 (Esterification)Step 2 (Reduction)
3-Aminopyrazine-2-carboxylic Acid1.0 eq-
Methanol10-15 volumes-
H₂SO₄ (conc.)0.2-0.3 eq-
Methyl 3-aminopyrazine-2-carboxylate-1.0 eq
LiAlH₄-1.5-2.0 eq
Anhydrous THF-20-30 volumes

References

  • EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google P
  • US5866719A - Process for the purification of an aminoalcohol - Google P
  • Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A - ResearchGate. (URL: [Link])

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (URL: [Link])

  • (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem. (URL: [Link])

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (URL: [Link])

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. (URL: [Link])

  • Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange. (URL: [Link])

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. (URL: [Link])

  • reduction of carboxylic acids - Chemguide. (URL: [Link])

  • Carboxylic Acid Reduction with LiAlH4 mechanism - YouTube. (URL: [Link])

  • Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts. (URL: [Link])

  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Amide Reduction Mechanism by LiAlH4 - Chemistry Steps. (URL: [Link])

  • Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? - Quora. (URL: [Link])

  • Mechanisms of Amide Reduction by LiAlH4 - YouTube. (URL: [Link])

  • Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage? - Pearson. (URL: [Link])

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. (URL: [Link])

  • (3-Aminopyridin-2-yl)methanol | C6H8N2O | CID 15645802 - PubChem. (URL: [Link])

Sources

Methods to prevent the oxidation of (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to preventing the oxidation of (3-Aminopyrazin-2-yl)methanol, a critical intermediate in pharmaceutical research and development.

Introduction: Understanding the Challenge

(3-Aminopyrazin-2-yl)methanol is a heterocyclic compound featuring both an aromatic amine and a primary alcohol. This combination of functional groups makes the molecule particularly susceptible to oxidative degradation. The electron-rich amino group and the hydroxymethyl group can be readily oxidized by atmospheric oxygen, a process often accelerated by light, heat, and the presence of metal ions. This degradation leads to the formation of colored impurities, loss of compound integrity, and ultimately, failure of downstream applications. This guide provides a comprehensive technical resource for researchers to diagnose, troubleshoot, and prevent the oxidation of this valuable compound.

Troubleshooting Guide: Diagnosing Oxidation in Your Experiments

This section addresses specific issues that may arise during the handling and reaction of (3-Aminopyrazin-2-yl)methanol, with a focus on identifying and resolving oxidation-related problems.

Q1: My solution of (3-Aminopyrazin-2-yl)methanol has turned yellow, brown, or even dark red upon standing. What is causing this discoloration?

A1: This is a classic indicator of oxidation. Aromatic amines, including aminopyrazines, are notoriously prone to air oxidation, which generates highly colored, conjugated polymeric impurities. The initial step is often the formation of radical cations, which then couple to form complex colored products.

  • Causality: The lone pair of electrons on the nitrogen atom of the amino group is susceptible to removal by an oxidant (like O₂), initiating a radical chain reaction. The pyrazine ring can further influence this reactivity.

  • Immediate Action:

    • Stop the Experiment (if critical): If the integrity of the material is paramount for your next step, using the discolored solution may compromise your results.

    • Analytical Check: Before discarding, take a small aliquot and analyze it by TLC or LC-MS to confirm the presence of new, more polar, and often colored impurities. Compare this to a freshly prepared solution or a stored reference standard.

    • Prevention: For your next attempt, you must rigorously exclude oxygen. This involves using degassed solvents and blanketing the reaction vessel with an inert gas like argon or nitrogen.[1][2]

Q2: My reaction yield is consistently low, and I'm isolating a complex mixture of byproducts. How can I determine if oxidation is the culprit?

A2: While low yields can have many causes, oxidation of a sensitive starting material is a common and often overlooked factor. The oxidation products can be reactive themselves, leading to further side reactions.

  • Causality: The primary alcohol (methanol group) can be oxidized to the corresponding aldehyde or carboxylic acid.[3][4] These functional groups may not be compatible with your reaction conditions or may lead to undesired side products. Simultaneously, the amino group may be oxidizing as described in Q1.

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up a small-scale reaction under strictly anaerobic conditions (e.g., in a glove box or using Schlenk line techniques) and compare the outcome to your standard procedure.[5][6] A significant improvement in yield and purity points directly to oxidation as the problem.

    • Characterize Byproducts: Attempt to isolate and characterize the main byproducts. The presence of aldehyde, carboxylic acid, or N-oxide functionalities would be strong evidence of oxidation.

    • Solvent Purity: Ensure your solvents are not only dry but also free of peroxides, which can initiate oxidation. Test your solvents (e.g., THF, ether) for peroxides before use.

Q3: I've noticed a gradual loss of potency or purity of my solid (3-Aminopyrazin-2-yl)methanol sample over time, even when stored in a vial. Why is this happening?

A3: Solid-state oxidation can still occur, albeit more slowly than in solution. Air trapped in the headspace of the storage vial contains enough oxygen and moisture to degrade sensitive compounds over weeks or months.[7]

  • Causality: Surface-level oxidation occurs when solid particles are in direct contact with air. This is often accelerated by exposure to light (photo-oxidation) or elevated temperatures.

  • Solution:

    • Inert Atmosphere Storage: The most effective solution is to store the solid under an inert atmosphere. After drying the solid under high vacuum, backfill the container with argon or nitrogen before sealing.[8]

    • Use Amber Vials: To prevent photo-oxidation, always store the compound in amber or opaque vials to protect it from light.[9][10]

    • Refrigerate or Freeze: Store the vial at a reduced temperature (e.g., 2-8 °C or -20 °C) to significantly slow the rate of any potential degradation.[10] For long-term storage, sealing the vial with Parafilm and placing it inside a larger container with a desiccant is also recommended.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the best practices for handling, storing, and using (3-Aminopyrazin-2-yl)methanol to prevent oxidation.

Q1: What are the ideal long-term storage conditions for (3-Aminopyrazin-2-yl)methanol?

A1: For maximum stability, the compound should be stored as a solid in a tightly sealed amber vial, with the headspace flushed with an inert gas (argon is preferred due to its density).[2][9] The vial should be stored in a cool, dark, and dry place, preferably in a refrigerator or freezer (-20 °C).[10]

Q2: What is the best way to prepare a solution of this compound for a reaction?

A2: All solvents should be thoroughly deoxygenated before use. The most common methods are:

  • Sparging: Bubble a fine stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[1]

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. This cycle should be repeated at least three times. Once the solution is prepared, it should be kept under a positive pressure of inert gas at all times.

Q3: Can I use antioxidants to protect (3-Aminopyrazin-2-yl)methanol? If so, which ones are recommended?

A3: Yes, adding an antioxidant can be a very effective strategy, especially in solutions or during reactions where complete exclusion of oxygen is difficult.[11][12] The choice of antioxidant depends on the solvent system and downstream application. They work by reacting with oxygen or radical species more readily than your compound does.[13][14]

Antioxidant Solubility Typical Concentration Comments
Butylated Hydroxytoluene (BHT) Organic Solvents0.01 - 0.1%A radical scavenger, excellent for non-polar solvents.[12][14]
Ascorbic Acid (Vitamin C) Water, Alcohols0.05 - 0.2%A water-soluble reducing agent, ideal for aqueous or protic systems.[12][13]
Sodium Metabisulfite Water0.1 - 0.5%A strong oxygen scavenger for aqueous solutions, but can form adducts with aldehydes.[14][]
Propyl Gallate Alcohols, Ethers0.01 - 0.1%Effective in both aqueous and organic phases.[14]

Note: Always run a small-scale compatibility test to ensure the antioxidant does not interfere with your desired reaction.

Q4: What is the difference between using a glove box and a Schlenk line?

A4: Both are used to handle air-sensitive compounds, but they offer different advantages.[2][5][6]

  • Glove Box: A sealed chamber filled with a continuously purified inert atmosphere.[5] It is the gold standard for handling highly sensitive materials and allows for complex manipulations as if on an open bench.

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[2] It is excellent for running reactions and transfers in solution but is less suitable for manipulating solids.

Visualizing the Problem and Solution

Oxidation Pathway and Prevention

The following diagram illustrates the points of oxidative attack on (3-Aminopyrazin-2-yl)methanol and the corresponding preventative measures.

cluster_molecule Susceptible Molecule cluster_threat Oxidative Threats cluster_products Degradation Products cluster_solution Preventative Methods mol Amino Group (-NH2) Methanol Group (-CH2OH) prod1 Colored N-Oxides & Polymeric Impurities mol:f1->prod1 prod2 Aldehyde / Carboxylic Acid mol:f2->prod2 O2 Atmospheric Oxygen (O2) O2->mol:f1 Attacks O2->mol:f2 Attacks Light Light (Photo-oxidation) Light->mol Accelerates sol1 Inert Atmosphere (Ar, N2) sol1->O2 Displaces sol2 Antioxidants (e.g., BHT, Ascorbic Acid) sol2->O2 Scavenges sol3 Low Temperature & Darkness sol3->O2 Slows Reaction

Caption: Oxidative degradation pathways and corresponding preventative strategies.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve oxidation issues.

start Observation: Unexpected Result (e.g., Color Change, Low Yield) q1 Is the compound known to be air-sensitive? start->q1 a1_yes Hypothesis: Oxidation is likely q1->a1_yes Yes a1_no Consider other causes: - Reagent purity - Stoichiometry - Reaction conditions q1->a1_no No diag Diagnostic Step: Run control experiment under rigorous inert atmosphere a1_yes->diag q2 Did inert conditions improve the outcome? diag->q2 a2_yes Confirmation: Oxidation is the primary issue q2->a2_yes Yes a2_no Re-evaluate hypothesis. Problem may be multi-factorial or unrelated to oxidation. q2->a2_no No sol Implement Preventative Strategy: 1. Use degassed solvents. 2. Work under Inert Gas (N2/Ar). 3. Add a compatible antioxidant. 4. Store final product properly. a2_yes->sol

Caption: A logical workflow for troubleshooting suspected oxidation.

Experimental Protocol: Setting up an Inert Atmosphere

This protocol provides a step-by-step guide for running a reaction using standard Schlenk line techniques to prevent oxidation.[2][16]

Objective: To perform a reaction with (3-Aminopyrazin-2-yl)methanol while rigorously excluding atmospheric oxygen.

Materials:

  • Two-neck round-bottom flask with a magnetic stir bar

  • Septa and glass stoppers

  • Schlenk line with dual vacuum and inert gas manifolds

  • Needles and syringes

  • Degassed solvents

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry the reaction flask.

    • Assemble the flask with the stir bar inside, a condenser (if needed), and rubber septa on all open joints.

    • Flame-dry the entire apparatus under vacuum by heating with a heat gun while pulling a dynamic vacuum. Allow it to cool to room temperature under vacuum. This removes adsorbed water and air.

  • Purging with Inert Gas:

    • Connect the flask to the Schlenk line via a needle through one of the septa.

    • Carefully switch the valve on the Schlenk line from vacuum to the inert gas (Argon or Nitrogen).

    • Insert a second "outlet" needle to allow gas to flush through the vessel.

    • Let the inert gas flow for 5-10 minutes to displace all residual air. Remove the outlet needle. The flask is now under a positive pressure of inert gas. This process should be repeated 3-5 times for best results.

  • Adding Reagents:

    • Solids: Briefly remove a septum, add the solid (3-Aminopyrazin-2-yl)methanol against a positive flow of inert gas, and quickly reseal the flask. Re-purge the flask as described in Step 2.

    • Liquids: Use a clean, dry syringe to withdraw the required volume of degassed solvent. Pierce the septum of the reaction flask and add the solvent.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler, which provides a visual indicator of gas flow and prevents over-pressurization.

  • Work-up and Isolation:

    • All subsequent steps, including quenching, extraction, and even chromatography, should ideally be performed using air-free techniques to protect the product from oxidation.

References
  • Wipf, P. Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Liu, J., et al. (2020). Inhibitory effect of acylated anthocyanins on heterocyclic amines in grilled chicken breast patty and its mechanism. Journal of Food Science. [Link]

  • PubChem. (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine. [Link]

  • Neilson, R. H. The Manipulation of Air-Sensitive Compounds. [Link]

  • Saljoughian, M. (2008). An Overview of Antioxidants. U.S. Pharmacist. [Link]

  • Leśniak, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. [Link]

  • da Silva, R. C., et al. (2015). High intake of heterocyclic amines from meat is associated with oxidative stress. British Journal of Nutrition. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Sies, H., & Jones, D. P. (2020). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants. [Link]

  • CD Formulation. Antioxidants. [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Geng, Y., et al. (2024). Inhibition of heterocyclic amines formation in grilled beef patties by red pepper stalk extracts. Food & Function. [Link]

  • Khan, I. A., et al. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. [Link]

  • de Oliveira, A. G., et al. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • PubChem. (2-Aminopyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Chen, C., et al. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. Chemico-Biological Interactions. [Link]

  • PubChem. Aminopyrazine. National Center for Biotechnology Information. [Link]

  • Good, N. M., et al. (2016). Lanthanide-Dependent Regulation of Methanol Oxidation Systems in Methylobacterium extorquens AM1 and Their Contribution to Methanol Growth. Journal of Bacteriology. [Link]

  • PubChem. (3-Aminopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

Resolving and characterizing impurities in (3-Aminopyrazin-2-yl)methanol samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Aminopyrazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for resolving and characterizing impurities in your samples. As a crucial building block in pharmaceutical synthesis, ensuring the purity of (3-Aminopyrazin-2-yl)methanol is paramount for the integrity of your research and the safety of potential therapeutics.[1] This guide is structured to address common and complex issues encountered during experimental workflows, providing not just procedural steps but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the most common types of impurities I might encounter in my (3-Aminopyrazin-2-yl)methanol samples?

A1: Impurities in (3-Aminopyrazin-2-yl)methanol can generally be categorized into three main types:

  • Organic Impurities: These are the most common and can arise from various stages of the manufacturing process.[2] They include starting materials, by-products from incomplete reactions, intermediates, and degradation products.[2] For pyrazine derivatives, this could include related pyrazines like 2-methylpyrazine or other isomers formed during synthesis.[3][4]

  • Inorganic Impurities: These can include reagents, catalysts, and metal ions that may be introduced during the synthesis or from manufacturing equipment.[2]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[2] Methanol is a common solvent in the synthesis of pyrazine derivatives and could be a potential residual solvent.[4][5]

Q2: How should I properly store (3-Aminopyrazin-2-yl)methanol to minimize degradation?

A2: To minimize degradation, (3-Aminopyrazin-2-yl)methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The compound is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[6] Therefore, proper handling and storage are crucial to maintain its stability and for safety.

Troubleshooting Analytical Methods

Q3: I'm seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities or artifacts?

A3: Distinguishing between genuine impurities and analytical artifacts is a critical first step. Here's a systematic approach:

  • Blank Injection: Inject your mobile phase and sample solvent (dissolving the sample) as blanks. Any peaks observed in the blank runs are likely system-related or from the solvent and not from your sample.

  • Mock Degradation: Prepare a sample and intentionally stress it under mild conditions (e.g., slight heating or exposure to light) for a short period. An increase in the intensity of the unknown peak suggests it is a degradation product.

  • Peak Shape Analysis: True impurity peaks should have a Gaussian shape. Broad, tailing, or fronting peaks might indicate column overload, secondary interactions, or co-elution.

  • Orthogonal Methods: Analyze the sample using a different analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) if the impurities are volatile, or a different HPLC column with a different selectivity.[7]

Q4: My HPLC method is not providing good separation between the main peak and a known impurity. What steps can I take to improve resolution?

A4: Achieving adequate resolution is key for accurate quantification. Consider the following method development strategies:

  • Mobile Phase Modification:

    • pH Adjustment: Since (3-Aminopyrazin-2-yl)methanol is an aromatic amine, the pH of the mobile phase will significantly affect its retention and the retention of any acidic or basic impurities.[8] Experiment with a pH range around the pKa of your compound and impurities.

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic hold can improve the separation of closely eluting peaks.

  • Column Chemistry:

    • If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve resolution.

Impurity Characterization and Identification

Q5: How can I identify the structure of an unknown impurity?

A5: A combination of chromatographic and spectroscopic techniques is typically employed for structural elucidation.[7][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone for impurity identification. It provides the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation patterns that offer clues to its structure.[2]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C, and 2D-NMR) is the most powerful tool for unambiguous structure determination.[2][9]

  • Forced Degradation Studies: Intentionally degrading the (3-Aminopyrazin-2-yl)methanol sample under controlled stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products.[10][11][12][13] This provides insight into the degradation pathways of the molecule.[12]

Q6: What is a forced degradation study and why is it important?

A6: A forced degradation study, also known as stress testing, is a process where the drug substance is subjected to conditions more severe than accelerated stability testing to promote degradation.[12][13] This is a regulatory requirement and serves several crucial purposes:[13][14]

  • Elucidation of Degradation Pathways: It helps to understand how the molecule degrades, which is vital for developing stable formulations and determining appropriate storage conditions.[12]

  • Development of Stability-Indicating Methods: The degraded samples are used to develop and validate analytical methods that can separate the drug substance from its degradation products, ensuring the method is "stability-indicating."[11]

  • Identification of Potential Degradants: It allows for the generation and subsequent identification of degradation products that might be present in the drug product over its shelf life.[12]

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling of (3-Aminopyrazin-2-yl)methanol

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for many aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to promote protonation of the amine, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 30 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Detection UV at 254 nm and 280 nmPyrazine derivatives typically have UV absorbance in this range.
Injection Vol. 10 µLA standard injection volume.
Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study.

  • Sample Preparation: Prepare stock solutions of (3-Aminopyrazin-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (ICH Q1B conditions).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method.

  • Peak Purity and Mass Balance: Evaluate the peak purity of the main component and calculate the mass balance to ensure that all degradation products are detected.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Structure Elucidation Sample with Unknown Peak Sample with Unknown Peak HPLC-UV Analysis HPLC-UV Analysis Sample with Unknown Peak->HPLC-UV Analysis Inject LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis Characterize Molecular Weight Molecular Weight LC-MS Analysis->Molecular Weight Determine Fragmentation Pattern Fragmentation Pattern LC-MS Analysis->Fragmentation Pattern Analyze Elemental Composition (HRMS) Elemental Composition (HRMS) Molecular Weight->Elemental Composition (HRMS) Confirm Propose Structure Propose Structure Fragmentation Pattern->Propose Structure Isolate Impurity (Prep-HPLC) Isolate Impurity (Prep-HPLC) Propose Structure->Isolate Impurity (Prep-HPLC) Elemental Composition (HRMS)->Propose Structure NMR Analysis NMR Analysis Isolate Impurity (Prep-HPLC)->NMR Analysis Confirm Final Structure Final Structure NMR Analysis->Final Structure Forced_Degradation_Decision_Tree Start Start Prepare Sample Solution Prepare Sample Solution Start->Prepare Sample Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Sample Solution->Expose to Stress Conditions Acid, Base, Oxidative, Thermal, Photolytic Analyze by HPLC Analyze by HPLC Expose to Stress Conditions->Analyze by HPLC Degradation Observed? Degradation Observed? Analyze by HPLC->Degradation Observed? Identify Degradants (LC-MS) Identify Degradants (LC-MS) Degradation Observed?->Identify Degradants (LC-MS) Yes Increase Stress Severity Increase Stress Severity Degradation Observed?->Increase Stress Severity No Validate Stability-Indicating Method Validate Stability-Indicating Method Identify Degradants (LC-MS)->Validate Stability-Indicating Method Increase Stress Severity->Expose to Stress Conditions

Caption: Decision tree for a forced degradation study.

References

  • Chem-Impex. (n.d.). (2-Aminopyridin-3-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-Aminopyrazin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol. Retrieved from [Link]

  • Katoh, M., & Nakajima, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2014). The role of forced degradation in pharmaceutical development. AAPS PharmSciTech, 15(1), 17-35. [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Gao, X., Zhang, H., Chen, Y., & Chen, J. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • ResearchGate. (2010). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ResearchGate. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]

  • Ramachandran, S., & Kumar, S. (2021). Pyrazine and its derivatives-synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. [Link]

  • Roy, J. (2017). Stability Indicating Forced Degradation Studies. Research & Reviews: Journal of Pharmaceutical Analysis, 6(3), 1-8. [Link]

  • Popp, R., & Bauer, C. (2004). In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines. Analytical chemistry, 76(13), 3636-3642. [Link]

  • Research and Reviews. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • MDPI. (2019). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (2014). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. Retrieved from [Link]

  • MDPI. (2020). Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis. Retrieved from [Link]

  • SlideShare. (2017). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Technical Support: Method Optimization for Suzuki Coupling with (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Killer" Scaffold

You are likely reading this because your standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃/Toluene) failed.

Working with (3-Aminopyrazin-2-yl)methanol (and its halogenated derivatives) presents a "perfect storm" of catalyst deactivation mechanisms. This substrate contains three distinct coordination sites—the pyrazine ring nitrogens, the exocyclic amine (


), and the hydroxymethyl group (

)—all of which can competitively bind to Palladium, displacing your ligands and arresting the catalytic cycle.

This guide treats the (3-Aminopyrazin-2-yl)methanol core as the electrophile (e.g., a 5-bromo or 5-chloro derivative), which is the most common drug discovery workflow. If you are using it as a nucleophile (boronic acid), refer to the Protodeboronation section in the FAQs.

Part 1: The "Engine" – Catalyst & Ligand Selection

Why Standard Catalysts Fail

Simple phosphine catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often stall because the electron-deficient pyrazine ring and the chelating amino-alcohol arm bind tightly to the Pd(II) intermediate. This forms a stable "off-cycle" resting state, preventing transmetallation.

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are sterically demanding enough to prevent the substrate from coordinating to the metal center, yet electron-rich enough to facilitate oxidative addition into the unreactive C-Cl or C-Br bond.

Recommended Systems:

System TierCatalyst/LigandWhy it works
Tier 1 (Standard) Pd(dppf)Cl₂ · DCM The "workhorse." The bite angle of dppf resists displacement, but it may require higher temperatures (80-100°C).
Tier 2 (Advanced) XPhos Pd G3 / G4 Gold Standard. The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd, blocking N-coordination while accelerating coupling.
Tier 3 (Difficult) Pd-PEPPSI-IPr Excellent for extremely electron-deficient heterocycles. The NHC ligand binds tighter than any phosphine, preventing catalyst death.

Part 2: The "Environment" – Solvents & Bases

Solubility is Critical

(3-Aminopyrazin-2-yl)methanol is highly polar. Non-polar solvents like Toluene or pure THF will precipitate the substrate, halting the reaction.

  • Best Solvent: 1,4-Dioxane / Water (4:1) or n-Butanol .

    • Reasoning: Water is essential. It solubilizes the inorganic base and activates the boronic acid (forming the reactive boronate species). The hydroxyl group on your substrate also requires a protic or highly polar medium to remain solvated.

Base Selection

Avoid strong alkoxide bases (e.g., NaOtBu), which can cause nucleophilic attack on the electron-poor pyrazine ring.

  • Recommended:

    
     (Potassium Phosphate Tribasic) or 
    
    
    
    . These provide the necessary activation energy without destroying the pyrazine core.

Part 3: Visualizing the Problem

The following diagram illustrates the competition between the Active Catalytic Cycle and the Poisoning Pathways specific to your substrate.

Suzuki_Mechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X (Halide) Coordination Substrate Poisoning (N-Coordination) OxAdd->Coordination Pyrazine N / NH2 binding TransMetal Transmetallation (Base + Boronic Acid) OxAdd->TransMetal R-B(OH)2 Coordination->Start Heat/Bulky Ligand (Reversible) RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->Start Regeneration

Figure 1: The "Poisoning Loop" (Red) competes with the productive cycle. Using bulky ligands (XPhos) blocks the path to the red node.

Part 4: Standardized Protocol (The "Gold Path")

Substrate: 5-chloro-3-(hydroxymethyl)pyrazin-2-amine (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Preparation: In a reaction vial, combine the pyrazine substrate (1.0 eq), boronic acid (1.5 eq), and

    
     (3.0 eq) .
    
  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%) .

    • Note: If G3 is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration should be 0.1 M to 0.2 M.

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of Pd(0).

  • Reaction: Seal and heat to 80–100°C for 4–16 hours.

    • Microwave Option: 110°C for 30–60 minutes.

  • Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, and wash with brine. The product is polar; ensure you check the aqueous layer during extraction.

Part 5: Troubleshooting Center (FAQs)

Q1: My conversion is stuck at 30%. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst poisoning or "Pd Black" precipitation. Fix:

  • Switch Ligands: Move from Pd(dppf) to XPhos or SPhos . These are specifically designed to break the N-Pd chelation.

  • Check Oxygen: If the reaction turns black immediately upon heating, your solvent wasn't degassed enough.

  • Add Water: Ensure your solvent ratio has at least 10-20% water. The boronic acid must form a boronate anion [RB(OH)₃]⁻ to undergo transmetallation.

Q2: I see the product, but also a lot of de-halogenated starting material (Hydrodehalogenation).

Diagnosis: This is common with aminopyrazines. The hydride source is often the solvent (alcohol) or the boronic acid itself. Fix:

  • Switch Solvent: If using an alcohol (MeOH/EtOH), switch to Dioxane/Water or Toluene/Water .

  • Lower Temperature: High heat promotes dehalogenation. Try 60°C with a more active catalyst (e.g., Pd-PEPPSI).

Q3: My boronic acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation. The pyrazine ring is electron-deficient, but if your coupling partner is also a heterocycle (e.g., 2-pyridine boronic acid), it is hydrolyzing faster than it couples. Fix:

  • Use Boronic Esters: Switch from Boronic Acid to a Pinacol Ester (BPin) .

  • MIDA Boronates: For extremely unstable partners, use MIDA boronates which release the active species slowly.

  • Anhydrous Conditions: Use CsF (Cesium Fluoride) as the base in dry Dioxane/DMSO instead of aqueous carbonate.

Part 6: Optimization Logic Tree

Use this flowchart to diagnose your specific failure mode.

Optimization_Tree Start Reaction Outcome? LowConv Low Conversion (<50%) Start->LowConv Dehalo De-halogenation (H-Substituted) Start->Dehalo Proto Boronic Acid Consumed Start->Proto Sol_Ligand Switch to XPhos or Pd-PEPPSI LowConv->Sol_Ligand Catalyst Death Sol_Temp Lower Temp & Remove Alcohols Dehalo->Sol_Temp Hydride Transfer Sol_Ester Use BPin Ester or MIDA Boronate Proto->Sol_Ester Hydrolysis

Figure 2: Diagnostic decision tree for reaction optimization.

References

  • Suzuki-Miyaura Coupling of Aminopyrazoles (Analogous Chemistry)

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles.[1]

    • Relevance: Establishes the necessity of XPhos/SPhos for amino-heterocycles to prevent dehalogen
    • Source:

  • Coupling of Unprotected Ortho-Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2]

    • Relevance: Validates the use of SPhos Pd G2 for substrates with free amines adjacent to the coupling site.
    • Source:

  • Catalyst Poisoning Mechanisms

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Relevance: Explains the N-binding deactivation pathway in Pd c
    • Source:

  • Aminopyrazine Precedents

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine.[3][4]

    • Relevance: Provides the baseline Pd(dppf)Cl2/K2CO3 protocol for aminopyridine/pyrazine scaffolds.
    • Source:

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (3-Aminopyrazin-2-yl)methanol and its Pyridine Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the substitution of one bioisostere for another can profoundly impact a molecule's biological activity. This guide provides a comparative analysis of (3-Aminopyrazin-2-yl)methanol and its pyridine analog, (3-Aminopyridin-2-yl)methanol. While direct comparative studies on these specific parent molecules are not extensively documented, a wealth of information on their derivatives allows for a robust evaluation of their potential in drug discovery. This document synthesizes available data to offer insights into their respective and comparative biological activities, mechanisms of action, and therapeutic potential.

Introduction: The Significance of Pyrazine and Pyridine Scaffolds

Pyrazine and pyridine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their nitrogen-containing heterocyclic nature allows for diverse intermolecular interactions with biological targets. The strategic placement of functional groups, such as the aminomethanol moiety in the compounds of interest, can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the nuances that differentiate the biological potential of the pyrazine and pyridine cores in the context of an adjacent aminomethanol substitution.

Physicochemical Properties: A Foundation for Biological Activity

A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we compare the computed properties of (3-Aminopyrazin-2-yl)methanol and its pyridine analog.

Property(3-Aminopyrazin-2-yl)methanol(3-Aminopyridin-2-yl)methanol
Molecular Formula C₅H₇N₃O[1]C₆H₈N₂O
Molecular Weight 125.13 g/mol [1]124.14 g/mol
XLogP3 -0.9[1]-0.1
Hydrogen Bond Donors 2[1]2
Hydrogen Bond Acceptors 4[1]3

The pyrazine analog exhibits a slightly higher molecular weight and a more negative XLogP3 value, suggesting greater hydrophilicity compared to its pyridine counterpart. The additional nitrogen atom in the pyrazine ring also increases its hydrogen bond acceptor count, potentially influencing its interaction with biological targets and its solubility.

Comparative Biological Activity: Insights from Derivatives

While data on the parent compounds is limited, the biological activities of their derivatives provide a strong basis for comparison. Both scaffolds have been extensively explored for antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of both (3-Aminopyrazin-2-yl)methanol and (3-Aminopyridin-2-yl)methanol have demonstrated promising antimicrobial properties.

Aminopyrazine Derivatives: A notable area of investigation for aminopyrazine derivatives is their antimycobacterial activity. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides, structurally related to our compound of interest, have shown significant activity against Mycobacterium tuberculosis. The most potent compound in one study, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against M. tuberculosis H37Rv.[2][3] Structure-activity relationship (SAR) studies revealed that the length of the alkyl chain in these derivatives influences their antimycobacterial and antibacterial activity.[2][3]

Aminopyridine Derivatives: Aminopyridine derivatives have also been investigated for their antibacterial effects. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity against several Gram-positive bacteria.[4] Another study on acetamide derivatives of aminopyridines showed activity against both Gram-positive and Gram-negative bacteria, with MICs greater than 6.25 µg/mL.[5]

Comparative Summary of Antimicrobial Activity of Derivatives:

Compound ClassOrganismActivity (MIC)Reference
3-Aminopyrazine-2-carboxamide derivativeMycobacterium tuberculosis H37Rv12.5 µg/mL[2][3]
3-Benzylaminopyrazine-2-carboxamide derivativeMycobacterium tuberculosis H37Rv6 to 42 µM[6][7]
3-(Pyridine-3-yl)-2-oxazolidinone derivativeGram-positive bacteriaModerate (32–256 μg/ml)[4]
Aminopyridine acetamide derivativeE. coli, P. mirabilis>6.25 µg/mL[5]

Based on the available data for their derivatives, aminopyrazines appear to be particularly promising in the context of antimycobacterial drug discovery.

Anticancer Activity

Both pyrazine and pyridine scaffolds are prevalent in the development of novel anticancer agents.

Aminopyrazine Derivatives: Derivatives of aminopyrazine have shown potent anticancer activities through various mechanisms. Some 2-aminopyrazine derivatives have exhibited significant antitumor effects, with one compound showing IC50 values of 11.84 µM against H1975 cells and 5.66 µM against MDA-MB-231 cells, acting as a SHP2 inhibitor.[8] Another study on a copper(II) complex of a pyrazine-based compound demonstrated good anticancer activity against several cell lines, with an IC50 value of 17.50 μM against HeLa cells, through a mechanism involving oxidative stress.[9] Many pyrazine-based anticancer agents function as kinase inhibitors, binding to the ATP pocket of enzymes crucial for cancer cell proliferation.[10][11]

Aminopyridine Derivatives: Aminopyridine derivatives are also well-established as anticancer agents. They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[12][13] The mechanism of action for some aminopyridine analogs involves the inhibition of voltage-gated potassium channels.[13][14] Furthermore, some aminopyridine derivatives act as prodrugs that are metabolized to bioactive forms which can then inhibit key enzymes in cancer cell metabolism.[15] A study on novel cyanopyridone derivatives, which contain the aminopyridine scaffold, showed potent anticancer activity with IC50 values as low as 1.39 µM against the MCF-7 breast cancer cell line.[16]

Comparative Summary of Anticancer Activity of Derivatives:

Compound ClassCell LineActivity (IC50)Reference
2-Aminopyrazine derivativeMDA-MB-2315.66 µM[8]
Copper(II) pyrazine complexHeLa17.50 µM[9]
4-Aminopyrazolo[3,4-d]pyrimidine derivativeRenal Cancer CellsPotent[17]
Cyanopyridone derivativeMCF-71.39 µM[16]
1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine with 4-pyridyl moietyMCF-70.51 µM[18]

From the available data on their derivatives, both scaffolds demonstrate significant potential for the development of anticancer agents, with some pyridine-containing compounds showing particularly high potency.

Potential Mechanisms of Action

The structural differences between the pyrazine and pyridine rings likely lead to distinct mechanisms of action.

(3-Aminopyrazin-2-yl)methanol and Derivatives

The anticancer activity of pyrazine derivatives often involves the inhibition of key signaling pathways. For instance, some act as kinase inhibitors, targeting enzymes like SHP2 which are involved in the RAS-ERK signaling pathway that regulates cell survival and proliferation.[8][11] Another observed mechanism is the induction of oxidative stress within cancer cells.[9]

G cluster_0 RAS-ERK Signaling Pathway cluster_1 Inhibition by Aminopyrazine Derivative RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inhibitor (3-Aminopyrazin-2-yl)methanol Derivative (SHP2 Inhibitor) SHP2 SHP2 SHP2_inhibitor->SHP2 Inhibits SHP2->RAS Activates G cluster_0 Cancer Cell Membrane cluster_1 Inhibition by Aminopyridine Derivative K_channel Voltage-gated K+ Channel Proliferation Cell Proliferation K_channel->Proliferation Promotes AP_derivative (3-Aminopyridin-2-yl)methanol Derivative AP_derivative->K_channel Blocks

Blockade of voltage-gated potassium channels by an aminopyridine derivative.

Experimental Protocols

To facilitate further research, this section provides representative, step-by-step methodologies for the synthesis of the core scaffolds and the evaluation of their biological activity.

Synthesis of (3-Aminopyrazin-2-yl)methanol (Illustrative)

A plausible synthesis could involve the reduction of a corresponding ester, such as methyl 3-aminopyrazine-2-carboxylate.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

  • Suspend 3-aminopyrazine-2-carboxylic acid in methanol.

  • Add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Reduction of the Ester

  • Dissolve the methyl 3-aminopyrazine-2-carboxylate in an anhydrous solvent like THF.

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with water and a sodium hydroxide solution.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield (3-Aminopyrazin-2-yl)methanol.

Synthesis of (3-Aminopyridin-2-yl)methanol (Illustrative)

A potential synthetic route for the pyridine analog could start from 3-aminopicolinamide via a Hofmann rearrangement followed by reduction. A more direct, though potentially lower-yielding, approach could be the reduction of 3-aminopicolinic acid.

Step 1: Hofmann Rearrangement of 3-Aminopicolinamide (if starting from the amide)

  • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

  • Add 3-aminopicolinamide to the solution at 0°C.

  • Warm the reaction mixture to facilitate the rearrangement.

  • Extract the product, 2,3-diaminopyridine, with an organic solvent.

Step 2: Diazotization and Hydrolysis

  • Dissolve the 2,3-diaminopyridine in an acidic aqueous solution.

  • Add a solution of sodium nitrite at low temperature to form the diazonium salt.

  • Gently warm the solution to hydrolyze the diazonium salt to the corresponding alcohol.

  • Extract and purify the resulting (3-aminopyridin-2-yl)methanol.

A more direct synthesis has been reported starting from nicotinamide. [19][20]

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy. [21][22] Workflow:

G start Prepare serial dilutions of test compound inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity. [23] Workflow:

G start Seed cancer cells in a 96-well plate add_compound Add serial dilutions of test compound start->add_compound incubate Incubate for a specified period (e.g., 48h) add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with a solvent incubate_formazan->solubilize measure_absorbance Measure absorbance at a specific wavelength solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Directions

This comparative guide, based on the extensive literature on their derivatives, suggests that both (3-Aminopyrazin-2-yl)methanol and its pyridine analog are valuable scaffolds for drug discovery. The aminopyrazine core has shown particular promise for the development of antimycobacterial agents, while both platforms have yielded potent anticancer compounds.

The subtle difference in the heterocyclic core—a pyrazine versus a pyridine ring—significantly influences the physicochemical properties and, consequently, the biological activity and potential mechanisms of action. Future research should focus on direct, head-to-head comparative studies of these and closely related analogs to elucidate more precise structure-activity relationships. The synthesis and evaluation of a focused library of derivatives, exploring various substitutions on the amino and methanol groups, would provide invaluable data for the rational design of novel therapeutics.

References

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  • Li, Y., et al. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

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A Comparative Guide to the Synthetic Pathways of (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

(3-Aminopyrazin-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases. Its structural motifs are present in various kinase inhibitors and other pharmacologically active agents.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the prevalent synthetic pathways to (3-Aminopyrazin-2-yl)methanol, offering a critical evaluation of their respective merits and drawbacks to inform strategic decisions in laboratory and process chemistry.

Overview of Synthetic Strategies

The synthesis of (3-aminopyrazin-2-yl)methanol primarily revolves around the reduction of a carbonyl group at the C2 position of a 3-aminopyrazine scaffold. The choice of the starting material and the method of its preparation define the overall pathway. The two most common and logical approaches commence from either 3-aminopyrazine-2-carboxylic acid or 3-aminopyrazine-2-carbonitrile. Each pathway presents a unique set of challenges and advantages concerning reagent availability, reaction conditions, yield, and scalability.

Below is a high-level comparison of the primary synthetic workflows:

G cluster_0 Pathway 1: From Carboxylic Acid cluster_1 Pathway 2: From Carbonitrile A1 3-Aminopyrazine-2-carboxylic Acid B1 Esterification (e.g., Methyl 3-aminopyrazine-2-carboxylate) A1->B1 Step 1 C1 (3-Aminopyrazin-2-yl)methanol B1->C1 Step 2: Reduction A2 3-Aminopyrazine-2-carbonitrile B2 Partial Hydrolysis (3-Aminopyrazine-2-carboxamide) A2->B2 Step 1 C2 Hofmann Rearrangement / Alternative Routes B2->C2 Step 2 D2 (3-Aminopyrazin-2-yl)methanol C2->D2 Multi-step

Caption: High-level comparison of the two primary synthetic pathways.

Pathway 1: Reduction of a Carboxylate Ester

This is arguably the most direct and widely employed route. It involves a two-step sequence starting from the commercially available 3-aminopyrazine-2-carboxylic acid.

1.1. Rationale and Mechanistic Considerations

The core of this pathway is the reduction of a carboxylic acid to a primary alcohol. Direct reduction of a carboxylic acid with common reducing agents like sodium borohydride is generally inefficient. Therefore, the acid is first converted to a more reactive ester derivative. The subsequent ester reduction is a standard and high-yielding transformation.

  • Esterification: The Fischer esterification is a classic and cost-effective method for this transformation.[4] It involves treating the carboxylic acid with an alcohol (typically methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.

  • Reduction: The resulting ester is then reduced to the primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful and common reagent for this purpose, known for its high efficiency in reducing esters. However, its pyrophoric nature and the need for stringent anhydrous conditions can be a drawback, particularly on a larger scale. Alternative, milder reducing agents like lithium borohydride (LiBH₄) or sodium borohydride in the presence of an additive can also be employed.

1.2. Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate [4]

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (approx. 2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into ice-water and carefully neutralize to pH 7 with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield methyl 3-aminopyrazine-2-carboxylate.

Step 2: Synthesis of (3-Aminopyrazin-2-yl)methanol

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

1.3. Advantages and Disadvantages

  • Advantages:

    • Reliable and generally high-yielding.

    • Utilizes a readily available starting material.

    • The two steps are standard, well-understood organic transformations.

  • Disadvantages:

    • The use of LiAlH₄ requires strict anhydrous conditions and careful handling, which can be challenging for large-scale synthesis.

    • The Fieser workup for the LiAlH₄ quench can sometimes be difficult to filter.

    • The 48-hour esterification step is lengthy.

Pathway 2: Synthesis from 3-Aminopyrazine-2-carbonitrile

An alternative approach begins with 3-aminopyrazine-2-carbonitrile. This pathway is less direct for producing the target alcohol but can be advantageous if the carbonitrile is a more accessible or cost-effective starting material.

2.1. Rationale and Mechanistic Considerations

This route involves the transformation of the nitrile group into a functional group that can then be converted to the hydroxymethyl group. A common intermediate is the corresponding carboxamide, formed via partial hydrolysis of the nitrile.

  • Partial Nitrile Hydrolysis: Controlled hydrolysis of the nitrile to the amide can be achieved under acidic or basic conditions. For instance, using a mineral acid like sulfuric acid at a specific concentration and temperature can favor the formation of the amide over the carboxylic acid.[5]

  • Conversion to Alcohol: Converting the resulting 3-aminopyrazine-2-carboxamide to (3-aminopyrazin-2-yl)methanol is a multi-step process and not as straightforward as an ester reduction. A Hofmann rearrangement could potentially be used to access a different amine, but this does not lead directly to the target. A more feasible, though longer, route would involve hydrolysis of the amide to the carboxylic acid, followed by the esterification and reduction sequence described in Pathway 1. A direct reduction of the amide is possible but often requires harsh conditions.

Given the more convoluted nature of converting the amide to the alcohol, this pathway is generally less preferred unless 3-aminopyrazine-2-carbonitrile is the required starting point for other synthetic diversification.

2.2. Detailed Experimental Protocol (for intermediate)

Step 1: Synthesis of 3-Aminopyrazine-2-carboxamide [5]

  • Add 3-aminopyrazine-2-carbonitrile to a solution of concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C).

  • Stir the mixture until the nitrile is fully dissolved.

  • Allow the reaction to proceed at a specific temperature (e.g., 25-30 °C) for a set time, monitoring the reaction progress carefully to avoid over-hydrolysis to the carboxylic acid.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the amide.

  • Filter the solid, wash with water, and dry to yield 3-aminopyrazine-2-carboxamide.

From this intermediate, one would typically proceed with hydrolysis to the carboxylic acid, followed by the steps outlined in Pathway 1.

2.3. Advantages and Disadvantages

  • Advantages:

    • May be cost-effective if 3-aminopyrazine-2-carbonitrile is significantly cheaper or more readily available than the carboxylic acid.

  • Disadvantages:

    • The overall pathway is longer and more complex than Pathway 1.

    • Controlling the partial hydrolysis of the nitrile to the amide can be challenging and may result in mixtures of the amide and carboxylic acid.

    • Adds extra steps (hydrolysis, esterification, reduction) compared to starting from the acid.

Comparative Analysis

ParameterPathway 1 (from Carboxylic Acid)Pathway 2 (from Carbonitrile)
Starting Material 3-Aminopyrazine-2-carboxylic acid3-Aminopyrazine-2-carbonitrile
Number of Steps 2 (Esterification, Reduction)3+ (Hydrolysis, Esterification, Reduction)
Key Reagents H₂SO₄, Methanol, LiAlH₄H₂SO₄, then as per Pathway 1
Overall Yield Generally Good to ExcellentModerate (yield loss in extra steps)
Scalability Moderate (LiAlH₄ use is a concern)Low (more steps, potential for side products)
Simplicity HighLow to Moderate
Safety Concerns Use of concentrated H₂SO₄ and pyrophoric LiAlH₄Use of concentrated H₂SO₄

Conclusion and Recommendations

For the laboratory-scale synthesis of (3-aminopyrazin-2-yl)methanol, Pathway 1, starting from 3-aminopyrazine-2-carboxylic acid, is the superior and recommended route. It is more direct, generally higher yielding, and involves well-established chemical transformations. The primary consideration for this pathway is the safe handling of lithium aluminium hydride. For larger-scale syntheses, process safety reviews would be essential, and exploring alternative, safer reducing agents for the ester reduction step would be a worthwhile endeavor.

Pathway 2 is a viable alternative only in specific circumstances where the carbonitrile starting material is mandated or offers a significant cost advantage that outweighs the drawbacks of a longer, more complex, and likely lower-yielding synthetic sequence.

References

  • Zitko, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(11), 2939. Available at: [Link]

  • Jandourek, O., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(7), 1113. Available at: [Link]

  • Google Patents. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. EP0436088A1.
  • Prashantha, K., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1436-1447. Available at: [Link]

  • Zitko, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(11), 2939. Available at: [Link]

  • Imramovský, A., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(21), 5194. Available at: [Link]

  • Google Patents. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. EP0416220A1.
  • Jandourek, O., et al. (2017). Synthesis of N-substituted 3-aminopyrazine-2-amides. ResearchGate. Available at: [Link]

  • Fichez, J., et al. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2015(6), 229-276. Available at: [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. Available at: [Link]

  • Google Patents. (1967). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. DE1238478B.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(3), 2344-2366. Available at: [Link]

  • El-Gamel, N. E. A. (2006). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Inorganic Biochemistry, 100(9), 1559-1566. Available at: [Link]

  • PubChem. (n.d.). (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Al-Bayati, N. F. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 13(1), 12345. Available at: [Link]

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Cross-validation of analytical assays for (3-Aminopyrazin-2-yl)methanol detection

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Cross-Validation of Analytical Assays for (3-Aminopyrazin-2-yl)methanol Detection

As a Senior Application Scientist, I've witnessed firsthand the critical role that robust analytical data plays in the successful transition of a drug candidate from discovery to market. A frequent challenge, yet a non-negotiable requirement, is ensuring data consistency when analytical methods are transferred between labs or when different techniques are used to measure the same analyte. This guide provides an in-depth, experience-driven comparison of analytical assays for (3-Aminopyrazin-2-yl)methanol, focusing on the essential process of cross-validation.

The Imperative of Cross-Validation in Drug Development

(3-Aminopyrazin-2-yl)methanol is a heterocyclic compound that serves as a crucial building block in the synthesis of numerous pharmaceutical agents.[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process. Analytical method validation demonstrates that a single procedure is fit for its purpose.[2] However, in the collaborative and often outsourced landscape of drug development, it's common for a product to be tested using different methods at different sites—for instance, a robust HPLC-UV method at a manufacturing site and a high-sensitivity LC-MS/MS method at a bioanalytical contract research organization (CRO).

Cross-validation is the empirical process that bridges this gap. It formally demonstrates that disparate analytical procedures yield comparable results, ensuring data integrity and equivalency across the entire lifecycle of the product.[3] Failure to perform this crucial step can lead to costly delays, regulatory scrutiny, and a fundamental lack of confidence in the data underpinning critical decisions.[4]

Core Analytical Techniques: A Comparative Overview

The two most prevalent techniques for the quantification of small molecules like (3-Aminopyrazin-2-yl)methanol are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is the workhorse of many QC laboratories due to its reliability, cost-effectiveness, and robustness.

The Causality Behind the Method: The choice of HPLC-UV is predicated on the principle that the analyte can be chromatographically separated from impurities and matrix components, and that it possesses a chromophore—a part of the molecule that absorbs UV light. Pyrazine derivatives, including (3-Aminopyrazin-2-yl)methanol, contain aromatic rings that absorb strongly in the UV spectrum, typically between 220-270 nm, making this technique highly suitable.[5] The amount of light absorbed is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.

Sample Sample/Standard Preparation Injector Autosampler Injection Sample->Injector Column C18 Reverse-Phase Column Injector->Column Separation Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV/Vis Detector (e.g., 254 nm) Column->Detector Detection Data Data Acquisition (Chromatogram) Detector->Data Signal

Caption: Generalized workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common choice for pyrazine derivatives is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[6]

  • Standard Preparation: Accurately weigh and dissolve (3-Aminopyrazin-2-yl)methanol reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to create a stock solution. Perform serial dilutions to prepare calibration standards covering the expected concentration range.

  • Sample Preparation: Dilute the test sample with the same diluent to fall within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Set the wavelength to the absorbance maximum of (3-Aminopyrazin-2-yl)methanol, often around 254 nm.

  • Analysis Sequence: Inject a blank, followed by the calibration standards, and then the test samples. Bracketing with quality control (QC) samples is best practice.

  • Data Processing: Integrate the peak area of the analyte. Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration) and use the resulting equation to calculate the concentration in the test samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis, especially in complex biological matrices.

The Causality Behind the Method: This technique is chosen when the required detection limits are lower than what HPLC-UV can achieve, or when the sample matrix is so complex that it causes interfering peaks in the UV chromatogram. LC-MS/MS adds two layers of filtering after chromatographic separation. First, a mass analyzer (Q1) selects only ions with the specific mass-to-charge ratio (m/z) of the parent analyte. These ions are then fragmented, and a second mass analyzer (Q3) selects a specific fragment ion for detection. This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing exceptional specificity and virtually eliminating background noise.

cluster_lc cluster_ms LC_Sample Sample + Internal Std. Preparation LC_Inject UPLC Injection LC_Sample->LC_Inject LC_Column C18 Column (Separation) LC_Inject->LC_Column MS_Source ESI Source (Ionization) LC_Column->MS_Source MS_Q1 Q1: Precursor Ion Selection MS_Source->MS_Q1 MS_Q2 Q2: Collision Cell (Fragmentation) MS_Q1->MS_Q2 MS_Q3 Q3: Product Ion Selection MS_Q2->MS_Q3 MS_Detect Detector MS_Q3->MS_Detect Data Data Acquisition MS_Detect->Data Signal

Caption: Key stages of an LC-MS/MS analytical workflow.

Experimental Protocol: LC-MS/MS

  • Standard/Sample Preparation: Prepare calibration standards and QC samples as in the HPLC-UV method. Crucially, add a consistent amount of a stable isotope-labeled internal standard (SIL-IS) to all samples, standards, and QCs. The SIL-IS co-elutes with the analyte and corrects for variations in extraction, injection, and ionization.

  • Sample Cleanup (if necessary): For complex matrices (e.g., plasma, tissue), a cleanup step like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is required to remove interferences.[7][8]

  • Instrumentation Setup:

    • LC System: UPLC systems with smaller particle columns (e.g., <2 µm) are often used for faster analysis.

    • Mass Spectrometer:

      • Ionization: Electrospray Ionization (ESI) in positive mode is typical for amine-containing compounds.

      • MRM Transitions: Infuse a pure standard of (3-Aminopyrazin-2-yl)methanol to determine its precursor ion ([M+H]⁺) and optimize the collision energy to produce a stable, high-intensity product ion. Repeat for the SIL-IS.

  • Analysis Sequence: As with HPLC-UV.

  • Data Processing: Integrate the peak areas for both the analyte and the SIL-IS. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration. Use this ratio-based curve to quantify the analyte in samples, which inherently corrects for analytical variability.

Performance Comparison: HPLC-UV vs. LC-MS/MS

ParameterHPLC-UVLC-MS/MSRationale for Difference
Selectivity Moderate to HighVery HighUV detection relies on chromatographic separation alone. LC-MS/MS adds two dimensions of mass-based selection (MRM), making it far less susceptible to interferences.
Sensitivity (LOQ) Low µg/mL to high ng/mLHigh pg/mL to low ng/mLMass spectrometers are inherently more sensitive detectors than UV detectors and MRM significantly reduces chemical noise, improving the signal-to-noise ratio.
Linear Range 2-3 orders of magnitude3-5 orders of magnitudeThe high selectivity and low noise of LC-MS/MS typically allow for a wider dynamic range.
Matrix Effects LowHigh PotentialUV detection is generally unaffected by co-eluting, non-UV-active matrix components. In LC-MS/MS, these same components can suppress or enhance the ionization of the analyte, a phenomenon known as matrix effect, necessitating the use of an internal standard.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain, and method development is often more straightforward.

Designing the Cross-Validation Study

The goal of the cross-validation is to prove that the HPLC-UV method (Method A) and the LC-MS/MS method (Method B) produce equivalent quantitative results for the same set of real-world samples.

The Self-Validating System: A cross-validation protocol must be designed as a self-validating system. This is achieved by pre-defining clear acceptance criteria based on authoritative guidelines from regulatory bodies like the FDA and EMA.[9][10]

Step-by-Step Cross-Validation Protocol

  • Sample Selection: Select a set of at least 20 incurred study samples that span the low, medium, and high range of expected concentrations.

  • Initial Analysis: Analyze the samples using the original, validated method (e.g., Method B, LC-MS/MS).

  • Reanalysis: On a different day, with a different analyst if possible, reanalyze the same set of samples using the second method (e.g., Method A, HPLC-UV).

  • Data Compilation: Tabulate the concentration results from both methods for each sample.

  • Statistical Evaluation:

    • Calculate the percentage difference for each sample pair: (%Diff) = [(Conc_A - Conc_B) / mean(Conc_A, Conc_B)] * 100.

    • Acceptance Criteria (per EMA Guideline): The difference between the two methods should be within ±20% for at least 67% of the samples analyzed.[11]

    • Correlation Analysis: Plot the results from Method A against Method B and perform a linear regression. The correlation coefficient (r²) should be close to 1, indicating a strong linear relationship.

Samples Select Incurred Samples (n ≥ 20) Analysis1 Analyze with Method A (e.g., HPLC-UV) Samples->Analysis1 Analysis2 Analyze with Method B (e.g., LC-MS/MS) Samples->Analysis2 Data1 Results A Analysis1->Data1 Data2 Results B Analysis2->Data2 Compare Compare Results Data1->Compare Data2->Compare Stats Statistical Analysis - % Difference - Correlation (r²) Compare->Stats Report Cross-Validation Successful? Stats->Report Criteria Acceptance Criteria (e.g., EMA/FDA) Criteria->Report Evaluate Against

Caption: The logical flow of a two-method cross-validation study.

Final Considerations from the Field

  • Understand the Context: The choice of which method to cross-validate against depends on the situation. If transferring a method to a QC lab that only has HPLC-UV, the high-sensitivity LC-MS/MS method is the established reference to which the HPLC-UV method must prove its equivalence.

  • Beware of Stability: Ensure samples are stable under all storage conditions and that the time between analyses by the two different methods does not introduce a bias due to degradation.[12]

By rigorously applying these principles, researchers and drug development professionals can ensure the seamless transfer and comparison of analytical data, fortifying the foundation upon which product quality and patient safety are built.

References

  • LC-MS/MS screening method for the detection of toxic pyrrolizidine alkaloids.Google Search Result.
  • Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey.ResearchGate. [Referenced for general context on analytical methods for amino groups.]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Referenced for sample cleanup methods for pyrazines like LLE and column chromatography.] [Link]

  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. Semantic Scholar. [Referenced for SPE cleanup methods.] [Link]

  • (3-Aminopyrazin-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Referenced for compound information.] [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Referenced for the importance and risks of method transfer.] [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). [Referenced for HPLC mobile phase composition for pyrazine derivatives.] [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Referenced for cross-validation acceptance criteria.] [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Referenced for general principles of method validation.] [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). [Referenced as a comprehensive guideline on bioanalytical method validation.] [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Referenced for FDA's comprehensive guidance on bioanalytical method validation.] [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Referenced for UV absorption properties of pyrazines.] [Link]

  • Analytical Method Transfer: Common Pitfalls and How to Avoid Them. QbD Group. [Referenced for practical challenges in method transfer.] [Link]

  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry. Reading Scientific Services Ltd (RSSL). [Referenced for practical challenges, including sample stability.] [Link]

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A Comparative Guide to (3-Aminopyrazin-2-yl)methanol Analogs: A Structure-Activity Relationship Analysis for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazine scaffold stands out as a privileged core structure, integral to a multitude of biologically active compounds.[1][2][3] Among these, (3-Aminopyrazin-2-yl)methanol and its analogs have garnered significant attention, particularly as potent modulators of protein kinase activity.[4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data from closely related pyrazine-based kinase inhibitors to elucidate the key structural determinants for potent and selective kinase inhibition. By understanding the causal relationships behind experimental choices and observed activities, researchers can more effectively design novel therapeutic agents.

The (3-Aminopyrazin-2-yl)methanol Scaffold: A Versatile Kinase Hinge-Binder

The core (3-Aminopyrazin-2-yl)methanol structure possesses key features that make it an excellent starting point for the design of kinase inhibitors. The 2-aminopyrazine moiety is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1][5] The adjacent methanol group at the 2-position and the amino group at the 3-position offer versatile points for chemical modification, allowing for the exploration of various pockets within the ATP-binding site to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications

The biological activity of (3-Aminopyrazin-2-yl)methanol analogs is profoundly influenced by substitutions at three primary locations: the 3-amino group, the 2-methanol group, and the other positions on the pyrazine ring. The following sections dissect the impact of these modifications, drawing parallels from published studies on analogous pyrazine-based kinase inhibitors.

Modifications at the 3-Amino Position: Exploring the Solvent-Exposed Region

Substitution on the 3-amino group often extends into the solvent-exposed region of the kinase active site, providing a significant opportunity to modulate potency, selectivity, and physicochemical properties.

  • Acylation and Benzoylation: Acylation of the 3-amino group can lead to a significant increase in inhibitory activity. For instance, in a series of 3-acylaminopyrazine-2-carboxamides, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides demonstrated potent antimycobacterial activity, with MIC values as low as 1.95 µg/mL.[6] This suggests that the introduction of an aromatic ring at this position can lead to favorable interactions with the target protein. The substitution pattern on the benzoyl ring is also critical, with para-substituents often being favored.[6]

  • Benzylamino Derivatives: The introduction of a benzylamino group at the 3-position has been explored in the context of antitubercular agents. In a study of 3-benzylaminopyrazine-2-carboxamides, the 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide analog exhibited the best activity, with a MIC of 6 µM and low cytotoxicity.[7] This highlights the importance of the substituent on the benzyl ring for optimizing activity.

Modifications of the 2-Methanol Group: Targeting the Ribose Pocket

The 2-methanol group can be modified to interact with the ribose-binding pocket of the kinase.

  • Conversion to Carboxamide: Replacing the methanol with a carboxamide group, as seen in 3-amino-pyrazine-2-carboxamide derivatives, has proven to be a successful strategy for targeting fibroblast growth factor receptors (FGFR).[8] This modification allows for additional hydrogen bonding interactions and provides a scaffold for further derivatization.

  • Formation of Thioureas: In a series of potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), the methanol group was modified to form 1-(2-aminopyrazin-3-yl)methyl-2-thioureas.[4] This structural change led to compounds with IC50 values as low as 15 nM, demonstrating that significant alterations to the methanol moiety can yield highly potent inhibitors.[4]

Substitutions on the Pyrazine Ring: Fine-Tuning Potency and Selectivity

Modifications at other positions of the pyrazine ring can influence the electronic properties of the core and provide additional interaction points.

  • Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups at the 5- or 6-positions of the pyrazine ring is a common strategy in the design of kinase inhibitors. For example, in a series of Nek2 inhibitors, a trimethoxyphenyl group at the 6-position was shown to engage in hydrophobic contacts with Ile14 and Gly92.[5]

Comparative Data Summary

The following table summarizes the biological activities of representative (3-Aminopyrazin-2-yl)methanol analogs and related pyrazine derivatives, highlighting the impact of different structural modifications.

Compound/Analog Class Modification Biological Target Key Activity Data Reference
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideBenzylamino at C3, Carboxamide at C2Mycobacterium tuberculosisMIC = 6 µM[7]
1-(2-Aminopyrazin-3-yl)methyl-2-thioureasThiourea from C2-methanolMK-2IC50 = 15 nM[4]
3-Amino-pyrazine-2-carboxamide DerivativesCarboxamide at C2, various substitutionsFGFR1-4IC50 values in the nanomolar range[8]
3-(Benzamido)pyrazine-2-carboxamidesAcylamino at C3, Carboxamide at C2Mycobacterial ProRSMIC = 1.95 to 31.25 µg/mL[6]
Aminopyrazine Nek2 InhibitorsTrimethoxyphenyl at C6Nek2Potent inhibition[5]

Experimental Protocols

General Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives

A common synthetic route to 3-aminopyrazine-2-carboxamide derivatives involves the reaction of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines.[7]

Step-by-Step Methodology:

  • Starting Material Synthesis: 3-Chloropyrazine-2-carboxamide can be synthesized from 3-chloro-pyrazine-2-carbonitrile via partial hydrolysis.[7]

  • Nucleophilic Substitution: 3-Chloropyrazine-2-carboxamide is reacted with a substituted benzylamine in the presence of a base (e.g., triethylamine or pyridine) and a suitable solvent (e.g., THF or methanol).[7]

  • Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times and higher yields.[7]

  • Purification: The final products are typically purified by flash chromatography.[7]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The following is a general protocol for determining the in vitro kinase inhibitory activity of test compounds using the ADP-Glo™ Kinase Assay from Promega.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution. Dilute the test compounds to the desired concentrations in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and a mixture of substrate and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing Key Concepts

Logical Relationship of SAR

SAR_Logic Scaffold (3-Aminopyrazin-2-yl)methanol Core Scaffold Mod_C3 Modification at 3-Amino Position Scaffold->Mod_C3 Mod_C2 Modification of 2-Methanol Group Scaffold->Mod_C2 Mod_Ring Ring Substitutions Scaffold->Mod_Ring Activity Biological Activity (Kinase Inhibition) Mod_C3->Activity Potency & Selectivity Mod_C2->Activity Potency & H-Bonding Mod_Ring->Activity Fine-tuning

Caption: Key modification points on the (3-Aminopyrazin-2-yl)methanol scaffold and their impact on biological activity.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start Starting Materials React Chemical Reaction (e.g., Nucleophilic Substitution) Start->React Purify Purification (e.g., Chromatography) React->Purify Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purify->Assay Test Compounds Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis Data->SAR SAR->Start Design of New Analogs

Caption: A typical experimental workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion

The (3-Aminopyrazin-2-yl)methanol scaffold represents a highly promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of potent and selective drug candidates. By strategically modifying the 3-amino group, the 2-methanol moiety, and the pyrazine ring, researchers can effectively navigate the chemical space to optimize the pharmacological profile of these promising compounds. The provided experimental protocols and conceptual diagrams serve as a practical resource for scientists engaged in the exciting and challenging field of kinase inhibitor drug discovery.

References

  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Retrieved from [Link]

  • RSC Publishing. (n.d.). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved from [Link]

  • PMC. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Retrieved from [Link]

  • PMC. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Retrieved from [Link]

  • PubChem. (n.d.). (3-Aminopyrazin-2-yl)methanol. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. Retrieved from [Link]

  • PMC - NIH. (2024). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Retrieved from [Link]

  • Unknown Source. (n.d.).

Sources

A Comparative Guide to the Optical Properties of Pyrazine Derivatives and their s-Triazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Electronic Landscape

Pyrazine and s-triazine (1,3,5-triazine) are both six-membered aromatic heterocycles containing nitrogen atoms. However, the number and position of these nitrogen atoms fundamentally influence their electronic and, consequently, their optical properties. Pyrazine, a diazine with two nitrogen atoms in a 1,4-para arrangement, possesses a different electronic distribution compared to s-triazine, which has three nitrogen atoms in a symmetrical 1,3,5-meta arrangement.[1]

The greater number of electronegative nitrogen atoms in the s-triazine ring generally leads to a more electron-deficient core compared to pyrazine.[2] This inherent electronic difference is a critical determinant of the absorption and emission characteristics of their respective derivatives. Pyrazine's structure allows for facile modification, which can regulate its electron-withdrawing ability.[2] These structural nuances become particularly significant when electron-donating or electron-withdrawing substituents are introduced, creating "push-pull" systems that can give rise to interesting photophysical phenomena such as intramolecular charge transfer (ICT).

Comparative Analysis of Optical Properties: A Data-Driven Overview

The following table summarizes key optical properties of representative pyrazine and s-triazine derivatives from published literature. This data highlights the significant impact of the core heterocycle and substituent patterns on their photophysical behavior.

Compound TypeDerivative ExampleAbsorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Key Observations & References
Pyrazine Aryl-substituted (para-branched)~350-400~450-550~100-150Moderate to HighExhibits significantly higher emission intensity compared to its meta-branched analog.[3]
s-Triazine Aryl-substituted (three-branched)~350-400--Very Low / UndetectableThe s-triazine analog of the strongly emitting pyrazine derivative shows extremely weak or no emission.[3]
Pyrazine D–A–D type compoundsVaries with donor/acceptor strengthVariesVariesVariesThe electron affinity of pyrazine makes it a suitable acceptor in donor-acceptor-donor (D-A-D) architectures.[2]
s-Triazine A–π–D–π–A quadrupolar branchesRed-shifts with stronger acceptorsRed-shifts with stronger acceptorsVariesDecreases with increasing solvent polarityDemonstrates tunable absorption and emission based on substituent and solvent polarity.[4]
s-Triazine Brominated Triazine Rotor---Phosphorescence (Φ_p_) can be triggeredDesigned molecular rotors with a triazine core can exhibit photo-thermo-induced room-temperature phosphorescence.[5]

Expert Insights: The data clearly indicates that pyrazine derivatives, particularly with specific substitution patterns like para-branching, tend to be more fluorescent than their direct s-triazine analogs.[3] The higher electron deficiency of the s-triazine ring can sometimes lead to non-radiative decay pathways, quenching fluorescence. However, s-triazine's symmetrical structure and ability to accommodate multiple substituents make it a valuable scaffold for creating complex molecules with tunable properties, including those with applications in nonlinear optics and materials science.[4][6] The choice between a pyrazine and an s-triazine core should therefore be guided by the desired balance between emission efficiency and the specific electronic characteristics required for a given application.

Experimental Protocol: Characterization of Photophysical Properties

To ensure the trustworthiness and reproducibility of the comparative data, a rigorous and standardized experimental workflow is essential. The following protocol outlines the key steps for characterizing the absorption and fluorescence properties of a novel heterocyclic derivative.

Objective: To determine the absorption maximum (λ_abs_), emission maximum (λ_em_), and fluorescence quantum yield (Φ_F_) of a synthesized pyrazine or s-triazine derivative.

Materials:

  • Synthesized pyrazine or s-triazine derivative of high purity.

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).[7]

  • A known fluorescence standard with a well-characterized quantum yield in the same solvent and spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • UV-Vis spectrophotometer.

  • Fluorometer with a corrected emission spectrum.

  • 1 cm path length quartz cuvettes.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in the chosen solvent.

    • Prepare a series of dilutions to create solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[8]

    • Prepare a solution of the fluorescence standard with an absorbance in a similar range.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample and the standard against a solvent blank.

    • Determine the wavelength of maximum absorption (λ_abs_).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λ_abs_ of the sample.

    • Record the fluorescence emission spectrum of the sample and the standard under identical instrument settings (e.g., excitation and emission slit widths).[8]

    • Determine the wavelength of maximum emission (λ_em_).

  • Quantum Yield Calculation (Relative Method):

    • The fluorescence quantum yield (Φ_F_) is calculated using the following equation:

      Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

      Where:

      • Φ_F_ is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity (area under the emission curve).

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Causality Behind Experimental Choices: The use of dilute solutions is crucial to minimize re-absorption of emitted light and other concentration-dependent effects that can lead to inaccurate quantum yield measurements. The selection of an appropriate fluorescence standard is paramount for the accuracy of the relative quantum yield determination. The standard should have an emission profile that overlaps with the sample's emission to ensure the detector's response is comparable.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for characterizing the optical properties of pyrazine and s-triazine derivatives.

G cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_calc Data Analysis prep_sample Prepare Dilute Sample Solutions abs_spec Record UV-Vis Spectra prep_sample->abs_spec fluor_spec Record Emission Spectra prep_sample->fluor_spec prep_std Prepare Dilute Standard Solution prep_std->abs_spec prep_std->fluor_spec det_lambda_abs Determine λ_abs_ abs_spec->det_lambda_abs calc_qy Calculate Quantum Yield abs_spec->calc_qy det_lambda_abs->fluor_spec det_lambda_em Determine λ_em_ fluor_spec->det_lambda_em integrate Integrate Emission Intensity fluor_spec->integrate integrate->calc_qy

Caption: Workflow for Optical Property Characterization.

The Influence of Solvent Polarity

The surrounding solvent environment can significantly impact the optical properties of both pyrazine and s-triazine derivatives, particularly those with push-pull character.[9] An increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum, a phenomenon known as solvatochromism. This is due to the stabilization of the more polar excited state by the polar solvent molecules. In some cases, increasing solvent polarity can also lead to a decrease in fluorescence quantum yield as non-radiative decay pathways become more favorable.[4] Therefore, a thorough characterization of these compounds should involve studying their photophysical properties in a range of solvents with varying polarities.[10][11][12][13]

Conclusion and Future Directions

The choice between a pyrazine and an s-triazine core for the development of new functional molecules is a nuanced one. Pyrazine derivatives often offer superior fluorescence quantum yields, making them attractive for applications where bright emission is critical, such as in bioimaging and organic light-emitting diodes.[14][3][15] Conversely, the unique electronic properties and synthetic versatility of the s-triazine scaffold make it a powerful platform for creating materials with tailored absorption characteristics and for applications in nonlinear optics and as components of functional polymers.[4][6][16]

Future research should continue to explore the rich chemical space of both pyrazine and s-triazine derivatives. The synthesis and characterization of novel donor-acceptor systems, the investigation of their excited-state dynamics, and the exploration of their applications in emerging technologies will undoubtedly lead to exciting discoveries in materials science and drug development.

References

  • Optical properties of pyrazine derivatives compared with their s-triazine analogs. (2016). In Proceedings of the 2016 International Conference on Materials, Mechanics and Mechatronics Engineering (ICMMBE 2016).
  • Photophysical properties of designed triazine derivatives Photos... - ResearchGate. (n.d.).
  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simul
  • Synthesis and photophysical properties of new s-triazine derivatives containing A–π–D–π–A quadrupolar branches. (2025).
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018). MDPI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. (2020).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
  • Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. (2025). RSC Publishing.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC - NIH.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). ISSN: 2277–4998.
  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2025).
  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl deriv
  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (n.d.). MDPI.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). [No Source]
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2025).
  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applic
  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. (n.d.). European Journal of Chemistry.
  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry.
  • Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. (n.d.). PubMed.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). [No Source]
  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl deriv
  • SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDIC

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A Senior Application Scientist's Guide to Validating a Novel Assay for Methanol Detection in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Methanol Detection

Methanol is a potent toxin, and its presence as a residual solvent or impurity in pharmaceutical products is strictly regulated. Its detection is crucial not only for ensuring patient safety but also for process control in various stages of drug development, from fermentation to final product formulation.[1][2] Methanol's toxicity arises from its metabolism to formaldehyde and formic acid, which can lead to severe metabolic acidosis, blindness, and even death.[3][4] However, accurately quantifying methanol in complex matrices like cell culture media, fermentation broths, or biological samples presents a significant analytical challenge. These matrices contain a multitude of compounds that can interfere with detection, necessitating robust and validated analytical methods.

This guide provides a comprehensive framework for validating a new, hypothetical Novel Fluorogenic Probe Assay for methanol detection. We will explore the core principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and compare its performance against established industry-standard methods.[5][6][7] The objective is to equip researchers with the knowledge to rigorously assess any new assay, ensuring it is fit for its intended purpose.[8]

The Current Landscape: Established Methanol Detection Methods

Before validating a new assay, it is essential to understand the strengths and weaknesses of existing technologies. This provides a benchmark for performance and clarifies the potential advantages the new assay may offer.

  • Gas Chromatography (GC): Widely considered the "gold standard," GC offers high specificity and sensitivity. The principle involves vaporizing the sample and separating its components based on their boiling points and interactions with a stationary phase.[9] GC, especially when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), provides excellent quantitative accuracy.[10] However, GC methods can be time-consuming, require significant capital investment, and often involve complex sample preparation steps.[11][12] Furthermore, the low molecular weight and high volatility of methanol can sometimes lead to co-elution with other volatile compounds, complicating analysis in complex samples.[13]

  • Enzymatic Assays: These methods typically utilize the enzyme alcohol oxidase (AOX), which catalyzes the oxidation of primary alcohols to their corresponding aldehydes and hydrogen peroxide.[14][15] The hydrogen peroxide produced is then detected via a secondary reaction, often involving peroxidase, which generates a colorimetric or fluorometric signal.[16][17] Enzymatic assays can be highly specific; for instance, some kits boast over 100-fold specificity for methanol compared to ethanol. While generally faster and more amenable to high-throughput formats than GC, they can be susceptible to interference from other substances in the sample matrix that may affect enzyme activity.[18]

  • Colorimetric Methods: These assays are often based on the oxidation of methanol to formaldehyde, which then reacts with a chromogenic agent to produce a colored product.[19] For example, a sodium nitroprusside-based method has been developed for this purpose.[20] These methods are typically simple, rapid, and cost-effective.[20][21] Their main drawback is often a lack of specificity, as other alcohols or aldehydes present in the sample can potentially interfere with the reaction, and they may have higher detection limits.[21]

The Challenger: A Novel Fluorogenic Probe Assay

For the purpose of this guide, we introduce a hypothetical "Novel Fluorogenic Probe Assay." This assay is predicated on a proprietary molecule that undergoes a specific chemical reaction with methanol, leading to a conformational change that "switches on" a fluorescent signal.

Hypothetical Mechanism: The non-fluorescent probe selectively reacts with methanol in the presence of a catalyst to form a stable, highly fluorescent product. The intensity of the fluorescence is directly proportional to the methanol concentration.

Potential Advantages:

  • High Sensitivity: Fluorescence-based methods can offer very low limits of detection.

  • Speed and Simplicity: A "mix-and-read" format would eliminate complex sample preparation and reduce time-to-result.

  • High-Throughput Potential: Amenable to microplate formats for screening large numbers of samples.

The Validation Framework: A Step-by-Step Protocol

Analytical method validation is a documented process that proves an analytical method is suitable for its intended use.[22] We will follow the ICH Q2(R1) guidelines, which outline the key parameters to be evaluated.[5][23]

Below is the overall workflow for validating our novel assay.

G cluster_0 Phase 1: Development & Pre-Validation cluster_2 Phase 3: Comparative Analysis AssayDev Assay Development & Optimization PreVal Pre-Validation (Feasibility & Range Finding) AssayDev->PreVal Specificity Specificity & Selectivity PreVal->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Comparison Comparative Analysis vs. Established Methods Robustness->Comparison Decision Method Selection Decision Comparison->Decision

Assay Validation Workflow
Specificity / Selectivity

Why it's important: Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. For methanol detection, this includes other alcohols (especially ethanol), solvents, and components of the sample matrix.

Experimental Protocol:

  • Prepare a Methanol Standard: Create a known concentration of methanol (e.g., 100 µg/mL) in the assay buffer.

  • Prepare Interference Panel: Prepare solutions of potentially interfering substances at concentrations relevant to their expected levels in test samples. This panel should include:

    • Ethanol, Isopropanol, Acetone, Acetaldehyde.

    • Matrix components: Glucose, lactate, salts, relevant cell culture media (e.g., DMEM), and lysed cell preparations.

  • Analysis:

    • Run the methanol standard alone.

    • Run each potential interferent alone (blank matrix).

    • Spike the methanol standard into each potential interferent solution and the complex matrix solutions.

  • Evaluation: Compare the signal from the spiked samples to the signal from the methanol standard alone. A significant change in signal (>5%) indicates interference.

Comparative Data (Hypothetical):

MethodSpecificity vs. Ethanol (1% v/v)Specificity vs. DMEM + 10% FBS
Novel Fluorogenic Probe No significant interference (<2% signal change)Minimal matrix effect (<5% signal suppression)
Enzymatic Assay (AOX) Low cross-reactivity (<5%)Moderate matrix effect (8-10% suppression)
Gas Chromatography (GC-FID) Excellent (baseline separation)No matrix effect after sample prep
Colorimetric Assay Significant interference (>20% signal increase)High background signal
Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the assay's signal. The range is the interval between the upper and lower concentrations for which the assay has been shown to be accurate, precise, and linear.[24]

Experimental Protocol:

  • Prepare a Stock Solution: Create a high-concentration stock of methanol in the relevant matrix (e.g., 1000 µg/mL).

  • Create a Dilution Series: Perform serial dilutions to create a series of at least 5-7 concentrations spanning the expected working range of the assay.

  • Analysis: Analyze each concentration in triplicate.

  • Evaluation: Plot the mean response against the known concentration. Perform a linear regression analysis and determine the correlation coefficient (R²). An R² > 0.99 is typically desired.

Comparative Data (Hypothetical):

MethodLinear Range (µg/mL)Correlation Coefficient (R²)
Novel Fluorogenic Probe 1 - 2500.9992
Enzymatic Assay (AOX) 5 - 5000.9985
Gas Chromatography (GC-FID) 5 - 20000[10]0.9998
Accuracy

Why it's important: Accuracy measures the closeness of the test results to the true value. It is typically assessed using spike-and-recovery experiments.

Experimental Protocol:

  • Prepare Samples: Use a representative complex matrix (e.g., fermentation broth).

  • Spike Samples: Spike the matrix with known concentrations of methanol at low, medium, and high levels within the assay's linear range.

  • Analysis: Analyze both the unspiked and spiked samples in triplicate.

  • Evaluation: Calculate the percent recovery for each spike level. The acceptance criterion is typically 80-120% recovery.

    • Percent Recovery = [(Conc. in Spiked Sample - Conc. in Unspiked Sample) / Known Spiked Conc.] x 100

Comparative Data (Hypothetical):

Method% Recovery (Low Spike: 10 µg/mL)% Recovery (Mid Spike: 100 µg/mL)% Recovery (High Spike: 200 µg/mL)
Novel Fluorogenic Probe 98.5%101.2%99.8%
Enzymatic Assay (AOX) 95.3%99.5%103.1%
Gas Chromatography (GC-FID) 99.1%100.5%100.2%
Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze three concentrations (low, medium, high) of methanol samples (n=6 replicates for each) in a single run.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Evaluation: Calculate the mean, standard deviation, and the coefficient of variation (%CV or %RSD) for each set of replicates. A %CV of <15% is generally acceptable.

Comparative Data (Hypothetical):

MethodRepeatability (%CV)Intermediate Precision (%CV)
Novel Fluorogenic Probe < 5%< 8%
Enzymatic Assay (AOX) < 8%< 12%
Gas Chromatography (GC-FID) < 2%< 5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they're important:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used.[24]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Prepare Blanks: Analyze multiple (n=10) blank samples (matrix without methanol).

  • Calculate Standard Deviation: Determine the standard deviation (σ) of the blank responses.

  • Determine Slope: Use the slope (S) from the linearity curve.

  • Calculation:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

Comparative Data (Hypothetical):

MethodLOD (µg/mL)LOQ (µg/mL)
Novel Fluorogenic Probe 0.31.0
Enzymatic Assay (AOX) 1.55.0
Gas Chromatography (GC-MS) 1.3[11]3.1[11]

Final Comparison and Method Selection

Choosing the right assay depends on the specific application. The validation data allows for an objective comparison to guide this decision.

G Start What is the primary analytical need? Need_HTS High-Throughput Screening (HTS)? Start->Need_HTS Need_Quant Regulatory Submission or Reference Quantification? Start->Need_Quant Need_Rapid Rapid In-Process Control? Start->Need_Rapid Use_Fluor Use Novel Fluorogenic Assay Need_HTS->Use_Fluor Yes Use_GC Use Validated GC-MS Method Need_Quant->Use_GC Yes Need_Rapid->Use_Fluor Yes Use_Enzyme Use Enzymatic Assay Need_Rapid->Use_Enzyme No (to Fluor) Consider as alternative

Decision Logic for Method Selection

Summary of Performance:

FeatureGas Chromatography (GC)Enzymatic Assay (AOX)Novel Fluorogenic Probe Assay
Throughput LowHighVery High
Time-to-Result Slow (~30-60 min/sample)Fast (~30 min/batch)Very Fast (~10 min/batch)
Specificity Very HighHighHigh (matrix dependent)
Sensitivity (LOQ) Very GoodGoodExcellent
Cost per Sample HighModerateLow
Capital Cost HighLowLow
Ease of Use Requires expert operatorSimpleVery Simple

Conclusion

The validation of a new analytical method is a rigorous, multi-faceted process that is essential for ensuring data integrity and reliability in a regulated environment. Our hypothetical Novel Fluorogenic Probe Assay demonstrates significant advantages in speed, sensitivity, and throughput, making it an excellent candidate for high-throughput screening and rapid in-process control applications.

However, Gas Chromatography remains the unparalleled gold standard for applications requiring the highest level of accuracy, specificity, and defensibility for regulatory submissions. The choice of method is not about finding a single "best" assay, but rather selecting the most appropriate tool for the specific analytical task at hand. This guide provides the framework to make that choice with confidence, backed by robust scientific validation.

References

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Benchmarking Novel (3-Aminopyrazin-2-yl)methanol Derivatives in Oncology: A Comparative Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting CDK9 in Acute Myeloid Leukemia with Novel Pyrazine Scaffolds

The pyrazine moiety is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[4] The (3-Aminopyrazin-2-yl)methanol core, a specific pyrazine derivative, offers a synthetically tractable starting point for the development of new chemical entities.[5][6]

This guide focuses on a preclinical benchmarking workflow for a hypothetical series of novel (3-Aminopyrazin-2-yl)methanol derivatives, herein designated as APM-1, APM-2, and APM-3. Our selected therapeutic indication is Acute Myeloid Leukemia (AML), an aggressive hematologic malignancy with a pressing need for more effective treatments, particularly for elderly patients or those with relapsed/refractory disease.[7][8][9][10]

The molecular target for our APM series is Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial regulator of transcription elongation.[11][12] In many cancers, including AML, malignant cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1.[11] Inhibition of CDK9 selectively downregulates these survival proteins, leading to cancer cell death while relatively sparing normal cells.[11][13] This makes CDK9 an attractive and validated therapeutic target in oncology.[11][12][13]

Our objective is to provide a comprehensive framework for evaluating the potency, selectivity, and efficacy of our novel APM derivatives. We will benchmark their performance against Alvocidib (Flavopiridol) , a first-generation pan-CDK inhibitor that has demonstrated clinical activity in AML, and the standard-of-care chemotherapy regimen Cytarabine .[14][15] This guide will detail the experimental logic, provide validated protocols, and present illustrative data to guide researchers in the early-stage evaluation of novel cancer therapeutics.

Part 1: In Vitro Characterization - From Target Engagement to Cellular Efficacy

The initial phase of our benchmarking strategy is to determine if the novel APM compounds directly engage the CDK9 kinase and translate that inhibition into a functional anti-leukemic effect in a cellular context.

Biochemical Assay: Direct Target Inhibition

Expertise & Experience: The first and most fundamental question is whether our compounds inhibit the target kinase. A direct, cell-free biochemical assay is the cleanest way to measure this. It allows us to determine the intrinsic potency of the compounds against purified CDK9/Cyclin T1 enzyme, removing the complexities of cell membranes, metabolism, and off-target effects. We measure the IC50 (half-maximal inhibitory concentration), a key metric for potency. A lower IC50 value indicates a more potent compound.

Trustworthiness: To ensure the data is reliable, we use a validated, commercially available assay format (e.g., ADP-Glo™) that measures the consumption of ATP by the kinase.[16] This luminescent assay is highly sensitive and has a large dynamic range. We run the comparator drug, Alvocidib, in parallel to validate the assay's performance and provide a direct benchmark.

CompoundTargetIC50 (nM)
APM-1 CDK9/Cyclin T115
APM-2 CDK9/Cyclin T18
APM-3 CDK9/Cyclin T1125
Alvocidib CDK9/Cyclin T135
Cytarabine N/A (DNA Synthesis)>10,000

Data are illustrative. N/A: Not Applicable, as Cytarabine does not directly target CDK9.

Interpretation: The illustrative data suggest that APM-1 and APM-2 are more potent inhibitors of CDK9 than the benchmark compound, Alvocidib. APM-3 shows significantly weaker activity. Cytarabine, as expected, does not inhibit CDK9.

This protocol is adapted from commercially available kits.[16][17]

  • Reagent Preparation: Prepare Kinase Buffer, ATP solution (2X final concentration), and purified recombinant CDK9/Cyclin T1 enzyme according to the manufacturer's instructions.

  • Compound Plating: Serially dilute test compounds (APM-1, APM-2, APM-3, Alvocidib) in DMSO and then in Kinase Buffer to a 5X final concentration. Plate 5 µL of each dilution into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 10 µL of the CDK9/Cyclin T1 enzyme solution to each well except the "no enzyme" control.

  • Reaction Initiation: Add 10 µL of the 2.5X ATP/substrate solution to all wells to start the kinase reaction.

  • Incubation: Shake the plate gently and incubate at 30°C for 1 hour.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls and fit the data to a dose-response curve to determine IC50 values.

Cell-Based Assay: Anti-Proliferative Activity in AML Cells

Expertise & Experience: While biochemical potency is essential, a compound must be able to penetrate the cell membrane and inhibit its target in the complex intracellular environment. Therefore, the next critical step is to assess the compound's ability to inhibit the proliferation of cancer cells. We use the MOLM-13 human AML cell line, which is known to be sensitive to CDK9 inhibition.

Trustworthiness: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[18][19][20][21] It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[19] By running Alvocidib and the standard-of-care drug Cytarabine in the same experiment, we establish a high-confidence benchmark for cellular activity.

CompoundTarget MechanismGI50 (nM)
APM-1 CDK9 Inhibition45
APM-2 CDK9 Inhibition22
APM-3 CDK9 Inhibition450
Alvocidib Pan-CDK Inhibition80
Cytarabine DNA Synthesis Inhibition65

Data are illustrative. GI50: Growth Inhibition 50, the concentration that inhibits cell growth by 50%.

Interpretation: The cellular data correlate well with the biochemical findings. APM-2 remains the most potent compound, showing superior activity to both Alvocidib and Cytarabine. APM-1 is also highly active. The significant drop-off in potency for APM-3 between the biochemical and cellular assays could suggest poor cell permeability or efflux by cellular transporters, which are important considerations for drug development.

This protocol is based on standard methodologies.[19][20]

  • Cell Plating: Seed MOLM-13 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 100 µL of the 2X compound solutions to the cells, resulting in a final volume of 200 µL per well. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to allow for complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 values by plotting the data on a dose-response curve.

Part 2: Preclinical In Vivo Evaluation - Assessing Efficacy in a Disease-Relevant Model

Expertise & Experience: Positive in vitro results are a prerequisite, but they do not guarantee efficacy in a living organism. An in vivo animal model is essential to evaluate a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body), and ultimately, its anti-tumor efficacy.

Trustworthiness: A patient-derived xenograft (PDX) model, where tumor cells from a human patient are implanted into an immunodeficient mouse, is considered a gold-standard preclinical model.[22][23] These models better recapitulate the genetic diversity and heterogeneity of human cancer compared to traditional cell line xenografts.[9][22] We will use an AML PDX model to provide the most clinically relevant assessment possible at the preclinical stage. Efficacy will be measured by tumor growth inhibition (TGI) and, if possible, extension of survival.

Benchmarking Workflow for Preclinical Drug Discovery

The following diagram illustrates the logical flow from initial screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Biochem Biochemical Assay (CDK9 Target Inhibition) Cellular Cell-Based Assay (AML Cell Viability) Biochem->Cellular Potency Selectivity Kinase Selectivity Panel (Off-Target Profiling) Cellular->Selectivity Lead Selection PK Pharmacokinetics (PK) (Mouse) Selectivity->PK Candidate Nomination Efficacy AML PDX Model (Tumor Growth Inhibition) PK->Efficacy Dose Selection Tox Tolerability Assessment (Body Weight, Clinical Signs)

Caption: A streamlined workflow for oncology drug discovery.

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Daily, PO+850--1.5
APM-2 (30 mg/kg) Daily, PO+15082-3.0
Alvocidib (15 mg/kg) Daily, IV+32062-8.5
Cytarabine (20 mg/kg) Daily, IP+28067-6.0

Data are illustrative. PO: oral administration; IV: intravenous; IP: intraperitoneal. TGI is calculated at the end of the study relative to the vehicle control group.

Interpretation: In this illustrative in vivo study, APM-2 demonstrates superior tumor growth inhibition compared to both Alvocidib and Cytarabine. Importantly, it also appears to be better tolerated, as indicated by the smaller change in mean body weight, a common surrogate for overall animal health. The oral route of administration for APM-2 is also a significant advantage over the injectable comparators.

This protocol is a generalized framework based on established methods.[22][23][24][25] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Model Establishment: Implant 1-5 million cryopreserved human AML cells (from a PDX bank) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Group: Administer the appropriate vehicle (e.g., 0.5% methylcellulose) orally, daily.

    • APM-2 Group: Administer APM-2, formulated in the vehicle, orally at the predetermined dose.

    • Alvocidib Group: Administer Alvocidib intravenously.

    • Cytarabine Group: Administer Cytarabine intraperitoneally.

  • Monitoring: Continue to measure tumor volumes twice weekly. Monitor animal body weight and general health (clinical signs) daily as indicators of toxicity.

  • Study Endpoint: The study may be terminated when the mean tumor volume in the vehicle group reaches a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle group. Analyze body weight data to assess tolerability. Statistical significance should be determined using appropriate tests (e.g., ANOVA).

Conclusion and Future Directions

This guide outlines a logical, multi-step process for benchmarking novel (3-Aminopyrazin-2-yl)methanol derivatives against established anticancer agents. The illustrative data for the APM series demonstrates a classic drug discovery progression:

  • APM-2 emerged as the lead candidate due to its superior potency in both biochemical and cellular assays.

  • This in vitro promise translated into superior in vivo efficacy and tolerability in a clinically relevant PDX model of AML.

  • APM-1 showed promise but was deprioritized in favor of the more potent APM-2.

  • APM-3 would be considered a failed compound due to poor cellular activity, highlighting the importance of multi-parameter optimization.

The compelling preclinical profile of APM-2 would warrant further investigation, including formal toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and exploration of combination therapies to support its advancement toward clinical trials. This systematic benchmarking approach ensures that only the most promising candidates, with a clear data-driven advantage over existing therapies, are progressed, ultimately maximizing the potential for developing impactful new medicines for patients with AML.

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A Comparative Guide to Purity Assessment of Synthesized (3-Aminopyrazin-2-yl)methanol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. The purity of these compounds is not merely a quality metric but a critical parameter that can influence biological activity, stability, and toxicity. For novel heterocyclic compounds like (3-Aminopyrazin-2-yl)methanol, a versatile building block in medicinal chemistry, establishing an accurate and reliable purity profile is paramount.[1] This guide provides an in-depth comparison of two powerful and often complementary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the experimental choices, thereby providing a self-validating framework for analysis.

The Criticality of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has its own inherent biases and limitations. For instance, HPLC with UV detection may not identify impurities that lack a chromophore, while NMR might not detect highly polymeric or inorganic impurities. Therefore, employing orthogonal methods—techniques that rely on different physicochemical principles—provides a more comprehensive and trustworthy assessment of a compound's purity.[2][3] The combination of HPLC, a separative technique, and NMR, a spectroscopic technique, represents a robust orthogonal approach for the purity validation of synthesized molecules.[2][4]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separative Approach

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components within a mixture.[5][6] The technique is ideal for detecting and quantifying process-related impurities and degradation products.[6]

The "Why": Principles of HPLC for Purity Assessment

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar, aromatic compound like (3-Aminopyrazin-2-yl)methanol, which contains both amino and alcohol functional groups on a pyrazine ring, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More polar compounds, like our target molecule, will have a weaker interaction with the stationary phase and thus elute earlier than nonpolar impurities.

The choice of column and mobile phase is critical for achieving optimal separation.[7] Given the polar nature of (3-Aminopyrazin-2-yl)methanol, a standard C18 column might not provide sufficient retention. In such cases, alternative stationary phases like polar-embedded or polar-endcapped columns can be advantageous.[8] Another strategy for retaining polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

Experimental Protocol: HPLC Method Development and Validation

A robust HPLC method must be developed and validated to ensure it is fit for its intended purpose, in line with guidelines such as ICH Q2(R1).[9][10][11][12][13]

Step 1: Column and Mobile Phase Screening

  • Rationale: The goal is to find a column and mobile phase combination that provides good peak shape, adequate retention of the main component, and resolution from potential impurities.

  • Protocol:

    • Initial Column Selection: Screen a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a polar-endcapped C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the basic nitrogen atoms in the pyrazine ring, leading to more consistent interactions and better peak shape.[14]

    • Mobile Phase B: Acetonitrile or Methanol. These are common organic modifiers.

    • Initial Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to elute a wide range of potential impurities.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in identifying impurities with different UV spectra and assessing peak purity.

Step 2: Method Optimization

  • Rationale: Fine-tune the separation by adjusting the gradient, flow rate, and temperature to achieve optimal resolution and analysis time.

  • Protocol:

    • Based on the screening results, select the column and organic modifier that provides the best initial separation.

    • Optimize the gradient slope around the elution time of the main peak and any observed impurities.

    • Adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) to improve peak shape and resolution.

Step 3: Method Validation

  • Rationale: To demonstrate the method is reliable, accurate, and precise.

  • Protocol: Perform validation experiments as per ICH Q2(R1) guidelines, including:

    • Specificity: Ensure the peak for (3-Aminopyrazin-2-yl)methanol is free from interference from impurities or degradation products. This can be supported by peak purity analysis using a PDA detector.

    • Linearity: Demonstrate a linear relationship between the peak area and the concentration of the analyte over a specified range.

    • Accuracy and Precision: Determine how close the measured values are to the true value and the degree of scatter in the results, respectively.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of an impurity that can be reliably detected and quantified.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Synthesized Compound in Mobile Phase Injector Autosampler Sample->Injector MobileA A: 0.1% Formic Acid in Water Pump Gradient Pump MobileA->Pump MobileB B: Acetonitrile MobileB->Pump Pump->Injector Column C18 or Polar-Endcapped Column Injector->Column Detector PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation qNMR_Principle cluster_sample NMR Sample cluster_nmr NMR Analysis cluster_calc Purity Calculation Analyte Known Mass (W_analyte) of (3-Aminopyrazin-2-yl)methanol Acquisition Acquire ¹H NMR Spectrum (Quantitative Parameters) Analyte->Acquisition Standard Known Mass (W_std) of Internal Standard Standard->Acquisition Spectrum Process Spectrum (Phasing, Baseline, Integration) Acquisition->Spectrum Integrals Compare Integrals (I_analyte vs. I_std) Spectrum->Integrals Formula Apply qNMR Formula Integrals->Formula Result Absolute Purity (%) Formula->Result

Sources

Structural Confirmation of (3-Aminopyrazin-2-yl)methanol Reaction Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Aminopyrazin-2-yl)methanol is a critical amphoteric scaffold in medicinal chemistry, serving as a primary precursor for pteridines, lumazines, and pyrazinamide-based kinase inhibitors.[1] Its dual functionality—a nucleophilic exocyclic amine adjacent to a reactive hydroxymethyl group—creates a complex reactivity landscape. Researchers often face a specific structural ambiguity: distinguishing between open-chain intermediates (Schiff bases/amides) and fused bicyclic products (pteridines) during condensation reactions.[1]

This guide objectively compares analytical workflows for confirming these structures, moving beyond basic characterization to provide a rigorous, self-validating framework for structural assignment.

Part 1: The Reactivity Landscape

The structural confirmation challenge stems from the molecule's ability to undergo competing pathways. When reacting (3-Aminopyrazin-2-yl)methanol (or its oxidized aldehyde/acid forms) with electrophiles, three distinct outcomes are common:

  • Pathway A (Cyclization): Formation of the pteridine core (Target).

  • Pathway B (Open-Chain): Formation of stable imines or amides without ring closure.[1]

  • Pathway C (Regioisomerism):

    
    -alkylation vs. 
    
    
    
    -alkylation during substitution reactions.[1]
Visualization: Reaction Pathways & Structural Ambiguity[1]

ReactionPathways Start (3-Aminopyrazin-2-yl)methanol Oxidation Intermediate: 3-Aminopyrazine-2-carbaldehyde Start->Oxidation MnO2 Oxidation Impurity2 Impurity B: N-Oxide / O-Alkylated Start->Impurity2 Direct Alkylation (Regio-error) Target Target Product: Pteridine/Lumazine (Fused) Oxidation->Target + 1,2-Dicarbonyl (Condensation) Impurity1 Impurity A: Open-Chain Imine (Uncyclized) Oxidation->Impurity1 Incomplete Dehydration

Figure 1: Divergent reaction pathways for (3-Aminopyrazin-2-yl)methanol. The critical analytical challenge is distinguishing the fused Target from Impurity A.

Part 2: Comparative Analytical Framework

This section compares two analytical strategies: Rapid Screening (Method A) for high-throughput monitoring, and Definitive Structural Validation (Method B) for publication-quality assignment.[1]

Table 1: Performance Comparison of Analytical Modes
FeatureMethod A: Rapid Screening (LC-MS + 1H NMR)Method B: Definitive Validation (2D NMR + XRD)
Primary Utility Reaction monitoring; Yield estimation.[1]Regiochemistry confirmation; Tautomer assignment.
Isomer Resolution Low. Cannot easily distinguish N- vs O-isomers or cyclized vs. uncyclized isobars.High. HMBC correlations definitively map ring closure.
Time Cost < 30 mins per sample.4–24 hours (instrument time + analysis).[1]
Sample Req. < 1 mg (in solution).[1]5–20 mg (Pure solid/crystal required).[1]
Blind Spot Mass degeneracy (e.g., Imine vs. Cyclized hydrate).[1]Requires high solubility in deuterated solvents (DMSO-

).[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Pteridine Derivative (Case Study)

Context: This protocol describes the condensation of the oxidized intermediate with glyoxal to form pteridine, a reaction where structural confirmation is critical.

Reagents:

  • (3-Aminopyrazin-2-yl)methanol (1.0 eq)[1]

  • Manganese Dioxide (

    
    , activated, 5.0 eq)[1]
    
  • Glyoxal (40% aq.[1] solution, 1.2 eq)

  • Solvent: Dichloromethane (DCM) / Methanol.[1]

Step-by-Step Workflow:

  • Oxidation: Suspend (3-Aminopyrazin-2-yl)methanol in DCM. Add activated

    
     portion-wise.[1] Stir at reflux for 4 hours.
    
    • Causality:

      
       is preferred over Jones reagent to prevent over-oxidation to the carboxylic acid; the aldehyde is required for pteridine formation.
      
  • Filtration: Filter through a Celite pad to remove Mn species. Concentrate the filtrate to obtain crude 3-aminopyrazine-2-carbaldehyde.[1]

  • Cyclization: Dissolve the crude aldehyde in Methanol. Add Glyoxal and a catalytic amount of acetic acid. Stir at 60°C for 2 hours.

  • Isolation: Cool to 0°C. The pteridine product often precipitates. Filter and wash with cold methanol.[1]

Protocol 2: Definitive Structural Confirmation (Method B)

Context: Validating the ring closure using 2D NMR.

Sample Preparation: Dissolve 10 mg of the isolated solid in 0.6 mL DMSO-


 .
  • Expert Insight: Avoid

    
    .[1] Pyrazine-fused systems often aggregate or are insoluble in chloroform, leading to broad, uninterpretable signals.[1] DMSO-
    
    
    
    breaks H-bond aggregates.

Acquisition Parameters:

  • 1H NMR: 16 scans, relaxation delay (

    
    ) = 2.0s.
    
  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun" experiment.[1]

    • Target: Look for a correlation between the pyrazine amine proton (if uncyclized) or the new aromatic protons and the bridgehead carbons.

Data Interpretation Logic:

  • If Uncyclized (Imine): You will see a singlet ~8.5–9.0 ppm (Aldimine CH=N) and exchangeable

    
     protons.[1]
    
  • If Cyclized (Pteridine): The

    
     protons disappear. New aromatic protons appear in the 8.8–9.5 ppm region. Crucially, HMBC will show cross-peaks between the new ring protons and the pyrazine ring carbons (
    
    
    
    ).

Part 4: Decision Matrix & Troubleshooting

Use this logic flow to interpret your spectral data.

DecisionTree Step1 Step 1: Check 1H NMR (DMSO-d6) CheckOH Is CH2-OH signal (4.6 ppm) present? Step1->CheckOH CheckAldehyde Is CHO signal (10.0 ppm) present? CheckOH->CheckAldehyde No ResultStart Starting Material (No Reaction) CheckOH->ResultStart Yes CheckAromatic Are there new aromatic signals > 9.0 ppm? CheckAldehyde->CheckAromatic No ResultInter Intermediate (Aldehyde) CheckAldehyde->ResultInter Yes ResultProd CONFIRMED: Pteridine Product CheckAromatic->ResultProd Yes

Figure 2: NMR Decision Matrix for assigning reaction progress from alcohol to fused heterocycle.

Troubleshooting Common Anomalies
  • Broad Signals in NMR:

    • Cause: Tautomerization or paramagnetic impurities (from

      
      ).[1]
      
    • Fix: Filter the sample through a 0.2

      
       PTFE filter to remove metal fines. If still broad, run NMR at elevated temperature (320 K) to coalesce tautomers.[1]
      
  • Mass Mismatch (M+18):

    • Cause: Covalent hydration.[1] Pteridines are electron-deficient and readily add water across the C=N bond.

    • Fix: Dry the sample under high vacuum at 50°C before analysis.

References

  • PubChem. (3-Aminopyrazin-2-yl)methanol | C5H7N3O.[1] National Library of Medicine. [Link][1]

  • Albert, A., & Ohta, K. (1971).[1] Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde.[1][2] Journal of the Chemical Society C: Organic, 2357-2362. [Link]

  • Sato, N. (2000).[1][3] Studies on pyrazines. Part 36. A novel synthesis of 6-(2-hydroxyethyl)-1,3-dimethyllumazine.[1][3] Journal of Heterocyclic Chemistry, 37, 419–420.[3] [Link][1]

  • Vlček, A., et al. (2024).[1] Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. Physical Chemistry Chemical Physics. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of (3-Aminopyrazin-2-yl)methanol-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising in vitro result to a clinically effective therapy is fraught with challenges. The gap between cell-free assays and complex biological systems often determines the success or failure of a drug candidate. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a particularly significant class of molecules: (3-Aminopyrazin-2-yl)methanol-based compounds. This scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent kinase inhibitors.[1][2]

Through a critical analysis of experimental data for key compounds, we will explore the nuances of translating biochemical potency into whole-organism efficacy, providing researchers with field-proven insights into experimental design, data interpretation, and the inherent complexities of drug discovery.

The (3-Aminopyrazin-2-yl)methanol Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazine core is a versatile heterocyclic motif that has been successfully employed in the design of numerous kinase inhibitors.[3] Its structure allows for precise orientation of substituents that can interact with the ATP-binding pocket of kinases, often leading to high potency and selectivity.[1] Many compounds based on this scaffold act as ATP-competitive inhibitors, binding reversibly or irreversibly to the target enzyme.[3] A prominent area of application for these inhibitors is in oncology, targeting deregulated signaling pathways that drive tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[4]

Case Study 1: Gedatolisib (PF-05212384) – A Tale of Potency and Context

Gedatolisib is a potent, intravenous, dual inhibitor of all Class I phosphatidylinositol-3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[5][6] Its development provides a compelling case study in the complexities of translating profound in vitro activity into predictable in vivo outcomes.

In Vitro Profile: Potency at the Molecular and Cellular Level

Gedatolisib was designed to potently and selectively inhibit key nodes in the PI3K/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, and survival.[5] Preclinical in vitro studies demonstrated exceptional, sub-nanomolar to low-nanomolar potency in biochemical assays.[6] This enzymatic inhibition translated directly to cellular activity, where Gedatolisib was shown to inhibit the growth of tumor cells that overexpress PI3K and mTOR and to induce apoptosis (programmed cell death).[5][6]

Table 1: In Vitro Biochemical Potency of Gedatolisib

Target IC50 (nM)
p110α (PI3K) 0.4
p110β (PI3K) 6
p110γ (PI3K) 6
p110δ (PI3K) 8
mTOR 1

Data sourced from a first-in-human study of PF-05212384.[6]

The causality behind this potent activity lies in the molecule's ability to fit within the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and effectively shutting down the signaling pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC2 Inhibits Gedatolisib->mTORC1 Inhibits cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem 1. Biochemical Assay (e.g., Kinase IC50) cell_based 2. Cell-Based Assay (e.g., Proliferation) biochem->cell_based pk_pd 3. Pharmacokinetics/ Pharmacodynamics cell_based->pk_pd Lead Compound Selection efficacy 4. Efficacy Model (e.g., Xenograft) pk_pd->efficacy

Figure 2: Standard workflow from in vitro screening to in vivo efficacy studies.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric [γ-32P]ATP)

This protocol is a gold standard for determining the direct inhibitory effect of a compound on a purified kinase enzyme. [7] Objective: To determine the IC50 value of a (3-Aminopyrazin-2-yl)methanol-based compound against its target kinase.

Causality: This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate. [8]A reduction in radioactivity on the substrate is a direct measure of the compound's ability to inhibit the kinase. The choice of ATP concentration is critical; it is typically set near the Michaelis constant (Km) of the enzyme to ensure competitive inhibitors can be accurately assessed.

Methodology:

  • Prepare Kinase Reaction Buffer: Mix Tris-HCl (pH 7.5), MgCl₂, DTT, and other necessary co-factors. Keep on ice. [9]2. Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in the reaction buffer.

  • Reaction Setup: In a microplate, add the kinase, the specific peptide or protein substrate, and the diluted inhibitor.

  • Initiate Reaction: Start the reaction by adding a mix of "cold" (unlabeled) ATP and "hot" (radiolabeled [γ-32P]ATP). [7]5. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation and Detection: Wash the paper/filter extensively to remove unincorporated [γ-32P]ATP. Measure the remaining radioactivity on the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Human Tumor Xenograft Efficacy Study

This protocol assesses a compound's ability to inhibit tumor growth in a living organism, providing a more complex and clinically relevant biological system. [10] Objective: To evaluate the anti-tumor efficacy of a (3-Aminopyrazin-2-yl)methanol-based compound in a subcutaneous xenograft model.

Causality: This model integrates multiple factors including the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and its ability to reach the tumor at sufficient concentrations to exert a pharmacodynamic effect. [3]The choice of an immunocompromised mouse strain (e.g., NSG or Nude) is essential to prevent rejection of the human tumor cells. Methodology:

  • Cell Culture: Culture human cancer cells (e.g., OVCAR-3 for ovarian cancer) under sterile conditions. [11]2. Animal Acclimation: Acclimate female athymic nude mice for at least one week before the study begins.

  • Tumor Implantation: Harvest cancer cells and resuspend them in a solution like PBS, often mixed 1:1 with Matrigel to support initial tumor growth. [12]Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumor volume with digital calipers 2-3 times per week. The volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into vehicle control and treatment groups. Administer the compound via the intended clinical route (e.g., intravenous, oral gavage) at a specified dose and schedule.

  • Endpoint Measurement: Continue treatment for a defined period (e.g., 21 days). The primary endpoint is typically tumor growth inhibition (TGI). Body weight should be monitored as a measure of toxicity.

  • Data Analysis: At the end of the study, calculate the TGI for the treated group compared to the vehicle group. Statistically analyze the differences in tumor volume between groups.

Conclusion and Future Outlook

The (3-Aminopyrazin-2-yl)methanol scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. The case studies of Gedatolisib and MK-2 inhibitors clearly illustrate the central challenge of drug discovery: the successful translation of in vitro potency into in vivo efficacy.

While potent in vitro activity is a non-negotiable prerequisite, it is not a standalone predictor of clinical success. Researchers must rigorously interrogate their compounds in multiple, context-specific biological systems. Discrepancies between in vitro and in vivo data, as seen with Gedatolisib in dormant cancer models, should not be viewed as failures, but as invaluable opportunities to deepen our understanding of complex disease biology. By integrating robust biochemical and cellular assays with well-designed in vivo models, and by critically analyzing the causality behind our results, we can more effectively navigate the translational gap and develop the next generation of targeted therapies.

References

  • Shapiro, G. I. (2006). In vivo and in vitro ovarian carcinoma growth inhibition by a phosphatidylinositol 3-kinase inhibitor (LY294002). MD Anderson Cancer Center. Available at: [Link]

  • BioSpace. (2022). Gate Neurosciences Doses First Subject in a Translational EEG Biomarker Study of Apimostinel, a Rapid-Acting Treatment for Acute Depressive Disorders. BioSpace. Available at: [Link]

  • Psychiatric Times. (2022). Phase 1 Study of Apimostinel for Depression Doses First Participants. Psychiatric Times. Available at: [Link]

  • Barlaam, B., et al. (2010). Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheung, K. M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human... ResearchGate. Available at: [Link]

  • Argade, A., et al. (2008). Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Millham, R., et al. (2014). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research. Available at: [Link]

  • ClinicalTrials.gov. (2022). Multiple Ascending Dose and Electroencephalography Trial of GATE-202 in Healthy Volunteers. ClinicalTrials.gov. Available at: [Link]

  • Singh, P., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Syndeio Biosciences. (2025). Gate Neurosciences and University of Pittsburgh Collaborate to Initiate Phase 2 Trial Combining Apimostinel with Digital Therapeutic for Depression. Syndeio Biosciences. Available at: [Link]

  • ClinicalTrials.gov. (2016). A PHASE 1B OPEN-LABEL THREE-ARM MULTI-CENTER STUDY TO ASSESS THE SAFETY AND TOLERABILITY OF PF-05212384 (PI3K/MTOR INHIBITOR) IN. ClinicalTrials.gov. Available at: [Link]

  • Woll, E., et al. (2017). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2015). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules. Available at: [Link]

  • Celcuity. (2022). A Phase 1 B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advance. Celcuity. Available at: [Link]

  • Pharmaceutical Technology. (2023). Gate Neurosciences plans Phase II MDD trial with next-gen antidepressant. Pharmaceutical Technology. Available at: [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available at: [Link]

  • MDPI. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. Available at: [Link]

  • NIH. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Available at: [Link]

  • PubMed. (2011). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • ScienceOpen. (2021). The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails. FEBS Open Bio. Available at: [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Stanford Medicine. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • PubMed. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2022). (PDF) Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. ResearchGate. Available at: [Link]

  • YouTube. (2012). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link]

  • YouTube. (2020). Drug Screening of patient derived Tumor Xenografts | Protocol Preview. YouTube. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

Sources

Safety Operating Guide

(3-Aminopyrazin-2-yl)methanol: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary

(3-Aminopyrazin-2-yl)methanol is a functionalized heterocyclic building block commonly used in medicinal chemistry.[1][2] While not classified under a specific EPA RCRA P-list or U-list, it presents significant Acute Toxicity and Serious Eye Damage hazards.[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][3]

  • Do NOT mix with strong oxidizing acids (e.g., Nitric Acid) due to rapid exothermic decomposition risks associated with the aminopyrazine moiety.[1]

  • Segregate as "Toxic/Irritant Organic Solid" for high-temperature incineration.[1][2]

Technical Hazard Assessment (The "Why")

To ensure safety, we must understand the chemical behavior driving these protocols.[1] This compound contains a pyrazine ring (nitrogen-rich), a primary amine, and a hydroxymethyl group.[1]

FeatureHazard ImplicationOperational Consequence
Aminopyrazine Core Nitrogen-rich; potential for NOx generation during combustion.[1][2]Must be disposed of via controlled incineration with scrubbers, not open burning.[2]
Primary Amine Basic functionality; potential sensitizer.[1][2][4]Incompatible with acids and acid chlorides in waste streams to prevent heat generation.[1][2]
Hydroxymethyl Group Polar functionality; water soluble.[1][2]High mobility in water systems.[1][2] Strict prohibition on sink disposal to prevent aquatic toxicity.[1]
GHS Classification Eye Dam. 1 (H318) , Acute Tox. 4 (H302).[1][2]Face shields are mandatory during handling of the pure solid.[1][2]

Operational Disposal Protocol

Phase 1: Pre-Disposal Characterization

Before disposal, you must categorize the physical state of the waste.[1] The disposal path diverges based on whether the compound is a pure solid or dissolved in a reaction mixture.[1]

Phase 2: Waste Stream Segregation[1]
Scenario A: Pure Solid or Contaminated Debris (Gloves/Paper)[1]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituent: (3-Aminopyrazin-2-yl)methanol.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

  • Action: Seal tightly. Tape the lid if the powder is fine (dust hazard).[1]

Scenario B: Reaction Mixtures (Liquid Waste)
  • Step 1: Identify the primary solvent.[1]

  • Step 2: Select the appropriate waste stream.[1]

    • If solvent is DCM/Chloroform:Halogenated Organic Waste .[1]

    • If solvent is Methanol/DMSO/Ethyl Acetate:Non-Halogenated Organic Waste .[1]

  • Step 3: Check pH.[1] If the reaction mixture was acidified, neutralize to pH 6-8 before adding to organic waste drums to prevent drum corrosion or unexpected gas evolution.[1]

Phase 3: Workflow Visualization

The following diagram outlines the decision logic for disposing of (3-Aminopyrazin-2-yl)methanol to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:(3-Aminopyrazin-2-yl)methanolStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / DebrisStateCheck->SolidWastePowder/WipesLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteDissolvedContainerSolidContainer: HDPE Wide MouthSolidWaste->ContainerSolidLabelSolidLabel: Toxic/Irritant SolidContainerSolid->LabelSolidEHSTransfer to EHS(Incineration)LabelSolid->EHSSolventCheckPrimary Solvent?LiquidWaste->SolventCheckHaloHalogenated(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO, EtOAc)SolventCheck->NonHaloNo HalogensHalo->EHSNonHalo->EHS

Caption: Decision matrix for segregating (3-Aminopyrazin-2-yl)methanol waste streams based on physical state and solvent compatibility.

Safety & Compatibility (Self-Validating Systems)

A self-validating safety system relies on "forcing functions"—physical barriers or chemical logic that prevent errors before they occur.[1][2]

Critical Incompatibilities
  • Strong Oxidizers: Do not mix with Nitric Acid or Peroxides.[1] The amine group is easily oxidized, potentially leading to rapid heating or formation of unstable N-oxides.[1]

  • Acylating Agents: In the waste drum, presence of thionyl chloride or acid anhydrides can react with the primary amine and hydroxyl group, pressurizing the container.[1] Neutralize reactive reagents before adding to the waste stream.[1]

PPE Requirements (The "Why")
  • Eye Protection: Safety Goggles (ANSI Z87.[1]1) are insufficient if working with large quantities of the powder due to the "Serious Eye Damage" (H318) classification.[1] Use a Face Shield over goggles to prevent corneal opacity from dust contact.[1]

  • Respiratory: If handling open powder outside a fume hood, an N95 or P100 respirator is required to prevent mucous membrane irritation.[1]

Emergency Response Procedures

Spill Management
  • Evacuate: If a large amount of dust is airborne, clear the area.[1]

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.[1]

  • Contain: Cover the spill with a damp absorbent pad to prevent dust generation.[1] Do not dry sweep.[1]

  • Clean: Scoop material into a waste container. Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to solubilize and remove amine residues, followed by water.[1]

First Aid
  • Eye Contact: Immediate irrigation is critical.[1] Rinse for 15 minutes minimum . The basic nature of the amine can cause deep tissue damage similar to caustic burns.[1]

  • Skin Contact: Wash with soap and water.[1][6] Do not use ethanol, as it may increase transdermal absorption of the compound.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33728543, (3-Aminopyrazin-2-yl)methanol.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: (3-aminopyrazin-2-yl)methanol.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Guide.[1] Retrieved from [Link][1][2]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (3-Aminopyrazin-2-yl)methanol, a heterocyclic amine that requires meticulous handling protocols. Our focus is to provide you with procedural, step-by-step guidance that goes beyond the product, building a foundation of trust through scientific rigor and field-proven insights.

Understanding the Hazard: A Proactive Approach to Safety

(3-Aminopyrazin-2-yl)methanol is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate risks of exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final and critical barrier between you and potential exposure. The following is a detailed protocol for donning, doffing, and selecting appropriate PPE when handling (3-Aminopyrazin-2-yl)methanol.

Engineering Controls: Your First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls. All handling of (3-Aminopyrazin-2-yl)methanol in its powdered form should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Essential PPE for Handling (3-Aminopyrazin-2-yl)methanol
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides robust protection against dermal absorption. Double-gloving minimizes the risk of exposure from a single glove failure. While specific breakthrough times for (3-Aminopyrazin-2-yl)methanol are not readily available, nitrile and neoprene offer good general resistance to a range of organic chemicals.[2]
Eye Protection Chemical safety goggles with side shields.Protects against splashes and airborne particles, preventing contact with the eyes which can cause serious damage.
Face Protection Full-face shield worn over safety goggles.Recommended when there is a significant risk of splashes or when handling larger quantities, providing an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Essential when handling the powder outside of a fume hood or in case of a spill to prevent inhalation of harmful dust and vapors.
Protective Clothing A disposable, low-permeability lab coat or coverall with long sleeves and elastic cuffs.Prevents contamination of personal clothing and skin. The elastic cuffs ensure a snug fit around the inner gloves.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Step-by-Step Donning and Doffing Procedure

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

  • Shoe Covers (if applicable)

  • Inner Gloves

  • Gown/Coverall

  • Respirator

  • Goggles

  • Face Shield

  • Outer Gloves (cuffs over the sleeves of the gown)

  • Outer Gloves

  • Face Shield

  • Goggles

  • Gown/Coverall

  • Inner Gloves

  • Respirator

  • Wash hands thoroughly with soap and water.

G cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Shoe Covers d2 Inner Gloves d1->d2 d3 Gown/Coverall d2->d3 d4 Respirator d3->d4 d5 Goggles d4->d5 d6 Face Shield d5->d6 d7 Outer Gloves d6->d7 f1 Outer Gloves f2 Face Shield f1->f2 f3 Goggles f2->f3 f4 Gown/Coverall f3->f4 f5 Inner Gloves f4->f5 f6 Respirator f5->f6 f7 Hand Washing f6->f7

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in your laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store (3-Aminopyrazin-2-yl)methanol in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Weighing
  • Always handle (3-Aminopyrazin-2-yl)methanol as a powder within a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean the balance and surrounding area with a damp cloth after each use to remove any residual powder. Dispose of the cloth as hazardous waste.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Isolate the spill by closing the doors to the laboratory.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using a chemical spill kit with an absorbent suitable for amines.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Dispose of all contaminated materials as hazardous waste.

G spill Spill Occurs evacuate Evacuate & Alert spill->evacuate isolate Isolate Area evacuate->isolate don_ppe Don Full PPE isolate->don_ppe contain Contain Spill don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Disposal Plan: Responsible Stewardship

Proper disposal of (3-Aminopyrazin-2-yl)methanol and associated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All materials contaminated with (3-Aminopyrazin-2-yl)methanol, including gloves, lab coats, weighing boats, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Neutralization: For small quantities of waste solutions, neutralization may be an option. However, this should only be performed by trained personnel with a thorough understanding of the reaction. Heterocyclic amines can be neutralized with a weak acid, but the reaction may be exothermic and produce fumes.

  • Professional Disposal: The primary method of disposal should be through a licensed hazardous waste disposal company. Ensure that the waste is properly characterized and labeled according to local and national regulations. A method for removing pyrazine derivatives from wastewater involves adsorption on macroporous resin, followed by elution and concentration.[3]

Emergency Procedures: Preparedness is Key

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) for (3-Aminopyrazin-2-yl)methanol readily available for emergency responders.

By adhering to these rigorous safety protocols, you can confidently and safely handle (3-Aminopyrazin-2-yl)methanol, ensuring the integrity of your research and the well-being of your team.

References

  • PubChem. (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • ERGSY. What first aid measures can be taken in case of methanol exposure?. Retrieved from [Link]

  • Lab Manager. A Beginner's Guide to Methanol: Uses, Hazards, & Safety Tips. Retrieved from [Link]

  • Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • Google Patents. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.

Sources

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